molecular formula C6H11NO3 B073591 (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 1499-56-5

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Katalognummer: B073591
CAS-Nummer: 1499-56-5
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: ZORHSASAYVIBLY-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral, stereochemically defined pyrrolidine derivative that serves as a highly valuable building block in organic synthesis and medicinal chemistry. Its core structure, featuring both a hydroxymethyl group and a methyl ester at the C2 and C4 positions with defined (S) and (R) stereochemistry respectively, makes it a privileged scaffold for constructing peptidomimetics and protease inhibitors. Researchers primarily utilize this compound as a constrained proline analog to induce specific conformational turns in peptide backbones, which is crucial for studying protein-protein interactions and developing novel therapeutics with enhanced metabolic stability and bioavailability.

Eigenschaften

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426716
Record name Methyl (4R)-4-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-56-5
Record name (4R)-4-Hydroxy-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4R)-4-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt. This proline derivative is a valuable chiral building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers and scientists in its application for the synthesis of novel chemical entities.

Core Physical Properties

The physical characteristics of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate are crucial for its handling, characterization, and application in chemical synthesis. The compound is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.

Data Presentation

The quantitative physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt are summarized in the table below. These values have been compiled from various chemical suppliers and literature sources.

Property(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃
Molecular Weight 145.16 g/mol 181.62 g/mol
Appearance -White to off-white crystalline powder
Melting Point -161-172 °C
Boiling Point -282.3 °C (Predicted)
Specific Rotation ([α]²⁰/D) --27.0° to -31.0° (c=4, H₂O)
Solubility -Soluble in water

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are representative protocols for key experiments.

Determination of Specific Rotation

The specific rotation of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a critical parameter for confirming its enantiomeric purity.

Objective: To measure the specific optical rotation of a sample.

Apparatus:

  • Polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 400 mg of the hydrochloride salt and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is brought to volume.

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation.

  • Calculation: The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the solution in g/mL

Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

The hydrochloride salt can be synthesized from trans-4-hydroxy-L-proline.

Objective: To synthesize the title compound from its corresponding amino acid.

Materials:

  • trans-4-Hydroxy-L-proline

  • Thionyl chloride

  • Methanol

  • Diethyl ether

Procedure:

  • Esterification: Suspend trans-4-hydroxy-L-proline in methanol and cool the mixture to 0°C.

  • Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce crystallization.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A trans-4-Hydroxy-L-proline B Esterification with Methanol and Thionyl Chloride A->B C Solvent Removal B->C D Crystallization from Diethyl Ether C->D E Filtration and Drying D->E F (2S,4R)-Methyl 4-hydroxypyrrolidine- 2-carboxylate HCl E->F G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis cluster_result Result A Dissolve sample in mobile phase B Inject sample onto Chiral Stationary Phase Column A->B C Isocratic Elution B->C D UV Detection C->D E Integrate peak areas to determine enantiomeric excess D->E F Enantiomeric Purity Report E->F

Spectroscopic Profile of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public data for the free amine, this document focuses on the spectroscopic characteristics of its more commonly documented hydrochloride salt. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. This data is essential for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride

Nucleus Chemical Shift (δ) ppm Solvent
¹H NMRData not publicly available.-
¹³C NMRData not publicly available.-

Note: While commercial suppliers indicate the availability of NMR data, specific peak assignments and spectra are not publicly accessible. Researchers are advised to acquire their own data or contact suppliers directly.

Table 2: Infrared (IR) Spectroscopy Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Alcohol)Broad, ~3400-3200
N-H (Amine salt)~3200-2800
C=O (Ester)~1740
C-O (Ester)~1200

Note: The expected absorption ranges are based on typical values for similar functional groups.

Table 3: Mass Spectrometry (MS) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

Technique [M+H]⁺ (m/z)
Electrospray Ionization (ESI)146.0817

Note: This represents the expected exact mass of the protonated molecule of the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

    • For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate. The provided data and protocols are intended to facilitate further research and development in the pharmaceutical field.

Technical Guide: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1499-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, with the CAS number 1499-56-5, is a functionalized proline derivative. This chiral molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable starting material for creating complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significant application in the burgeoning field of targeted protein degradation.

Chemical Structure and Stereochemistry

The chemical identity of CAS 1499-56-5 is unequivocally assigned to (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate . It is essential to distinguish this specific diastereomer from other stereoisomers of methyl 4-hydroxypyrrolidine-2-carboxylate.

The structure features a five-membered pyrrolidine ring with two stereocenters at the C2 and C4 positions. The stereochemical descriptors indicate the following:

  • (2S): The carboxylate group at position 2 is in the S configuration.

  • (4R): The hydroxyl group at position 4 is in the R configuration.

This trans configuration of the substituents on the pyrrolidine ring is a key feature influencing its conformational preferences and its interactions with biological targets when incorporated into larger molecules.

Synonyms:

  • trans-4-Hydroxy-L-proline methyl ester

  • Methyl (4R)-4-hydroxy-L-prolinate

  • L-Proline, 4-hydroxy-, methyl ester, (4R)-

Physicochemical Properties

The following tables summarize the known quantitative data for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its commonly used hydrochloride salt.

Table 1: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS: 1499-56-5)

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃--INVALID-LINK--
Molecular Weight145.16 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline solid--INVALID-LINK--
StorageKeep in dark place, inert atmosphere, store in freezer, under -20°C--INVALID-LINK--

Table 2: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 40216-83-9)

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₃--INVALID-LINK--
Molecular Weight181.62 g/mol --INVALID-LINK--
AppearanceWhite solid--INVALID-LINK--

Experimental Protocols

Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

A standard and efficient method for the synthesis of the hydrochloride salt of the title compound is the Fischer esterification of trans-4-hydroxy-L-proline.

Materials:

  • (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (trans-4-hydroxy-L-proline)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (1.0 g, 7.6 mmol) in methanol (25 mL).[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution. The addition of thionyl chloride to methanol generates HCl in situ, which catalyzes the esterification.[1]

  • Allow the reaction mixture to gradually warm to room temperature.[1]

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[1]

  • The resulting white solid is (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. A typical yield is around 92%.[1]

Structure Confirmation: The structure of the synthesized product should be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy is a powerful tool for this purpose.[1]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the protons on the pyrrolidine ring, and the protons of the hydroxyl and amine groups. The coupling patterns and chemical shifts of the ring protons will be indicative of the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the pyrrolidine ring, with their chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol for the free base).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and the C=O stretch of the ester.

Application in Drug Development: A Chiral Scaffold for PROTACs

A significant application of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is its use as a chiral precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade disease-causing proteins.

The compound is particularly instrumental in creating the hydroxyproline-based core of VHL ligands, which mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.

VHL-Mediated Protein Degradation Pathway

The VHL protein is part of an E3 ubiquitin ligase complex that targets proteins for degradation via the ubiquitin-proteasome system. PROTACs leverage this natural cellular process.

VHL_Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation

Caption: VHL-based PROTAC mechanism of action.

Experimental Workflow: From Chiral Building Block to Protein Degrader

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a key starting material in a multi-step synthesis to create a VHL ligand, which is then incorporated into a PROTAC. This PROTAC can be designed to target specific proteins for degradation, such as the chromatin remodeling proteins SMARCA2 and BRM, which are implicated in certain cancers.

PROTAC_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start CAS 1499-56-5 (Chiral Building Block) Mod Multi-step Chemical Modification Start->Mod VHL_Ligand VHL Ligand Synthesis Mod->VHL_Ligand Conjugation Conjugation VHL_Ligand->Conjugation Linker Linker Synthesis Linker->Conjugation POI_Ligand POI Ligand Synthesis (e.g., for SMARCA2/BRM) POI_Ligand->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC Binding Binary & Ternary Binding Assays PROTAC->Binding Degradation Cellular Degradation Assays (e.g., Western Blot) Binding->Degradation Downstream Downstream Functional Assays Degradation->Downstream

Caption: Workflow for PROTAC development using CAS 1499-56-5.

References

The Pivotal Role of 4-Hydroxyproline Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, where it plays a fundamental role in the structural stability of the triple helix. Beyond this well-established structural function, derivatives of 4-hydroxyproline are emerging as key players in a multitude of biological processes, ranging from cellular signaling and oxygen sensing to immune regulation. Their unique conformational properties and ability to mediate protein-protein interactions have positioned them as attractive scaffolds for the design of novel therapeutics and chemical probes. This in-depth technical guide explores the core biological significance of 4-hydroxyproline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their involvement in cellular pathways to empower researchers and drug development professionals in this burgeoning field.

Core Biological Significance

The biological importance of 4-hydroxyproline derivatives stems primarily from the post-translational hydroxylation of proline residues within proteins, a reaction catalyzed by prolyl hydroxylases. This modification introduces a hydroxyl group at the C4 position of the proline ring, profoundly influencing the protein's structure, stability, and interaction with other molecules.

Collagen Stability and Extracellular Matrix Integrity

The most well-documented role of 4-hydroxyproline is in the stabilization of the collagen triple helix. The hydroxyl group of 4-hydroxyproline participates in a network of hydrogen bonds, which are crucial for maintaining the conformational integrity of collagen fibrils at physiological temperatures.[1] Deficiencies in proline hydroxylation, often due to a lack of the cofactor vitamin C, lead to the production of unstable collagen and the clinical manifestations of scurvy.

Hypoxia-Inducible Factor (HIF) Regulation and Oxygen Sensing

4-Hydroxyproline is a central figure in the cellular response to changes in oxygen availability. Prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate specific proline residues within the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2] Under normoxic conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] This pathway is a major target for the development of therapeutics for anemia and ischemic diseases.

Modulation of Immune Signaling

Recent evidence suggests a role for 4-hydroxyproline metabolism in modulating immune responses. Specifically, hydroxyproline has been shown to enhance the interferon-gamma (IFN-γ)-induced expression of the immune checkpoint protein PD-L1.[4][5] This effect appears to be mediated through the inhibition of autophagic flux, a key cellular degradation and recycling process.[5] This novel link between collagen metabolism and immune regulation opens up new avenues for therapeutic intervention in cancer and autoimmune diseases.

Therapeutic Applications and Drug Discovery

The unique ability of 4-hydroxyproline derivatives to mediate specific protein-protein interactions has been harnessed in the development of innovative therapeutics.

  • PROteolysis TArgeting Chimeras (PROTACs): 4-Hydroxyproline analogs are integral components of many VHL-recruiting PROTACs. These heterobifunctional molecules link a target protein to an E3 ligase, inducing the ubiquitination and degradation of the target. The stereoselective recognition of 4-hydroxyproline by VHL is critical for the efficacy of these targeted protein degraders.

  • Enzyme Inhibition: Derivatives of 4-hydroxyproline have been explored as inhibitors of various enzymes. For instance, modified 4-hydroxyproline-containing peptides have been shown to inhibit prolyl 4-hydroxylase activity.[6] Furthermore, synthetic derivatives have demonstrated inhibitory activity against carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.[7][8]

  • Anticancer Agents: The proline analog cis-4-hydroxy-L-proline has been investigated as an anticancer drug, with studies suggesting it inhibits collagen production and tumor growth.[1][9]

Quantitative Data Presentation

The following tables summarize key quantitative data for various 4-hydroxyproline derivatives, providing a comparative overview of their biological activities.

Derivative/LigandTargetAssay TypeValueReference
VH032 (Hyp-containing)VHLIsothermal Titration Calorimetry (ITC)Kd = 185 ± 7 nM[7]
(3R,4S)-F-Hyp-containing Ligand (14a) VHLIsothermal Titration Calorimetry (ITC)Kd = 330 ± 10 nM[7]
(3S,4S)-F-Hyp-containing Ligand (14b) VHLIsothermal Titration Calorimetry (ITC)Kd = 3500 ± 200 nM[7]
PROTAC MZ1 (Hyp-containing) VBC:Brd4Isothermal Titration Calorimetry (ITC)Kd ternary = 19 nM[10]
PROTAC 15a ((3R,4S)-F-Hyp) VBC:Brd4Isothermal Titration Calorimetry (ITC)Kd ternary = 26 nM[10]
PROTAC 15b ((3S,4S)-F-Hyp) VBC:Brd4Isothermal Titration Calorimetry (ITC)Kd ternary = 42 nM[10]

Table 1: Binding Affinities of 4-Hydroxyproline Derivatives to VHL and as part of PROTACs. This table highlights the stereoselective recognition of 4-hydroxyproline derivatives by the VHL E3 ligase and their incorporation into PROTACs. The data demonstrates that while fluorination can impact binding affinity, potent PROTACs can still be generated.

CompoundTargetIC50KiInhibition TypeReference
4-hydroxy-L-proline hCA II> 1000 µM--[8]
Compound 3b hCA II15.8 ± 1.2 µM12.5 µMCompetitive[8]
Compound 3c hCA II12.6 ± 0.9 µM9.8 µMCompetitive[8]
PA1 (proline analogue) PHD3EC50 = 1.53 µM--[11]
PA2 (proline analogue) PHD3EC50 = 3.17 µM--[11]

Table 2: Inhibitory Activities of 4-Hydroxyproline Derivatives. This table showcases the potential of 4-hydroxyproline derivatives as enzyme inhibitors beyond the classical prolyl hydroxylases. The data indicates that specific modifications can lead to potent and selective inhibition of enzymes like human carbonic anhydrase II (hCA II).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4-hydroxyproline derivatives.

Protocol 1: Quantification of 4-Hydroxyproline in Tissue Samples

This protocol describes a colorimetric assay for the determination of 4-hydroxyproline content in tissue hydrolysates, which is a common method to estimate collagen content.

Materials:

  • Tissue samples

  • 6 M HCl

  • Chloramine-T solution (e.g., 0.05 M in a suitable buffer)

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)

  • 4-Hydroxyproline standard solution

  • Heating block or water bath (120°C and 60°C)

  • Spectrophotometer (560 nm)

Procedure:

  • Hydrolysis:

    • Weigh 10-20 mg of tissue and place it in a pressure-tight vial.

    • Add 1 mL of 6 M HCl.

    • Hydrolyze at 120°C for 3-18 hours.

    • Cool the hydrolysates to room temperature.

    • Neutralize a small aliquot of the hydrolysate with NaOH to a pH of 6.0-7.0.

  • Oxidation:

    • Add 100 µL of the neutralized sample or standard to a microplate well.

    • Add 50 µL of Chloramine-T solution to each well.

    • Incubate at room temperature for 20 minutes.

  • Color Development:

    • Add 100 µL of DMAB solution to each well.

    • Incubate at 60°C for 90 minutes.

    • Cool the plate to room temperature.

  • Measurement:

    • Read the absorbance at 560 nm using a microplate reader.

    • Calculate the 4-hydroxyproline concentration from a standard curve generated with known concentrations of 4-hydroxyproline.

Protocol 2: In Vitro Prolyl Hydroxylase (PHD) Activity Assay

This protocol outlines a method to measure the activity of PHD enzymes by detecting the consumption of the co-substrate α-ketoglutarate.

Materials:

  • Recombinant PHD enzyme

  • HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • FeSO4

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • α-KG detection reagent (e.g., a kit that measures α-KG levels)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microplate well, combine the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and FeSO4.

  • Initiation and Incubation:

    • Initiate the reaction by adding α-KG.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • α-KG Detection:

    • Measure the remaining α-KG concentration using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of α-KG consumed, which is proportional to the PHD activity.

Protocol 3: Assessing PROTAC-Mediated Protein Degradation

This protocol describes a typical workflow to evaluate the efficacy of a 4-hydroxyproline-based PROTAC in degrading a target protein in a cellular context.[12][13]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC compound for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving 4-hydroxyproline derivatives.

HIF1a_Regulation cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs substrate Hydroxylated HIF-1a Hydroxylated HIF-1a PHDs->Hydroxylated HIF-1a Pro-OH O2 O2 O2->PHDs a-KG a-KG a-KG->PHDs VHL VHL Hydroxylated HIF-1a->VHL recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1a_hypoxia HIF-1a HIF-1 Complex HIF-1 Complex HIF-1a_hypoxia->HIF-1 Complex HIF-1b HIF-1b HIF-1b->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus ARE ARE Genes Nucleus->ARE transcription

Caption: Regulation of HIF-1α by prolyl hydroxylation.

IFN_gamma_pathway IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR JAK1/2 JAK1/2 IFNGR->JAK1/2 activation STAT1 STAT1 JAK1/2->STAT1 phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus GAS GAS element Nucleus->GAS PD-L1_transcription PD-L1 Transcription GAS->PD-L1_transcription PD-L1_protein PD-L1 Protein PD-L1_transcription->PD-L1_protein Autophagy Autophagy PD-L1_protein->Autophagy degradation Hydroxyproline Hydroxyproline Hydroxyproline->Autophagy inhibition

Caption: Modulation of IFN-γ signaling by hydroxyproline.

PROTAC_workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for assessing PROTAC efficacy.

Conclusion

4-Hydroxyproline and its derivatives are far more than simple structural components of collagen. They are integral to fundamental cellular processes, including oxygen sensing and immune regulation, and represent a versatile platform for the development of novel therapeutic agents. The ability to modulate protein-protein interactions and enzyme activities through the strategic incorporation of modified 4-hydroxyproline residues offers exciting opportunities for drug discovery. This technical guide provides a foundational understanding of the biological significance of these fascinating molecules, equipping researchers and drug development professionals with the knowledge to further explore and exploit their therapeutic potential. As our understanding of the nuanced roles of 4-hydroxyproline derivatives continues to expand, so too will their impact on biology and medicine.

References

Introduction to chiral pyrrolidine building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Chiral Pyrrolidine Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its significance is underscored by its presence in 37 drugs approved by the United States Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals.[4] The power of the pyrrolidine scaffold lies in its three-dimensional (3D) nature, stemming from the sp³-hybridized carbon atoms.[4][5] This non-planarity, often described as "pseudorotation," allows for a rich exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[4][5]

The chirality inherent in substituted pyrrolidines is a critical feature. The presence of up to four stereogenic centers can lead to as many as 16 stereoisomers, each potentially possessing a unique biological profile.[4] This stereochemical diversity is paramount in modern drug design, where enantiomeric purity is often essential for efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological properties.[4][6] Consequently, chiral pyrrolidine derivatives are indispensable building blocks, providing a robust framework for the stereoselective synthesis of complex and potent therapeutic agents.[1][6]

Core Synthetic Strategies for Accessing Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a central challenge in medicinal chemistry. Two primary strategies have emerged as powerful tools for constructing these valuable scaffolds: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1] For pyrrolidines, the non-essential amino acid L-proline and its derivative, 4-hydroxyproline, are the most common starting points.[4][7] This approach elegantly bypasses the need for asymmetric induction or chiral resolution.

  • From L-Proline and its Derivatives: L-proline offers a pre-defined stereocenter and functional handles—a secondary amine and a carboxylic acid—that allow for versatile and orthogonal chemical modifications.[1] For instance, the reduction of proline yields (S)-prolinol, a key precursor for drugs like Avanafil.[7]

  • From (R)-pyrrolidine-3-carboxylic acid: This building block provides a different substitution pattern and serves as a versatile starting point for various enzyme inhibitors and receptor agonists.[1] Its secondary amine can be protected (e.g., with a Boc group), while the carboxylic acid can be converted into amides, esters, or other functional groups.[1]

Asymmetric Synthesis: Creating Chirality
  • 1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing the pyrrolidine ring.[4] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be controlled to produce specific stereoisomers with high selectivity.[4]

  • Intramolecular Aza-Michael Addition: This strategy involves the cyclization of an amine onto an activated alkene within the same molecule. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in the ring-forming step.[8]

  • Ring-Closing Metathesis (RCM): Ring-closing enyne metathesis, often catalyzed by ruthenium complexes like the Grubbs catalysts, provides an efficient route to pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne.[9][10]

  • Biocatalysis: Emerging methods utilize engineered enzymes, such as P450 variants, to perform intramolecular C(sp³)–H amination, converting simple azide precursors into chiral pyrrolidines with high efficiency and enantioselectivity.[11]

Data Presentation: Pyrrolidine Scaffolds in Modern Pharmaceuticals

The versatility of chiral pyrrolidine building blocks is evident in the wide array of FDA-approved drugs that incorporate this scaffold.

Table 1: Selected FDA-Approved Drugs Containing a Chiral Pyrrolidine Moiety

Drug NameTherapeutic AreaPyrrolidine Precursor/AnalogueYear of Approval (Recent Examples)
VildagliptinAntidiabetic (DPP-4 Inhibitor)(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-
EletriptanAntimigraine (5-HT1 Receptor Agonist)Chiral Pyrrolidine Precursor-
DaridorexantInsomniaProline Analogue2022[2]
PacritinibAnticancer (JAK-2 Inhibitor)Pyrrolidine Ring2022[2]
FutibatinibAnticancer (FGFR-4 Inhibitor)Pyrrolidine Ring2022[2]
NirmatrelvirAntiviral (HCV Protease Inhibitor)Proline Analogue2022 (part of Paxlovid)[12]
CaptoprilAntihypertensive (ACE Inhibitor)Proline-
TelaprevirAntiviral (HCV Protease Inhibitor)Pyrrolidine Analogue-[13]
OmbitasvirAntiviral (HCV NS5A Inhibitor)Pyrrolidine Analogue-[13]
AsunaprevirAntiviral (HCV Protease Inhibitor)4-Hydroxyproline Derivative-[7]
DaclatasvirAntiviral (HCV NS5A Inhibitor)Bis-pyrrolidine Moiety-[7]

Table 2: Quantitative Biological Activity of Chiral Pyrrolidine Derivatives

Compound Class/ExampleTargetKey Activity DataReference
Pyrrolidine Derivatives (e.g., 51a)CXCR4 Chemokine Receptor AntagonistIC₅₀ = 79 nM (binding affinity)[3][4]
Pyrrolidine-2,5-dione-acetamides (e.g., 69k)Anticonvulsant Activity (MES test)ED₅₀ = 80.38 mg/kg[4]
Pyrrolidine-2,5-dione-acetamides (e.g., 69k)Anticonvulsant Activity (6 Hz test)ED₅₀ = 108.80 mg/kg[4]
Pyrrolidine Pentamine Derivative (23d)DPP-IV Enzyme InhibitorIC₅₀ = 11.32 ± 1.59 µM[2]
Multi-substituted Pyrrolidine (4m)Antiproliferation AgentPotent activity through disturbing mitosis exit[14][15]
gem-Difluorinated Pyrrolidines (1a, 1b)Neuronal Nitric Oxide Synthase (nNOS) InhibitorsPotent and highly selective inhibitors[16]

Experimental Protocols: Key Synthetic Methodologies

The following protocols provide detailed methodologies for common and important transformations in the synthesis of chiral pyrrolidine building blocks.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid

This foundational protocol protects the secondary amine, allowing for selective reaction at the carboxylic acid functional group.[1]

  • Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

  • Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the stirred mixture.

  • Reaction: Continue stirring at room temperature for approximately 1.5 hours, monitoring the reaction by a suitable method (e.g., TLC).

  • Workup (Aqueous/Organic Extraction):

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic phase with 1N NaOH to remove any unreacted starting material.

    • Acidify the combined aqueous phase to a low pH (e.g., pH 2-3) using 3N HCl.

    • Extract the acidified aqueous phase multiple times with diethyl ether.

  • Isolation: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol describes the formation of an amide bond between an N-protected pyrrolidine carboxylic acid and a primary or secondary amine.[1]

  • Activation: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Stirring: Stir the mixture at 0 °C to room temperature for 30 minutes to form the active ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[1]

Protocol 3: Asymmetric Synthesis of a 3-Oxo Alkylidene Pyrrolidine via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol illustrates an advanced method for creating a functionalized chiral pyrrolidine.[17][18]

  • Anion Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Add a solution of a sulfinimine-derived 3-oxo pyrrolidine 2-phosphonate in THF dropwise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.

  • Aldehyde Addition: Add the desired aldehyde to the reaction mixture at 0 °C.

  • Warming: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the enantiopure cis-2,5-disubstituted 3-oxo alkylidene pyrrolidine.[17][18]

Visualizations: Workflows and Synthetic Pathways

The following diagrams illustrate the key logical relationships and workflows in the synthesis of chiral pyrrolidine building blocks.

G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Synthesis Proline L-Proline / Hydroxyproline Protection N-Protection (e.g., Boc) Proline->Protection Activation Carboxylic Acid Activation Protection->Activation Derivatization Functionalization / Derivatization Activation->Derivatization End Target Chiral Pyrrolidine Building Block Derivatization->End Acyclic Acyclic Precursors Cyclization Asymmetric Cyclization (e.g., 1,3-Dipolar, aza-Michael) Acyclic->Cyclization Cyclization->End Catalyst Chiral Catalyst / Auxiliary Catalyst->Cyclization Controls Stereochemistry Start Start: Need for Chiral Pyrrolidine Start->Proline Start->Acyclic

Caption: High-level overview of the two primary synthetic routes to chiral pyrrolidines.

G Start (R)-pyrrolidine-3-carboxylic acid N_Boc N-Boc Protection Start->N_Boc Amide_Coupling Amide Coupling (EDC, HOBt, Amine) N_Boc->Amide_Coupling Esterification Esterification (Acid, Alcohol) N_Boc->Esterification Ring_Func C-H Functionalization (e.g., Pd-catalyzed Arylation) N_Boc->Ring_Func Amide_Deriv Diverse Amide Derivatives Amide_Coupling->Amide_Deriv Ester_Deriv Ester Derivatives Esterification->Ester_Deriv Disub_Scaffold 3,4-Disubstituted Scaffolds Ring_Func->Disub_Scaffold

Caption: Workflow for the diversification of (R)-pyrrolidine-3-carboxylic acid.

G cluster_reactants Reactants Azomethine Azomethine Ylide (1,3-Dipole) Reaction [3+2] Cycloaddition Azomethine->Reaction Dipolarophile Alkene / Alkyne (Dipolarophile) Dipolarophile->Reaction TS Stereo-determining Transition State Reaction->TS Product Poly-substituted Pyrrolidine TS->Product

Caption: Logical flow of the asymmetric 1,3-dipolar cycloaddition reaction.

Conclusion and Future Prospects

Chiral pyrrolidine building blocks are undeniably central to modern drug discovery. Their prevalence in FDA-approved drugs and natural products highlights their role as a privileged scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility.[1][4] The ability to synthesize these scaffolds with high stereochemical control, either from the chiral pool or through sophisticated asymmetric methods, provides medicinal chemists with the tools to fine-tune molecular properties and achieve potent and selective biological activity.[6][19]

The future of drug discovery will continue to rely heavily on these versatile building blocks. Emerging trends point towards the synthesis of increasingly complex derivatives, including spirocyclic and multi-substituted pyrrolidines, to explore novel chemical space and address challenging biological targets.[8][14] Furthermore, the integration of green chemistry principles and biocatalytic methods promises to deliver more efficient and sustainable routes to these invaluable chiral intermediates, ensuring their continued impact on the development of next-generation therapeutics.[11]

References

A Technical Guide to trans-4-Hydroxy-L-proline Methyl Ester: Commercial Availability, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trans-4-Hydroxy-L-proline methyl ester, a versatile building block in pharmaceutical and biochemical research. This document details its commercial availability from various suppliers, provides established protocols for its synthesis and analysis, and explores its role in significant biological pathways, including collagen synthesis and the inhibition of matrix metalloproteinases.

Commercial Availability and Suppliers

trans-4-Hydroxy-L-proline methyl ester and its common derivatives, primarily the hydrochloride salt (HCl) and N-protected forms (Boc and Z), are readily available from a range of chemical suppliers. The selection of a supplier often depends on the required purity, quantity, and the specific derivative needed for a particular application. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98%40216-83-9>97.5% to 98%5 g, 25 g[1][2][3]
N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%74844-91-097%1 g[4][5]
Sigma-Aldrich N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%74844-91-097%Not specified
Chem-Impex Z-L-trans-4-hydroxyproline methyl ester64187-48-0≥ 98% (HPLC)1 g, 5 g, 25 g[6]
trans-L-4-Hydroxyproline methyl ester hydrochloride40216-83-9Not specified25 g[7]
Biosynth trans-4-Hydroxy-L-proline methyl ester hydrochloride40216-83-9Not specifiedNot specified
TCI Chemicals trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride40216-83-9>98.0%Not specified[8]
Thomas Scientific L-4-trans-Hydroxyproline methyl ester hydrochloride40216-83-9≥ 97% (HPLC)5 g[9]
United States Biological Z-L-4-trans-hydroxyproline methyl esterNot specified98+% (HPLC)1 g, 5 g, 25 g[10]
ChemicalBook trans-4-Hydroxy-L-proline methyl ester hydrochloride40216-83-9Not specifiedMultiple suppliers listed[11]
N-Boc-trans-4-Hydroxy-L-proline methyl ester74844-91-099%1 kg, multi-kg[12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of trans-4-Hydroxy-L-proline methyl ester are crucial for its application in research. The following sections provide established protocols.

Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of trans-4-hydroxy-L-proline using thionyl chloride in methanol.

Materials:

  • trans-4-Hydroxy-L-proline hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend trans-4-Hydroxy-L-proline hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[13]

  • Cool the suspension to 0°C using an ice bath.[13]

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[13]

  • Maintain the reflux for several hours (e.g., overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

  • The resulting solid can be recrystallized from a suitable solvent system, such as acetonitrile/ether, to afford the purified trans-4-Hydroxy-L-proline methyl ester hydrochloride.[13]

G Proline_HCl trans-4-Hydroxy-L-proline Hydrochloride Intermediate Reaction Mixture (0°C to Reflux) Proline_HCl->Intermediate Methanol Methanol Methanol->Intermediate SOCl2 Thionyl Chloride SOCl2->Intermediate Product trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride Intermediate->Product Esterification & Workup

Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride.
Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural confirmation of the synthesized ester.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

Expected Chemical Shifts:

  • The spectrum of the hydrochloride salt will show a characteristic singlet for the methyl ester protons around 3.75 ppm when dissolved in DMSO-d₆.[14][15]

  • After conversion to the free amine, this peak shifts to approximately 3.56 ppm.[14][15]

  • Other protons of the pyrrolidine ring will appear as multiplets in the upfield region of the spectrum.

Biological Signaling Pathways

trans-4-Hydroxy-L-proline and its derivatives are integral to key biological processes, notably in the structural integrity of collagen and the regulation of enzymatic activity.

Role in Collagen Synthesis

trans-4-Hydroxyproline is a critical component of collagen, the most abundant protein in mammals.[16] It is not incorporated directly during protein synthesis but is formed through the post-translational modification of proline residues within the procollagen polypeptide chain. This hydroxylation is catalyzed by the enzyme prolyl 4-hydroxylase.[17] The presence of 4-hydroxyproline is essential for the stability of the collagen triple helix at physiological temperatures.[17]

G cluster_ER Endoplasmic Reticulum Procollagen Procollagen Chain (with Proline residues) Prolyl4Hydroxylase Prolyl 4-Hydroxylase Procollagen->Prolyl4Hydroxylase Hydroxylated_Procollagen Hydroxylated Procollagen Chain (with trans-4-Hydroxyproline) Prolyl4Hydroxylase->Hydroxylated_Procollagen Hydroxylation (requires Fe²⁺, O₂, α-KG, Ascorbate) Triple_Helix Stable Collagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Folding & Assembly

Post-translational hydroxylation of proline in collagen synthesis.
Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of trans-4-Hydroxy-L-proline have been investigated as inhibitors of matrix metalloproteinases (MMPs).[18] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[18] Their dysregulation is implicated in various diseases, including cancer and arthritis.[19] Proline-based inhibitors, including those derived from hydroxyproline, can chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity.[20] This inhibitory action makes them attractive candidates for therapeutic development.

G MMP Matrix Metalloproteinase (MMP) (Active Site with Zn²⁺) Degradation ECM Degradation MMP->Degradation Inhibited_MMP Inhibited MMP-Inhibitor Complex MMP->Inhibited_MMP Binding to Active Site ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Inhibitor trans-4-Hydroxy-L-proline Derivative (Inhibitor) Inhibitor->Inhibited_MMP Inhibited_MMP->Degradation Inhibition

Mechanism of Matrix Metalloproteinase (MMP) inhibition.

References

The Ubiquitous Presence of Substituted Proline Analogues in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic secondary amino acid, plays a pivotal role in protein structure and function due to its rigid five-membered ring. Nature, in its vast chemical diversity, has produced a plethora of substituted proline analogues. These modifications, ranging from simple hydroxylation and methylation to more complex halogenations, significantly alter the physicochemical properties of the proline ring, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their distribution, biosynthesis, and the experimental methodologies employed for their study. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and biochemistry, facilitating further investigation into the therapeutic potential of these compounds.

Data Presentation: Quantitative Occurrence of Substituted Proline Analogues

The following tables summarize the quantitative data available for some of the most well-characterized substituted proline analogues found in nature.

Table 1: Occurrence of Hydroxyprolines

Substituted Proline AnalogueNatural SourceConcentration/AbundanceReference(s)
trans-4-Hydroxy-L-prolineMammalian Collagen~13.5% of total amino acids[1]
Earthworm Cuticle Collagen>10% of total amino acids[2]
Mouse Collagen~1.5% of total amino acids[3]
cis-4-Hydroxy-L-prolineFestuca ovina, Festuca pratensisReported presence, quantitative data limited[4]
trans-3-Hydroxy-L-prolineMammalian CollagenRatio of trans-4-Hyp to trans-3-Hyp is ~100:1[5]

Table 2: Occurrence of Ectoines

Substituted Proline AnalogueNatural Source (Halophilic Bacteria)ConditionConcentration/AbundanceReference(s)
EctoineVirgibacillus halodenitrificans3% NaClMajor solute[6]
Virgibacillus halodenitrificans15% NaClMajor solute[6]
Halophilic Bacteria Isolates12% w/v NaCl9.1 to 301.8 mg/L[7]
5-HydroxyectoineVirgibacillus halodenitrificans3% NaClMinor solute (Hydroxyectoine/Ectoine ratio: 0.04)[6]
Virgibacillus halodenitrificans15% NaClIncreased abundance (Hydroxyectoine/Ectoine ratio: 0.45)[6]
Halophilic Bacteria Isolates12% w/v NaCl3.9 to 122.1 mg/L[7]
Chromohalobacter salexigens2.5 M NaCl, 45°CMaximal accumulation[8]

Table 3: Occurrence of N-Methyl-L-proline

Substituted Proline AnalogueNatural SourceConcentration/AbundanceReference(s)
N-Methyl-L-prolineCitrus Fruits (e.g., orange, lemon)Present, specific quantitative data varies[9][10]
Citrus species20 to 100 µmol/g dry mass (Proline + Proline Betaine)[11]

Note: Quantitative data for many other naturally occurring substituted prolines, particularly halogenated derivatives from marine organisms, are not widely available and represent an area for future research.

Experimental Protocols

Protocol 1: Extraction and Quantification of trans-4-Hydroxy-L-proline from Collagenous Tissues

This protocol is based on the widely used acid hydrolysis followed by colorimetric detection method.

1. Materials and Reagents:

  • Tissue sample (e.g., mammalian skin, tendon)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Activated Charcoal

  • Oxidation Buffer

  • Chloramine-T Concentrate

  • Perchloric Acid/Isopropanol Solution

  • 4-(Dimethylamino)benzaldehyde (DMAB) Concentrate in DMSO

  • trans-4-Hydroxy-L-proline standard

  • Pressure-tight vials with PTFE-lined caps

  • Heating block or oven (120°C)

  • Centrifuge

  • Spectrophotometric multiwell plate reader

2. Procedure:

  • Sample Preparation and Hydrolysis:
  • Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.
  • Transfer the homogenate to a pressure-tight vial.
  • Add 100 µL of concentrated HCl.
  • Tightly cap the vial and hydrolyze at 120°C for 3-24 hours.[12][13]
  • Clarification and Neutralization:
  • After cooling, add 5 mg of activated charcoal to the hydrolysate, mix, and centrifuge at 13,000 x g for 2 minutes to remove humin pigments.[12]
  • Transfer a known aliquot (10-50 µL) of the supernatant to a new tube or a 96-well plate.
  • Evaporate the samples to dryness under vacuum or in an oven at 60°C to remove the acid.[12]
  • Reconstitute the dried samples in an appropriate volume of assay buffer.
  • Colorimetric Reaction:
  • Prepare a standard curve using the trans-4-hydroxy-L-proline standard (e.g., 0.2-1.0 µ g/well ).
  • Add reconstituted samples and standards to a 96-well plate.
  • Add the Chloramine-T/Oxidation Buffer mixture to each well and incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.[13]
  • Add the DMAB/Perchloric Acid/Isopropanol solution to each well. This reagent reacts with the oxidized hydroxyproline to form a chromophore.[13]
  • Incubate at 60-65°C for 15-20 minutes.[13]
  • Quantification:
  • Measure the absorbance at 560 nm using a plate reader.[12]
  • Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
  • The total collagen content can be estimated by assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen by weight.[1]

Protocol 2: General Method for the Analysis of Substituted Proline Analogues by HPLC-MS

This protocol provides a general framework for the analysis of various proline analogues. Specific parameters may need to be optimized depending on the analyte and matrix.

1. Materials and Reagents:

  • Natural source material (e.g., plant tissue, marine sponge, bacterial cell pellet)

  • Extraction solvent (e.g., 80% methanol, acidic or basic aqueous solutions)

  • Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)

  • Derivatization agent (optional, e.g., propyl chloroformate for GC-MS, or fluorescent tags for HPLC-UV/FLD)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS)

  • Appropriate HPLC column (e.g., C18, HILIC)

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • Standards of the proline analogues of interest

2. Procedure:

  • Extraction:
  • Homogenize the biological material in a suitable extraction solvent. For N-methyl-L-proline from plants, an acidic aqueous extraction can be employed.[14] For a broad range of metabolites, 80% methanol is often used.
  • Centrifuge the mixture to pellet solid debris and collect the supernatant.
  • Solid-Phase Extraction (SPE) for Clean-up and Concentration:
  • Condition an SPE cartridge (e.g., strong cation exchange for amino acids) according to the manufacturer's instructions.
  • Load the crude extract onto the cartridge.
  • Wash the cartridge with a weak solvent to remove interfering compounds.
  • Elute the proline analogues with a suitable solvent (e.g., an ammoniated organic solvent for cation exchange).
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
  • HPLC-MS Analysis:
  • Inject the prepared sample into the HPLC-MS system.
  • Separate the proline analogues using a suitable gradient elution program on an appropriate column. For polar compounds like amino acids, a HILIC column can be effective.
  • Detect the analytes using the mass spectrometer, operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
  • Identify and quantify the substituted proline analogues by comparing their retention times and mass spectra to those of authentic standards.

Protocol 3: Structural Elucidation of Novel Substituted Prolines by 2D-NMR Spectroscopy

This protocol outlines the key steps for determining the structure of a purified, unknown substituted proline analogue.

1. Materials and Reagents:

  • Purified substituted proline analogue

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR spectrometer with 2D capabilities

2. Procedure:

  • Sample Preparation:
  • Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent in an NMR tube.
  • 1D NMR Analysis:
  • Acquire a ¹H NMR spectrum to identify the number and types of protons present.
  • Acquire a ¹³C NMR spectrum to determine the number of carbon atoms.
  • 2D NMR Analysis:
  • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton spin-spin coupling networks, which helps in identifying adjacent protons within the proline ring and any substituents.
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule and determining the position of substituents on the proline ring.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify through-space correlations between protons. This can provide information about the stereochemistry and conformation of the molecule.
  • Structure Elucidation:
  • Integrate the data from all NMR experiments to piece together the complete chemical structure, including the nature and position of the substituents and the relative stereochemistry.

Mandatory Visualizations

Biosynthetic Pathways

Biosynthesis_of_Ectoine_and_Hydroxyectoine Biosynthesis of Ectoine and Hydroxyectoine cluster_main cluster_enzymes Enzymes Aspartate_semialdehyde L-Aspartate-β-semialdehyde DABA L-2,4-Diaminobutyrate Aspartate_semialdehyde->DABA EctB ADABA N-γ-Acetyl-L-2,4-diaminobutyrate DABA->ADABA EctA Ectoine Ectoine ADABA->Ectoine EctC Hydroxyectoine 5-Hydroxyectoine Ectoine->Hydroxyectoine EctD EctB EctB: Diaminobutyrate aminotransferase EctA EctA: Diaminobutyrate acetyltransferase EctC EctC: Ectoine synthase EctD EctD: Ectoine hydroxylase

Caption: Biosynthesis of ectoine and hydroxyectoine in halophilic bacteria.

Proline_Biosynthesis_in_Plants Proline Biosynthesis in Plants cluster_main cluster_enzymes Enzymes Glutamate Glutamate GSA Glutamate-γ-semialdehyde Glutamate->GSA P5CS (ATP, NADPH) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline P5CR (NAD(P)H) P5CS P5CS: Pyrroline-5-carboxylate synthetase P5CR P5CR: Pyrroline-5-carboxylate reductase

Caption: Proline biosynthesis pathway from glutamate in plants.

Signaling Pathways

HIF1a_Regulation_by_Prolyl_Hydroxylation Regulation of HIF-1α by Prolyl Hydroxylation cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH O₂, Fe²⁺, 2-OG PHDs PHDs (Prolyl Hydroxylases) VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binding Gene_expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->Gene_expression Transcription

Caption: Oxygen-dependent regulation of HIF-1α via proline hydroxylation.

Proline_TGFb_mTOR_Signaling Proline's Intersection with TGF-β and mTOR Signaling cluster_proline Proline Metabolism & Availability cluster_tgfb TGF-β Signaling cluster_mtor mTOR Signaling Proline Intracellular Proline Collagen_Synthesis Collagen Synthesis Proline->Collagen_Synthesis Precursor mTORC1 mTORC1 Proline->mTORC1 Activates Proline_Biosynthesis Proline Biosynthesis Proline_Biosynthesis->Proline TGFb TGF-β TGFb->Proline_Biosynthesis Induces TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMADs SMAD2/3 TGFb_Receptor->SMADs Phosphorylation SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TGFb_target_genes Target Gene Expression (e.g., Matrix Proteins) SMAD_complex->TGFb_target_genes Transcription p70S6K p70S6K mTORC1->p70S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition S6 S6 p70S6K->S6 Phosphorylation Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Promotion FourEBP1->Protein_Synthesis Repression

Caption: Interplay of proline metabolism with TGF-β and mTOR signaling pathways.

Experimental Workflow

Natural_Product_Discovery_Workflow Workflow for Discovery of Substituted Proline Analogues cluster_extraction 1. Sample Collection & Extraction cluster_fractionation 2. Fractionation & Bioassay cluster_isolation 3. Isolation & Purification cluster_characterization 4. Structure Elucidation Sample Collection of Natural Source (e.g., Marine Sponge, Plant, Fungus) Extraction Extraction with Suitable Solvents Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., HPLC, MPLC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., anticancer, antimicrobial) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification of Active Fraction (e.g., Preparative HPLC) Active_Fraction->Purification Pure_Compound Pure Compound Purification->Pure_Compound MS Mass Spectrometry (MS) (Molecular Weight & Formula) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) (Structure & Stereochemistry) Pure_Compound->NMR Structure Determined Structure of Substituted Proline Analogue MS->Structure NMR->Structure

Caption: A general experimental workflow for the discovery of novel substituted proline analogues from natural sources.

References

The Pivotal Role of Proline Analogues in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogues are foundational building blocks in medicinal chemistry, offering a unique set of conformational constraints and physicochemical properties that are instrumental in the design of novel therapeutics. The rigid pyrrolidine ring of proline restricts the conformational flexibility of peptide backbones, a feature that can be fine-tuned through the introduction of various substituents and structural modifications. This guide provides an in-depth exploration of the key features of proline analogues, their synthesis, conformational effects, and their applications in recently approved pharmaceuticals.

Core Features and Medicinal Chemistry Applications

Proline's distinctive cyclic structure imparts exceptional rigidity to peptide chains compared to other amino acids. This conformational restriction is a powerful tool in drug design, enabling the stabilization of desired bioactive conformations and improving metabolic stability. The incorporation of proline analogues allows for the modulation of key properties, including:

  • Conformational Control: Substituents on the pyrrolidine ring can influence the puckering of the ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This control over local geometry can enforce specific secondary structures like β-turns, crucial for protein-protein interactions.

  • Metabolic Stability: The tertiary amide bond introduced by proline is resistant to many proteases. Analogues can further enhance this stability, leading to improved pharmacokinetic profiles.

  • Receptor Binding and Selectivity: The defined three-dimensional arrangement of functional groups on proline analogues can lead to highly specific and high-affinity interactions with biological targets.

  • Physicochemical Properties: Modifications such as fluorination can alter lipophilicity, polarity, and bioavailability, providing a means to optimize the drug-like properties of a molecule.

These features have led to the successful integration of proline analogues into a variety of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antiviral drugs.

Quantitative Analysis of Proline Analogues in FDA-Approved Drugs

The practical impact of proline analogues in drug development is underscored by their presence in several recently approved medications. The following tables summarize key quantitative data for three prominent examples.

Drug Name (Trade Name)Proline Analogue TypeTargetQuantitative DataCitation(s)
Nirmatrelvir (Paxlovid)Bicyclic Proline AnalogueSARS-CoV-2 Main Protease (Mpro)IC50: 4 nM (against SARS-CoV-2 Mpro)[1]
EC50: 15.9 nM - 127.2 nM (against various SARS-CoV-2 variants)[2]
Daridorexant (Quviviq)α-Substituted Proline AnalogueOrexin Receptors (OX1 and OX2)Ki: 0.47 nM (OX1), 0.93 nM (OX2)[3]
Trofinetide (Daybue)N-Acyl Proline AnalogueInsulin-like Growth Factor 1 (IGF-1) PathwayNot directly reported as a receptor binding affinity. Efficacy is measured by clinical outcomes in Rett Syndrome.[4]

Table 1: Pharmacological Data of Proline Analogue-Containing Drugs

Proline AnalogueTarget EnzymeInhibition Constant (Ki) / IC50Citation(s)
N-formyl L-proline (NFLP)Pyrroline-5-carboxylate reductase 1 (PYCR1)Ki: 100 µM[5]
Bicyclic[3.2.1]proline analogue 4Arginase 1 (Arg1)IC50: 2.2 nM[6]
Bicyclic[2.2.1]proline analogue 5Arginase 1 (Arg1)IC50: 3.9 nM[6]
4-substituted proline analogue 25Chlamydia trachomatis HtrA (CtHtrA)~6-fold improved potency over lead compound[7]
4-substituted proline analogue 49Chlamydia trachomatis HtrA (CtHtrA)~9-fold improved potency over lead compound[7]

Table 2: Quantitative Data for Various Proline Analogues as Enzyme Inhibitors

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs containing proline analogues are realized through their modulation of specific signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanism of action.

Nirmatrelvir: Inhibition of SARS-CoV-2 Replication

Nirmatrelvir is a key component of the antiviral drug Paxlovid. It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[8][9] Mpro cleaves viral polyproteins into functional non-structural proteins. By blocking Mpro, nirmatrelvir prevents the virus from producing the proteins necessary for its replication. The bicyclic proline analogue in nirmatrelvir plays a crucial role in orienting the molecule within the Mpro active site for optimal binding and inhibitory activity.[1]

SARS_CoV_2_Replication Viral Entry Viral Entry RNA Release RNA Release Viral Entry->RNA Release Translation of Polyproteins (pp1a, pp1ab) Translation of Polyproteins (pp1a, pp1ab) RNA Release->Translation of Polyproteins (pp1a, pp1ab) Mpro (Main Protease) Mpro (Main Protease) Translation of Polyproteins (pp1a, pp1ab)->Mpro (Main Protease) cleavage Functional Non-structural Proteins Functional Non-structural Proteins Mpro (Main Protease)->Functional Non-structural Proteins Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid)->Mpro (Main Protease) inhibits Viral Replication Complex Viral Replication Complex Functional Non-structural Proteins->Viral Replication Complex Viral Assembly and Release Viral Assembly and Release Viral Replication Complex->Viral Assembly and Release

SARS-CoV-2 Replication and Nirmatrelvir's Mechanism of Action
Daridorexant: Antagonism of the Orexin Signaling Pathway

Daridorexant is a dual orexin receptor antagonist used for the treatment of insomnia. The orexin system is a key regulator of wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) bind to orexin receptors (OX1R and OX2R), promoting wakefulness.[10] Daridorexant competitively binds to and blocks both OX1R and OX2R, thereby inhibiting the wake-promoting signals of orexins and allowing sleep to occur.[3][11] The α-substituted proline moiety in daridorexant is a critical component of the pharmacophore, contributing to its high affinity and selectivity for the orexin receptors.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R / OX2R OX1R / OX2R Orexin-A / Orexin-B->OX1R / OX2R binds G-protein Activation G-protein Activation OX1R / OX2R->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Wakefulness Promotion Wakefulness Promotion Downstream Signaling->Wakefulness Promotion Daridorexant Daridorexant Daridorexant->OX1R / OX2R antagonizes

Orexin Signaling Pathway and Daridorexant's Mechanism of Action
Trofinetide: Modulation of the IGF-1 Signaling Pathway

Trofinetide is a synthetic analogue of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is approved for the treatment of Rett syndrome, a rare neurodevelopmental disorder.[12] While the exact mechanism is still under investigation, it is believed that trofinetide modulates the IGF-1 signaling pathway, which is crucial for neuronal development, synaptic plasticity, and reducing neuroinflammation.[4][13] By acting as an IGF-1 mimetic, trofinetide may help to restore some of the neuronal functions that are impaired in Rett syndrome. The N-acyl proline structure of trofinetide enhances its stability and bioavailability compared to the natural GPE peptide.[14]

IGF1_Signaling_Pathway Trofinetide (GPE analogue) Trofinetide (GPE analogue) IGF-1 Receptor IGF-1 Receptor Trofinetide (GPE analogue)->IGF-1 Receptor activates PI3K/Akt Pathway PI3K/Akt Pathway IGF-1 Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1 Receptor->MAPK/ERK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Reduced Neuroinflammation Reduced Neuroinflammation PI3K/Akt Pathway->Reduced Neuroinflammation Synaptic Plasticity Synaptic Plasticity MAPK/ERK Pathway->Synaptic Plasticity MAPK/ERK Pathway->Reduced Neuroinflammation

IGF-1 Signaling Pathway and the Hypothesized Mechanism of Trofinetide

Experimental Protocols

Synthesis of Proline Analogues

This protocol describes a general workflow for incorporating a commercially available Fmoc-protected proline analogue into a peptide sequence using an automated microwave-assisted peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired Fmoc-protected proline analogue)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel of the synthesizer.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. This is typically a two-step process within the automated synthesizer's protocol. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or proline analogue), HBTU, and HOBt in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed with microwave irradiation for a specified time (e.g., 5-10 minutes).

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

This protocol outlines a solution-phase synthesis of a fluorinated proline analogue.

Materials:

  • (2S,4R)-4-Hydroxyproline

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Methyl iodide (MeI)

  • Potassium carbonate (K2CO3)

  • DMF

  • Diethylaminosulfur trifluoride (DAST)

  • DCM

  • Hydrochloric acid (HCl)

Procedure:

  • Boc Protection: Protect the amine of (2S,4R)-4-hydroxyproline with a Boc group using Boc2O in a basic aqueous solution (e.g., NaOH in water/dioxane).

  • Methyl Esterification: Esterify the carboxylic acid with methyl iodide in the presence of a base like K2CO3 in DMF.

  • Fluorination:

    • Dissolve the Boc-protected hydroxyproline methyl ester in DCM.

    • Cool the solution to -78 °C.

    • Slowly add DAST to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain Boc-(2S,4S)-4-fluoroproline methyl ester.

  • Deprotection:

    • Treat the purified product with a strong acid, such as 4M HCl in dioxane or TFA, to remove the Boc group and hydrolyze the methyl ester.

    • Remove the solvent under reduced pressure to yield the hydrochloride salt of (2S,4S)-4-fluoroproline.

Conformational Analysis of Peptides Containing Proline Analogues by NMR Spectroscopy

This protocol provides a general workflow for the conformational analysis of a peptide containing a proline analogue using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified, lyophilized peptide

  • NMR buffer (e.g., phosphate buffer in H2O/D2O (9:1) or a deuterated organic solvent like DMSO-d6)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen NMR buffer to a final concentration of approximately 1-5 mM. Transfer the solution to a high-quality NMR tube.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, purity, and to observe the general features of the peptide's resonances. The amide region (typically 6-9 ppm) can provide initial insights into the presence of multiple conformations.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues. This experiment correlates all protons within a single amino acid side chain.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY (for smaller peptides) or ROESY (for peptides with intermediate molecular weight) spectrum. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).

    • Analyze the NOE/ROE cross-peaks to identify sequential (between adjacent residues) and medium- to long-range correlations that define the peptide's secondary structure (e.g., β-turns, helices).

    • The presence or absence of specific NOEs involving the proline analogue can provide direct evidence for its conformational influence.

  • Determination of Coupling Constants (e.g., from 1D 1H or 2D COSY): Measure the 3J(HN,Hα) coupling constants for the amide protons. These values can be used in the Karplus equation to estimate the dihedral angle φ, providing further constraints on the backbone conformation.

  • Temperature Dependence of Amide Proton Chemical Shifts: Acquire a series of 1D 1H NMR spectra at different temperatures. Amide protons involved in intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to solvent-exposed amide protons. This helps to identify hydrogen bonding patterns that stabilize specific conformations.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Conclusion and Future Outlook

Proline analogues are indispensable tools in the arsenal of medicinal chemists. Their ability to impose conformational rigidity and modulate physicochemical properties has been instrumental in the development of successful drugs targeting a wide range of diseases. The examples of nirmatrelvir, daridorexant, and trofinetide highlight the diverse applications and therapeutic potential of these unique building blocks.

Future research in this area will likely focus on the development of novel proline analogues with even more precise control over conformation and properties. The exploration of new ring systems, substitution patterns, and bioisosteric replacements will continue to expand the chemical space available to drug designers. Furthermore, a deeper understanding of the interplay between the conformational preferences of proline analogues and their biological activity, aided by advanced computational and experimental techniques, will pave the way for the rational design of the next generation of highly potent and selective therapeutics.

References

Physicochemical properties of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1] Found in numerous natural products and pharmacologically active agents, its non-planar and flexible conformation allows for the precise three-dimensional arrangement of substituents. This structural versatility makes it a "privileged scaffold" for designing molecules that can effectively interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and central nervous system disorders.[1]

The physicochemical properties of substituted pyrrolidines, such as basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Understanding and optimizing these properties is a key aspect of modern drug discovery and development. This guide provides a detailed overview of these core properties, experimental protocols for their determination, and case studies illustrating their relevance.

Core Physicochemical Properties of Pyrrolidine Derivatives

The substitution pattern on the pyrrolidine ring significantly influences its physicochemical characteristics. Properties like pKa and logP can be finely tuned by introducing different functional groups, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Presentation: Quantitative Physicochemical Data

The following tables summarize key quantitative data for the parent pyrrolidine molecule and various substituted derivatives, compiled from experimental literature.

Table 1: Acidity (pKa) of Pyrrolidine and Selected Derivatives The pKa of the conjugate acid is a measure of the basicity of the nitrogen atom in the pyrrolidine ring.[2]

CompoundpKa of Conjugate AcidReference(s)
Pyrrolidine11.27[2][3]
Pyrrolidine (in acetonitrile)19.56[3]
α-Ethylpyrrolidine10.43[4]
α-Benzylpyrrolidine10.36[4]
α-(p-Tolyl)pyrrolidine10.01[4]

Table 2: Lipophilicity (logP) of Pyrrolidine and Selected Derivatives The partition coefficient (logP) measures a compound's distribution between an organic (n-octanol) and an aqueous phase, indicating its lipophilicity or hydrophilicity.[5] A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[6]

CompoundlogPReference(s)
Pyrrolidine0.46PubChem CID 31268[7]
2-Pyrrolidinone-0.8PubChem CID 12025[8]
N-Benzoyl-pyrrolidine1.81 (Calculated)ResearchGate[9]
N-Benzoyl-3-fluoro-pyrrolidine1.84 (Calculated)ResearchGate[9]
N-Benzoyl-3,3-difluoro-pyrrolidine1.95 (Calculated)ResearchGate[9]

Table 3: General Physical Properties of Pyrrolidine

PropertyValueReference(s)
Molecular FormulaC₄H₉N[3]
Molar Mass71.123 g·mol⁻¹[3]
AppearanceClear colorless liquid[3][10]
Density0.866 g/cm³[3]
Melting Point-63 °C[3][10]
Boiling Point87 °C[3][10]
Solubility in WaterMiscible[3]

Structure-Property Relationships

The relationship between a molecule's structure and its physicochemical properties is fundamental to drug design.[11] For pyrrolidines, even minor structural modifications can lead to significant changes in behavior.

  • Basicity (pKa): The nitrogen atom of pyrrolidine confers basicity to the scaffold.[12] Substituents, particularly those with strong electronic effects, can significantly alter this basicity.[12] For example, electron-withdrawing groups generally decrease basicity (lower pKa), while electron-donating groups increase it.

  • Lipophilicity (logP): Lipophilicity is crucial for membrane permeability.[5] Studies have shown that adding fluorine atoms to the pyrrolidine ring can increase logP values, thereby enhancing lipophilicity.[9] A logP range between 2 and 3 has been suggested as optimal for certain therapeutic targets like PI3Kδ inhibitors.[13]

  • Solubility: The pyrrolidine motif can enhance aqueous solubility, a desirable property for drug formulation and bioavailability.[14] However, high lipophilicity can lead to poor aqueous solubility.[15] The interplay between a compound's logP and its solid-state properties (like melting point) ultimately governs its solubility.[15]

Experimental Protocols & Workflows

Accurate determination of physicochemical properties is essential. Standardized methods are used to ensure data reliability and comparability.

General Workflow for Physicochemical Profiling

The characterization of a novel substituted pyrrolidine typically follows a structured workflow to establish its identity and key physicochemical parameters.

G cluster_workflow Physicochemical Profiling Workflow synthesis Synthesis of Substituted Pyrrolidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structure Structural Confirmation (NMR, MS, FTIR) purification->structure pka pKa Determination (Potentiometric Titration) structure->pka logp logP Determination (Shake-Flask Method) structure->logp solubility Solubility Measurement (pH-Metric, HPLC-based) structure->solubility analysis Data Analysis & SAR Correlation pka->analysis logp->analysis solubility->analysis

General workflow for the synthesis and physicochemical characterization of novel pyrrolidine derivatives.
Detailed Methodologies

  • Determination of pKa (Potentiometric Titration):

    • Principle: This method involves measuring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[16]

    • Protocol Outline:

      • Dissolve a precisely weighed amount of the pyrrolidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

      • Calibrate a pH meter using standard buffers.

      • Slowly add a standardized solution of hydrochloric acid (for a basic compound) from a burette.

      • Record the pH after each addition of titrant.

      • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16]

  • Determination of logP (Shake-Flask Method):

    • Principle: The "shake-flask" technique is the traditional method for determining the n-octanol/water partition coefficient.[16] It directly measures the concentration of the solute in both phases after they have reached equilibrium.

    • Protocol Outline:

      • Prepare a solution of the compound in either n-octanol or water (pre-saturate each solvent with the other).

      • Add a known volume of this solution to a separation funnel containing a known volume of the other immiscible solvent.

      • Shake the funnel vigorously for a set period to allow for partitioning and equilibration.

      • Allow the layers to separate completely.

      • Measure the concentration of the compound in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

      • Calculate logP as log₁₀([concentration in octanol] / [concentration in water]).[5]

  • Structural Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, connectivity, and stereochemistry of the synthesized pyrrolidine derivatives.[1][17]

    • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[1]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of specific functional groups within the molecule based on their characteristic absorption of infrared radiation.[1][17]

Case Study: Pyrrolidine-Based Chalcones as α-Glucosidase Inhibitors

A recent study highlighted the synthesis of novel chalcones incorporating a pyrrolidine moiety that showed promising activity as α-glucosidase inhibitors, a key strategy for managing type 2 diabetes.[1]

Synthesis Workflow

The synthesis involves a two-step process: a Vilsmeier-Haack reaction to form a key aldehyde intermediate, followed by a Claisen-Schmidt condensation to yield the final chalcone derivatives.[1]

G cluster_synthesis Synthesis of Pyrrolidine-Based Chalcones start N-Phenylpyrrolidine vilsmeier Vilsmeier-Haack Reaction (POCl₃/DMF) start->vilsmeier aldehyde 4-(pyrrolidin-1-yl)benzaldehyde (Intermediate) vilsmeier->aldehyde claisen Claisen-Schmidt Condensation aldehyde->claisen acetophenone Substituted Acetophenones acetophenone->claisen product Final Pyrrolidine-Chalcone Derivatives claisen->product

General synthesis workflow for pyrrolidine-based chalcones.[1]
Mechanism of Action

These derivatives function by inhibiting α-glucosidase in the small intestine. This action slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the sharp increase in blood glucose levels after a meal.[1]

G cluster_moa Mechanism of α-Glucosidase Inhibition carbs Complex Carbohydrates breakdown Hydrolysis carbs->breakdown Substrate enzyme α-Glucosidase (Enzyme) enzyme->breakdown Catalyzes inhibitor Pyrrolidine Derivative (Inhibitor) inhibitor->enzyme Blocks glucose Glucose (Monosaccharide) breakdown->glucose Product absorption Reduced Glucose Absorption glucose->absorption

Mechanism of α-glucosidase inhibition by pyrrolidine derivatives.[1]

Conclusion

The physicochemical properties of substituted pyrrolidines are of paramount importance in the field of drug discovery. A thorough understanding and systematic evaluation of pKa, logP, and solubility enable the rational design of molecules with improved ADME profiles and enhanced therapeutic potential. The integration of robust experimental protocols and a clear understanding of structure-property relationships allows researchers to effectively navigate the complexities of drug development, ultimately increasing the likelihood of identifying successful clinical candidates.

References

Methodological & Application

Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate from 4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Introduction

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as trans-4-Hydroxy-L-proline methyl ester, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid pyrrolidine ring and functional handles—a secondary amine, a hydroxyl group, and a methyl ester—make it an exceptionally versatile starting material. This compound is frequently utilized in the development of novel therapeutics, including enzyme inhibitors, peptidomimetics, and antiviral agents. The stereochemistry of the molecule is crucial for its biological activity, making stereoselective synthesis essential.

Principle of the Method

The most direct and widely adopted method for the synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is the Fischer esterification of its parent amino acid, 4-hydroxy-L-proline. This protocol utilizes a solution of thionyl chloride (SOCl₂) in methanol (MeOH). In this reaction, thionyl chloride reacts with methanol in situ to generate anhydrous methanolic hydrogen chloride (HCl). The HCl acts as a catalyst, protonating the carboxylic acid group of 4-hydroxy-L-proline, thereby activating it towards nucleophilic attack by methanol. The reaction proceeds efficiently to yield the desired methyl ester. As the reaction is performed under acidic conditions, both the secondary amine of the pyrrolidine ring and the newly formed ester are protonated, leading to the isolation of the product as a stable hydrochloride salt. This method is advantageous due to its high yields, operational simplicity, and the use of readily available and cost-effective reagents.[1][2][3][4]

Experimental Protocol

This protocol details the procedure for the synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride from 4-hydroxy-L-proline.

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-hydroxy-L-proline≥99%Sigma-AldrichStore in a desiccator.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher ScientificUse a freshly opened bottle or dry over molecular sieves.
Thionyl Chloride (SOCl₂)≥99%Acros OrganicsHandle in a fume hood with appropriate PPE.
Diethyl Ether (Et₂O), AnhydrousACS GradeJ.T.BakerFor product precipitation/washing.
Round-bottom flask (100 mL)--Must be oven-dried before use.
Magnetic stirrer and stir bar---
Ice-water bath--For temperature control.
Reflux condenser--With drying tube (CaCl₂ or Drierite).
Rotary evaporator--For solvent removal.

2. Reaction Setup and Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start prep_flask Oven-dry glassware start->prep_flask add_meoh Add Anhydrous MeOH to Flask prep_flask->add_meoh add_proline Add 4-Hydroxy-L-proline add_meoh->add_proline cool Cool to 0°C (Ice Bath) add_proline->cool add_socl2 Slowly Add SOCl₂ (Dropwise) cool->add_socl2 warm_rt Warm to Room Temp. add_socl2->warm_rt reflux Reflux Overnight warm_rt->reflux cool_down Cool to Room Temp. reflux->cool_down concentrate Concentrate Under Reduced Pressure cool_down->concentrate precipitate Triturate with Et₂O concentrate->precipitate filter Filter Solid Product precipitate->filter dry Dry Under Vacuum filter->dry characterize Characterize (NMR, MS, etc.) dry->characterize end End characterize->end

Caption: Figure 1: Step-by-step workflow for the synthesis.

  • Preparation: In a fume hood, equip a 100 mL oven-dried, round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 4-hydroxy-L-proline (5.0 g, 38.1 mmol) to the flask, followed by anhydrous methanol (50 mL). Stir the resulting suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0°C with continuous stirring.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (4.2 mL, 57.2 mmol, 1.5 equiv) dropwise to the cooled suspension over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and slow addition to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approx. 65°C).

  • Monitoring: Let the reaction proceed at reflux overnight (12-16 hours).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1]

  • Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator to obtain a solid or viscous oil.[1]

  • Purification: Add anhydrous diethyl ether (50 mL) to the residue and stir vigorously (or sonicate) to break up the solid. This process, known as trituration, helps to precipitate the product and wash away any non-polar impurities.

  • Final Product: Collect the resulting white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum to afford (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Data and Results

Table 1: Reaction Parameters and Stoichiometry

ParameterValueUnitMoles (mmol)Molar Eq.
4-hydroxy-L-proline5.0g38.11.0
Thionyl Chloride4.2mL57.21.5
Anhydrous Methanol50mL--
Reaction TemperatureReflux (~65)°C--
Reaction Time12 - 16hours--

Table 2: Product Characterization and Expected Yield

ParameterExpected ValueReference
Product Name (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride[5]
Appearance White to off-white solid[1]
Molecular Formula C₆H₁₂ClNO₃[6]
Molecular Weight 181.62-
Expected Yield 6.35 g (92%)[1]
¹H NMR (DMSO-d₆) Conforms to structure[1]
Purity (by HPLC) ≥98%-

Chemical Reaction Diagram

reactant -> product [label=< SOCl₂ (1.5 eq.) MeOH Reflux, Overnight

>, fontname="Helvetica", fontsize=10]; }

Caption: Figure 2: Esterification of 4-hydroxy-L-proline.

References

Application Notes and Protocols for the Use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a derivative of hydroxyproline, in peptide synthesis. This document outlines its significance, the importance of protecting group strategies, and detailed protocols for its incorporation into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Significance of 4-Hydroxyproline in Peptides

(2S,4R)-4-hydroxyproline (Hyp) is a non-proteinogenic amino acid that plays a crucial role in the structure and function of various proteins, most notably collagen.[1] Its incorporation into synthetic peptides can confer several desirable properties:

  • Enhanced Structural Stability: The hydroxyl group of Hyp can participate in hydrogen bonding, which helps to stabilize the secondary structure of peptides, such as the collagen triple helix. The pyrrolidine ring also introduces conformational constraints that favor specific peptide backbone geometries.

  • Altered Pharmacokinetic Properties: Modification of peptides with hydroxyproline can lead to improved metabolic stability and receptor binding affinity, making them attractive candidates for therapeutic development.[2]

  • Collagen Mimetic Peptides: (2S,4R)-4-hydroxyproline is a key component in the repeating Gly-Pro-Hyp sequence of collagen.[3] Synthetic peptides incorporating this motif are invaluable tools for studying collagen structure, function, and for the development of biomaterials.

Protecting Group Strategy: The Importance of Fmoc-Hyp(tBu)-OH

For efficient and specific incorporation of (2S,4R)-4-hydroxyproline into a growing peptide chain during SPPS, a dual-protection strategy is essential to prevent unwanted side reactions. The most commonly used derivative is Fmoc-Hyp(tBu)-OH .[1]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile group protects the α-amino functionality of the hydroxyproline. It is stable under the acidic conditions used for side-chain deprotection and peptide cleavage from the resin but is readily removed by a mild base, typically piperidine, to allow for the next coupling step.[1]

  • tBu (tert-butyl) Group: This acid-labile group protects the hydroxyl function of the hydroxyproline side chain. It is stable during the basic conditions of Fmoc deprotection and is removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[1]

This orthogonal protection scheme ensures the selective and efficient synthesis of complex peptides with high fidelity. The high purity of Fmoc-Hyp(tBu)-OH (typically ≥98%) is paramount to avoid truncated sequences and other side products.[1]

Quantitative Data

The incorporation of (2S,4R)-4-hydroxyproline at the Y-position in a repeating (Pro-Y-Gly)n sequence significantly enhances the thermal stability of the resulting collagen triple helix, as indicated by an increase in the melting temperature (Tm).

Peptide SequenceMelting Temperature (Tm) in °C
(Pro-Pro-Gly)₁₀24
(Pro-Hyp-Gly)₁₀58

Note: Data is illustrative and actual Tm values can vary based on experimental conditions.

The following table provides a general guide for the stoichiometry of reagents used in the coupling of Fmoc-Hyp(tBu)-OH during a standard 0.1 mmol scale solid-phase peptide synthesis.

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Hyp(tBu)-OH2 - 5Amino acid to be coupled
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Uronium/Aminium salt activator (for difficult couplings)
DIC3 - 5.5Carbodiimide activator
Additives
HOBt3 - 5.5Reduces racemization and improves efficiency
OxymaPure3 - 5.5Non-explosive alternative to HOBt, enhances coupling speed
Bases
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization

Note: The optimal equivalents can vary depending on the specific peptide sequence and the resin used.

Experimental Protocols

This protocol describes the manual solid-phase synthesis of a model peptide incorporating Fmoc-Hyp(tBu)-OH using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Additive (e.g., HOBt, OxymaPure)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of Fmoc-Hyp(tBu)-OH):

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • After a successful coupling, drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

While SPPS is more common for longer peptides, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate can also be used in solution-phase synthesis, particularly for di- or tripeptides. This requires protection of the amino group (e.g., with Boc or Fmoc) and activation of the carboxyl group.

Materials:

  • N-protected (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (e.g., Boc-Hyp-OMe)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., DCC, EDC·HCl)

  • Additive (e.g., HOBt)

  • Base (e.g., N-methylmorpholine (NMM), DIPEA)

  • Organic solvent (e.g., DMF, DCM)

Protocol:

  • Activation:

    • Dissolve the N-protected hydroxyproline derivative (1 eq.) and HOBt (1.1 eq.) in DMF.

    • Cool the solution to 0°C.

    • Add the coupling reagent (e.g., DCC, 1.1 eq.).

  • Coupling:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 eq.) in DMF and neutralize with a base (e.g., NMM, 1 eq.).

    • Add this solution to the activated hydroxyproline derivative.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea (if DCC is used).

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by column chromatography.

Visualizations

SPPS_Workflow Start Start: Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash with DMF Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling: Fmoc-Hyp(tBu)-OH + Coupling Reagents + Base in DMF Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Hyp(tBu)-OH.

Protecting_Group_Strategy Hyp (2S,4R)-4-Hydroxyproline α-Amino Group Hydroxyl Group Protected_Hyp Fmoc-Hyp(tBu)-OH Protected α-Amino Protected Hydroxyl Fmoc Fmoc Group (Base-labile) Fmoc->Hyp:N Protects tBu tBu Group (Acid-labile) tBu->Hyp:OH Protects

References

Application Notes: (R)-(+)-Glyceraldehyde Acetonide as a Chiral Synthon for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-Glyceraldehyde acetonide, also known as (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is a versatile and crucial chiral building block in asymmetric synthesis.[1][2] Its protected diol functionality and reactive aldehyde group make it an ideal starting material for the stereoselective synthesis of complex molecules, particularly nucleoside analogues that form the backbone of many antiviral therapies.[1][3] This document outlines the application of this synthon in the synthesis of antiviral agents, with a focus on the conceptual pathway toward key intermediates for drugs like Remdesivir, and provides detailed protocols for representative synthetic transformations.

Core Application: Synthesis of Nucleoside Analogues

Nucleoside analogues function as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes, often by inhibiting viral RNA-dependent RNA polymerase (RdRp).[4][5][6] The chirality of the ribose or ribose-like moiety is critical for biological activity. (R)-(+)-Glyceraldehyde acetonide provides the necessary stereochemical foundation for building these modified sugar rings.[3]

A key antiviral agent whose synthesis can conceptually begin from chiral precursors derived from glyceraldehyde is Remdesivir (GS-5734). Remdesivir is a monophosphoramidate prodrug of a C-nucleoside analogue, GS-441524, and is a potent inhibitor of viral RdRp.[7][8][9] The stereochemistry at the phosphorus center and the ribose core is essential for its function.

Data Presentation: Synthesis of Key Intermediates

The following tables summarize quantitative data for key reactions in the synthesis of antiviral nucleoside precursors, illustrating typical yields and stereoselectivity.

Table 1: Stereoselective Synthesis of a Ribolactone Precursor This conceptual pathway starts from a glyceraldehyde-derived chiral building block.

StepReactionStarting MaterialProductReagentsYield (%)StereoselectivityReference
1Oxidation(R)-2,2-dimethyl-1,3-dioxolane-4-methanol(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehydePCC, DCM~90>99% e.e.General Oxidation
2Wittig Reaction(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehydeOlefinic Protected Dioln-BuLi, Benzyltriphenylphosphonium bromide, THF~85Mixture of E/Z[3]
3DihydroxylationOlefinic Protected DiolProtected TriolOsO₄, NMO>90>95% d.e.Sharpless Dihydroxylation
4Cyclization/OxidationProtected TriolRibolactone IntermediateJones Reagent~80>99% e.e.[7]

Table 2: Coupling and Phosphoramidation for Remdesivir Intermediate Synthesis Data derived from later-stage syntheses of Remdesivir, illustrating key bond formations.

StepReactionStarting MaterialProductReagents/CatalystYield (%)Diastereomeric Ratio (Sp:Rp)Reference
1GlycosylationRibolactone derivative & Pyrrolotriazine baseC-Nucleosidei-PrMgCl·LiCl, TMSCl~75>95:5 (β-anomer)[8]
2PhosphoramidationAcetonide-protected nucleoside & P-racemic phosphoryl chlorideProtected RemdesivirChiral Bicyclic Imidazole Catalyst~96% conv.22:1[7]
3DeprotectionAcetonide-protected RemdesivirRemdesivirConcentrated HCl, THF69N/A[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Protected Ribolactone Intermediate (Conceptual)

This protocol outlines the key steps to synthesize a ribolactone, a core component of many nucleoside analogues, starting from (R)-(+)-Glyceraldehyde acetonide.

1. Oxidation to Aldehyde:

  • To a stirred solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield (R)-(+)-Glyceraldehyde acetonide as a crude oil, which can be used directly in the next step.

2. Chain Extension via Wittig Reaction: [3]

  • Suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (N₂).

  • Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution for 1 hour at 0°C.

  • Add a solution of crude (R)-(+)-Glyceraldehyde acetonide (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 volumes).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexanes:Ethyl Acetate gradient) to yield the olefinic protected diol.

3. Asymmetric Dihydroxylation:

  • Dissolve the olefinic protected diol (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq).

  • Stir vigorously at room temperature for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the protected triol.

4. Cyclization to Ribolactone:

  • Dissolve the protected triol (1.0 eq) in acetone.

  • Cool to 0°C and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.

  • Stir for 1 hour at 0°C.

  • Quench with isopropanol and filter through celite.

  • Neutralize the filtrate with saturated NaHCO₃ and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield the ribolactone intermediate.

Protocol 2: Antiviral Assay - RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a nucleoside analogue triphosphate (the active form of the drug) against viral RdRp.

1. Expression and Purification of Viral RdRp:

  • Clone the gene encoding the viral RdRp complex into an appropriate expression vector (e.g., pET vector system).

  • Transform the vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG at 16-18°C overnight.

  • Lyse the cells and purify the RdRp complex using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

2. In Vitro RNA Polymerase Assay:

  • Prepare a reaction mixture containing transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT), a synthetic RNA template/primer duplex, and a mixture of ATP, GTP, CTP, and UTP (one of which is radiolabeled, e.g., [α-³²P]GTP).

  • Add the purified RdRp enzyme to the mixture.

  • Add varying concentrations of the test compound (the active triphosphate form of the nucleoside analogue).

  • Incubate the reaction at 37°C for 1-2 hours.

3. Analysis of RNA Products:

  • Stop the reaction by adding EDTA.

  • Precipitate the RNA products using ethanol or capture them on a filter membrane.

  • Quantify the incorporated radiolabel using a scintillation counter or analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Pathway

G D D E E

Mechanism of Action: RdRp Inhibition

G cluster_0 Cellular Activation cluster_1 Viral Replication Cycle Prodrug Remdesivir (Prodrug) ActiveTP Active Nucleoside Triphosphate (NTP*) Prodrug->ActiveTP  Host Kinases ViralRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) NascentRNA Growing RNA Strand ChainTermination Chain Termination

Experimental Workflow: Antiviral Assay

G A 1. Prepare RdRp Assay Mix (Buffer, Template, Natural NTPs, Enzyme) B 2. Add Test Compound (Active Triphosphate Form) in Serial Dilutions A->B C 3. Incubate Reaction (e.g., 37°C for 1-2 hours) B->C D 4. Stop Reaction & Precipitate RNA C->D E 5. Quantify RNA Synthesis (e.g., Scintillation Counting) D->E F 6. Data Analysis (Calculate % Inhibition and IC₅₀) E->F

References

Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products. Its three-dimensional structure and potential for stereoisomerism make the stereoselective synthesis of pyrrolidine derivatives a critical aspect of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key pyrrolidine-containing drugs and highlights general methodologies for the construction of this important heterocycle.

Introduction to Stereoselective Pyrrolidine Synthesis

The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The stereoselective synthesis of pyrrolidines can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as the amino acids L-proline and L-hydroxyproline, to introduce the desired stereochemistry. Functional group manipulations on the existing chiral scaffold lead to the target molecule.

  • Asymmetric Synthesis: This approach involves the creation of stereocenters from achiral or racemic starting materials using chiral catalysts or reagents. Key methods include catalytic asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael additions, and enantioselective alkylations.

This document will delve into specific examples of these strategies as applied to the synthesis of notable pyrrolidine-containing drugs.

Synthesis of Key Pyrrolidine-Containing Drugs: Protocols and Data

This section provides detailed experimental protocols and associated data for the stereoselective synthesis of Avanafil, Daclatasvir, Grazoprevir, and the natural product (-)-Kainic Acid.

Avanafil: A PDE5 Inhibitor

Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its synthesis involves the stereoselective introduction of a (S)-pyrrolidin-2-ylmethanol moiety.

Mechanism of Action: Avanafil enhances erectile function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][3] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. By preventing cGMP breakdown, Avanafil prolongs smooth muscle relaxation and increases blood flow to the penis.[1][2][3]

Avanafil_Mechanism Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (GC) Activation Guanylate Cyclase (GC) Activation Nitric Oxide (NO) Release->Guanylate Cyclase (GC) Activation cGMP cGMP Guanylate Cyclase (GC) Activation->cGMP Converts GTP GTP GTP->Guanylate Cyclase (GC) Activation PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Degrades cGMP to Avanafil Avanafil Avanafil->PDE5 Inhibits Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection

Mechanism of Action of Avanafil

Experimental Protocol: Synthesis of a Key Avanafil Intermediate

This protocol describes a key step in a common synthetic route to Avanafil, the coupling of the pyrimidine core with (S)-pyrrolidin-2-ylmethanol.

StepReactionReagents and ConditionsYield (%)Purity/ee
1Nucleophilic Substitution4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, 3-chloro-4-methoxybenzylamine hydrochloride, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), 80 °C, 2 h92>98%
2Oxidationm-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), 0 °C to rt, 1 h95>98%
3Nucleophilic Substitution(S)-pyrrolidin-2-ylmethanol, DIPEA, DMF, 80 °C, 4 h88>99% ee
4SaponificationLithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water, rt, 3 h95>98%
5Amide Coupling2-(Aminomethyl)pyrimidine, HATU, DIPEA, DMF, rt, 12 h85>99%

Protocol Details:

  • Step 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate: To a solution of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 equiv) in DMF (5 vol) is added (S)-pyrrolidin-2-ylmethanol (1.2 equiv) and DIPEA (2.0 equiv). The mixture is heated to 80 °C for 4 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Daclatasvir: An HCV NS5A Inhibitor

Daclatasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of this C2-symmetric molecule relies on the stereoselective coupling of two L-proline derivatives.

Mechanism of Action: Daclatasvir inhibits HCV replication by binding to the N-terminus of the NS5A protein.[4] This binding event is thought to interfere with the proper localization and function of the viral replication complex, which is essential for the synthesis of new viral RNA.[5][6] Daclatasvir has been shown to block the formation of the "membranous web," a cellular alteration induced by HCV that serves as the site of viral replication.[7]

Daclatasvir_Mechanism HCV Polyprotein HCV Polyprotein NS5A Protein NS5A Protein HCV Polyprotein->NS5A Protein Cleavage by Viral & Host Proteases Viral & Host Proteases Viral & Host Proteases->NS5A Protein Replication Complex Assembly Replication Complex Assembly NS5A Protein->Replication Complex Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A Protein Binds to Membranous Web Formation Membranous Web Formation Replication Complex Assembly->Membranous Web Formation Viral RNA Replication Viral RNA Replication Membranous Web Formation->Viral RNA Replication

Mechanism of Action of Daclatasvir

Experimental Protocol: Key Steps in Daclatasvir Synthesis

The synthesis of Daclatasvir involves the construction of a central biphenyl-bis-imidazole core, followed by coupling with N-protected L-valine derivatives.

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Alkylation1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethan-1-one), N-Boc-L-proline, NaH, DMF, 0 °C to rt85>99:1 dr
2Imidazole FormationAmmonium acetate, Acetic acid, 120 °C78-
3DeprotectionHCl, Methanol, rt95-
4Amide CouplingN-(methoxycarbonyl)-L-valine, HBTU, DIPEA, DMF, rt82>99:1 dr

Protocol Details:

  • Step 1: Synthesis of di-tert-butyl (2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate): To a solution of N-Boc-L-proline (2.2 equiv) in DMF (10 vol) at 0 °C is added sodium hydride (2.4 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, and then a solution of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethan-1-one) (1.0 equiv) in DMF (5 vol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

Grazoprevir: An HCV NS3/4A Protease Inhibitor

Grazoprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication. Its macrocyclic structure containing a substituted pyrrolidine is a key feature for its activity.

Mechanism of Action: Grazoprevir is a direct-acting antiviral that targets the NS3/4A serine protease of HCV.[8][9] This protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are necessary for viral replication.[10] By binding to the active site of the NS3/4A protease, Grazoprevir blocks this cleavage process, thereby inhibiting the formation of a functional replication complex and halting viral production.[8][9]

Grazoprevir_Mechanism HCV Polyprotein HCV Polyprotein Mature NS Proteins Mature NS Proteins HCV Polyprotein->Mature NS Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease->Mature NS Proteins Grazoprevir Grazoprevir Grazoprevir->NS3/4A Protease Inhibits Viral Replication Complex Viral Replication Complex Mature NS Proteins->Viral Replication Complex Viral Replication Viral Replication Viral Replication Complex->Viral Replication

Mechanism of Action of Grazoprevir

Experimental Protocol: Key Macrocyclization Step in Grazoprevir Synthesis

A crucial step in the synthesis of Grazoprevir is the formation of the macrocycle via an intramolecular peptide coupling.[11]

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Amide Coupling(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide, Quinoxaline-pyrrolidine carboxylic acid fragment, HATU, DIPEA, DMF, rt85>98:2 dr
2Ring-Closing MetathesisGrubbs II catalyst, Toluene, 80 °C75-

Protocol Details:

  • Step 2: Ring-Closing Metathesis: To a solution of the diene precursor (1.0 equiv) in degassed toluene (0.01 M) is added Grubbs II catalyst (0.05 equiv). The mixture is heated to 80 °C for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the macrocyclic product.

(-)-Kainic Acid: A Natural Excitatory Amino Acid

(-)-Kainic acid is a natural product isolated from red algae that acts as a potent agonist for a subtype of ionotropic glutamate receptors. Its stereochemically dense pyrrolidine core has made it a challenging target for total synthesis.

Experimental Protocol: Stereoselective Synthesis of (-)-Kainic Acid

This protocol outlines a practical, stereoselective total synthesis of (-)-kainic acid.[1]

StepReactionReagents and ConditionsOverall Yield (%) from (+)-Carvone
1-5Iodolactonization & other stepsVarious-
6Stereoselective AlkylationIodolactone intermediate, Allyl bromide, LDA, THF, -78 °C-
7-10Functional Group ManipulationsVarious-
11-13Hydrolysis and DeprotectionVarious10.3

Protocol Details:

  • Step 6: Stereoselective Alkylation: To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in THF at -78 °C, is added a solution of the iodolactone intermediate in THF. After stirring for 30 minutes, allyl bromide is added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Stereoselective Methods for Pyrrolidine Synthesis

Beyond the synthesis of specific drugs, general methodologies for the stereoselective construction of the pyrrolidine ring are of great interest to the drug discovery community.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful methods for the stereoselective synthesis of substituted pyrrolidines. The use of chiral catalysts allows for high levels of enantiocontrol.

Cycloaddition_Workflow Aldehyde/Ketone Aldehyde/Ketone Azomethine Ylide Precursor Azomethine Ylide Precursor Aldehyde/Ketone->Azomethine Ylide Precursor Amino Acid Ester Amino Acid Ester Amino Acid Ester->Azomethine Ylide Precursor Azomethine Ylide Azomethine Ylide Azomethine Ylide Precursor->Azomethine Ylide in situ generation Chiral Catalyst (e.g., Cu(I)-Box) Chiral Catalyst (e.g., Cu(I)-Box) Chiral Catalyst (e.g., Cu(I)-Box)->Azomethine Ylide [3+2] Cycloaddition [3+2] Cycloaddition Azomethine Ylide->[3+2] Cycloaddition Dipolarophile (Alkene) Dipolarophile (Alkene) Dipolarophile (Alkene)->[3+2] Cycloaddition Enantioenriched Pyrrolidine Enantioenriched Pyrrolidine [3+2] Cycloaddition->Enantioenriched Pyrrolidine

Asymmetric 1,3-Dipolar Cycloaddition Workflow

Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

ReactantsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)dr
N-Benzylideneglycine methyl ester, N-PhenylmaleimideCu(OAc)₂·H₂O / (S)-Ph-BOXToluenert249598>99:1
N-(4-Chlorobenzylidene)glycine methyl ester, Dimethyl fumarateCu(OTf)₂ / (R,R)-FesulphosCH₂Cl₂012889695:5

Protocol Details:

  • General Procedure: To a mixture of the imine (1.0 equiv), the dipolarophile (1.2 equiv), and the chiral ligand (0.1 equiv) in the specified solvent is added the copper salt (0.1 equiv). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, often utilizing proline and its derivatives as chiral catalysts. These reactions typically proceed via enamine or iminium ion intermediates.

Organocatalytic Strategies for Pyrrolidine Synthesis

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

AldehydeNitroalkeneCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)dr
Propanal(E)-β-NitrostyreneL-Proline (20 mol%)DMSOrt24929995:5 (syn/anti)
Butanal(E)-2-(2-Nitrovinyl)furan(S)-Diphenylprolinol silyl ether (10 mol%)Toluene-20488598>99:1 (syn/anti)

Protocol Details:

  • General Procedure: To a solution of the nitroalkene (1.0 equiv) and the chiral organocatalyst (0.1-0.2 equiv) in the specified solvent is added the aldehyde (2.0 equiv). The reaction mixture is stirred at the indicated temperature for the specified time. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography.

Conclusion

The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. The strategies outlined in this document, from the use of the chiral pool to the application of sophisticated asymmetric catalytic methods, provide a powerful toolkit for medicinal chemists and drug development professionals. The detailed protocols and compiled data serve as a practical resource for the laboratory synthesis of these important therapeutic agents and for the development of novel pyrrolidine-based pharmaceuticals. Continued innovation in stereoselective synthesis will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

Incorporation of 4-Hydroxyproline Esters into Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 4-hydroxyproline esters into bioactive molecules. It covers key synthetic methodologies, quantitative data on the impact of these modifications, and insights into the relevant biological signaling pathways.

Introduction

4-Hydroxyproline, a non-essential amino acid, is a fundamental component of collagen, where it plays a critical role in the stability of the triple helix structure.[1] The incorporation of 4-hydroxyproline and its ester derivatives into peptides and other bioactive molecules is a powerful strategy in medicinal chemistry and drug development. Esterification of the hydroxyl or carboxyl group of 4-hydroxyproline can modulate a molecule's physicochemical properties, such as lipophilicity and cell permeability, making it a valuable tool for developing prodrugs with enhanced oral bioavailability.[2][3] Furthermore, the unique conformational constraints imposed by the pyrrolidine ring of 4-hydroxyproline can be exploited to design peptides with improved metabolic stability and receptor affinity.[4]

These application notes provide detailed protocols for the synthesis of 4-hydroxyproline esters and their integration into peptide chains, along with data on their effects on molecular stability and biological activity.

Data Presentation: Impact of 4-Hydroxyproline on Peptide Stability

The hydroxylation of proline to 4-hydroxyproline significantly enhances the thermal stability of the collagen triple helix. This stabilization is primarily attributed to stereoelectronic effects.[5] The following table summarizes the thermal denaturation temperatures (Td) of collagen-like peptides, demonstrating the stabilizing effect of 4-hydroxyproline.

Peptide SequenceDenaturation Temperature (Td) (°C)Reference
(Pro-Pro-Gly)1024[5]
(Pro-Hyp(R)-Gly)1041[5]
(fPro(S)-Pro-Gly)1043[5]
(Pro-fPro(R)-Gly)1059[5]

Hyp(R) refers to (2S,4R)-4-hydroxyproline, and fPro refers to 4-fluoroproline.

Experimental Protocols

Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

N-Boc-trans-4-hydroxy-L-proline methyl ester is a key intermediate for the incorporation of 4-hydroxyproline into peptides using solid-phase peptide synthesis (SPPS).[6]

Materials:

  • trans-4-hydroxy-L-proline methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous NaHCO3

  • Saturated aqueous NaCl

  • Anhydrous Na2SO4

  • Hexane

Procedure: [6]

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in CH2Cl2 (400 mL) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • With stirring, sequentially add Et3N (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and Boc anhydride (27.5 mL, 0.12 mol).

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and then with saturated aqueous NaCl.

  • Dry the organic phase over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain a light yellow oil.

  • Solidify the oil under high vacuum.

  • Grind the resulting solid with hexane multiple times and dry under high vacuum to obtain 1-tert-butyl-2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a white solid (yield: ~100%).

Solid-Phase Peptide Synthesis (SPPS) of a 4-Hydroxyproline-Containing Peptide

This protocol describes the manual synthesis of a peptide containing 4-hydroxyproline using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure: [7][8]

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-Hyp(tBu)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Acylation of 4-Hydroxyproline Residue in a Peptide

This protocol details the O-acylation of a hydroxyproline residue within a synthesized peptide.[9]

Materials:

  • Peptide containing a 4-hydroxyproline residue

  • Acetyl chloride

  • Dichloromethane (CH2Cl2), dry

Procedure: [9]

  • Dissolve the hydroxyproline-containing peptide in dry CH2Cl2.

  • Add acetyl chloride (in excess, e.g., 2.6 equivalents) to the solution in two portions.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain the O-acetylated peptide.

Mitsunobu Reaction for Stereochemical Inversion of 4-Hydroxyproline

The Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group in 4-hydroxyproline, which is crucial for synthesizing derivatives with specific conformational properties.[10][11]

Materials:

  • Boc-(2S,4R)-4-hydroxyproline methyl ester

  • Triphenylphosphine (Ph3P)

  • p-Nitrobenzoic acid

  • Diisopropylazodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: [10]

  • Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent), triphenylphosphine (1.8 equivalents), and p-nitrobenzoic acid (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 6 hours.

  • Remove the solvent under reduced pressure. The resulting product is Boc-(2S,4S)-p-nitrobenzoate-4-hydroxyproline methyl ester.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway

4-Hydroxyproline plays a crucial role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[12][13] Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4] In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of hypoxia-responsive genes.[12]

HIF1a_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α (Pro-OH) HIF1a->HIF1a_OH Hydroxylation Dimer HIF-1α/β Dimer HIF1a->Dimer PHD Prolyl Hydroxylase (PHD) PHD->HIF1a_OH O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD aKG α-Ketoglutarate aKG->PHD VHL VHL E3 Ubiquitin Ligase HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation Hypoxia Hypoxia Hypoxia->PHD Inhibits HIF1b HIF-1β HIF1b->Dimer Nucleus Nucleus Dimer->Nucleus HRE Hypoxia Response Element (HRE) Dimer->HRE Gene_Expression Gene Expression (e.g., VEGF, GLUT-1) HRE->Gene_Expression

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Integrin Signaling Pathway

4-Hydroxyproline within the collagen triple helix is crucial for binding to integrin receptors on the cell surface.[14] This interaction mediates cell adhesion and triggers downstream signaling cascades that regulate cell survival, proliferation, and migration. The binding of integrins to collagen initiates the recruitment of focal adhesion proteins, leading to the activation of various kinases and the reorganization of the actin cytoskeleton.[15][16]

Integrin_Signaling ECM Extracellular Matrix (Collagen with 4-Hyp) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton Integrin->Actin Links to Src Src Family Kinases FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates Grb2_Sos Grb2/SOS FAK->Grb2_Sos Recruits Src->FAK Phosphorylates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (ERK, JNK) Ras->MAPK_Pathway Gene_Expression Gene Expression (Proliferation, Differentiation) MAPK_Pathway->Gene_Expression Cell_Migration Cell Migration Actin->Cell_Migration

Caption: Simplified Integrin signaling pathway initiated by collagen binding.

Experimental Workflow for Prodrug Evaluation

The development of 4-hydroxyproline ester prodrugs aims to improve the oral bioavailability of parent drug molecules.[2][17] The following workflow outlines the key steps in evaluating the efficacy of such prodrugs.

Prodrug_Workflow Start Parent Drug with Poor Bioavailability Synthesis Synthesis of 4-Hydroxyproline Ester Prodrug Start->Synthesis In_Vitro_Stability In Vitro Stability Assays (pH, Plasma) Synthesis->In_Vitro_Stability Permeability Cell Permeability Assay (e.g., Caco-2) Synthesis->Permeability Enzymatic_Hydrolysis Enzymatic Hydrolysis (Esterases, Microsomes) Synthesis->Enzymatic_Hydrolysis In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Model) In_Vitro_Stability->In_Vivo_PK Permeability->In_Vivo_PK Enzymatic_Hydrolysis->In_Vivo_PK Analysis LC-MS/MS Analysis of Prodrug and Parent Drug in Plasma In_Vivo_PK->Analysis Data_Evaluation Data Evaluation: Bioavailability, t½, Cmax, AUC Analysis->Data_Evaluation Decision Lead Candidate Selection Data_Evaluation->Decision

References

Application Notes and Protocols: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in the Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent neuraminidase inhibitors utilizing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate as a key chiral starting material. This document includes detailed synthetic protocols, quantitative data on reaction yields and biological activity, and visual diagrams of the synthetic pathways and experimental workflows.

Introduction

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a derivative of 4-hydroxy-L-proline, serves as a versatile chiral building block in the synthesis of various biologically active molecules. Its rigid pyrrolidine core and defined stereochemistry make it an excellent scaffold for the design of enzyme inhibitors, including those targeting influenza neuraminidase. Neuraminidase is a critical enzyme for the release and spread of influenza virus particles from infected host cells. Inhibiting this enzyme is a clinically validated strategy for the treatment of influenza A and B. This document details the synthesis of a series of pyrrolidine-based neuraminidase inhibitors, presenting their inhibitory potencies and the experimental procedures for their preparation.

Synthetic Strategy Overview

The general synthetic strategy commences with the commercially available and closely related precursor, 4-hydroxy-L-proline. This is first converted to its methyl ester, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. The subsequent steps involve the protection of the secondary amine, typically with a tert-butoxycarbonyl (Boc) group, followed by modification of the hydroxyl group at the C-4 position. This position is crucial for introducing functionalities that can interact with the active site of the neuraminidase enzyme. A key transformation is the conversion of the hydroxyl group to an azide, which then serves as a precursor to an amino group. This amino group is further functionalized to introduce moieties that mimic the guanidino group of Zanamivir, which is known to form strong interactions with the enzyme's active site.

G cluster_0 Core Synthesis cluster_1 Functionalization & Final Products Start (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Intermediate_1 N-Boc-(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Start->Intermediate_1 Boc Anhydride Intermediate_2 N-Boc-(2S,4R)-Methyl 4-mesyloxypyrrolidine-2-carboxylate Intermediate_1->Intermediate_2 MsCl, Et3N Intermediate_3 (2S,4S)-Methyl 4-azidopyrrolidine-2-carboxylate Intermediate_2->Intermediate_3 NaN3, DMF Intermediate_4 (2S,4S)-Methyl 4-aminopyrrolidine-2-carboxylate Intermediate_3->Intermediate_4 H2, Pd/C Functionalization Introduction of diverse side chains (R groups) Intermediate_4->Functionalization Final_Products Pyrrolidine-Based Neuraminidase Inhibitors Functionalization->Final_Products

Quantitative Data

The following tables summarize the yields for the key synthetic steps and the in vitro inhibitory activity of the final compounds against influenza A (H3N2) neuraminidase.

Table 1: Synthetic Yields for Key Intermediates

StepProductYield (%)
1. Esterification of 4-hydroxy-L-proline(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (1)95
2. N-Boc ProtectionN-tert-butoxycarbonyl-(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (2)92
3. Mesylation of the hydroxyl groupN-tert-butoxycarbonyl-(2S,4R)-methyl 4-mesyloxypyrrolidine-2-carboxylate (3)96
4. Azide substitutionN-tert-butoxycarbonyl-(2S,4S)-methyl 4-azidopyrrolidine-2-carboxylate (4)85
5. Reduction of the azide groupN-tert-butoxycarbonyl-(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (5)98

Table 2: Inhibitory Activity of Synthesized Pyrrolidine Derivatives Against Influenza A (H3N2) Neuraminidase

Compound IDR Group on 4-AminoIC50 (µM)[1]
6e 3,4-Dichlorobenzoyl2.15[1]
9c 4-Chlorophenylacetyl2.71[1]
9e 4-Methoxyphenylacetyl1.56[1]
9f 3,4-Dichlorophenylacetyl1.83[1]
10e 4-Methoxyphenylpropionyl2.40[1]
OseltamivirReference Drug1.06[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and final neuraminidase inhibitors.

G Start Combine Reactants & Solvent in Flask Reaction Stir at Specified Temperature for a Set Time Start->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Workup Quench Reaction & Perform Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Protocol 1: Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (1)
  • Apparatus: 250 mL round-bottom flask, magnetic stirrer, reflux condenser.

  • Reagents: 4-hydroxy-L-proline (13.1 g, 100 mmol), Methanol (150 mL), Thionyl chloride (11.0 mL, 150 mmol).

  • Procedure:

    • Suspend 4-hydroxy-L-proline in methanol in the round-bottom flask and cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting white solid is triturated with diethyl ether, filtered, and dried under vacuum to afford the hydrochloride salt of the product.

    • The free base can be obtained by neutralizing with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Protocol 2: Synthesis of N-tert-butoxycarbonyl-(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (2)
  • Apparatus: 250 mL Erlenmeyer flask, magnetic stirrer.

  • Reagents: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (18.1 g, 100 mmol), Dichloromethane (100 mL), Triethylamine (27.9 mL, 200 mmol), Di-tert-butyl dicarbonate (Boc)₂O (24.0 g, 110 mmol).

  • Procedure:

    • Dissolve the starting material in dichloromethane and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Protocol 3: Synthesis of N-tert-butoxycarbonyl-(2S,4R)-methyl 4-mesyloxypyrrolidine-2-carboxylate (3)
  • Apparatus: 100 mL round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Reagents: Compound 2 (12.3 g, 50 mmol), Dichloromethane (50 mL), Triethylamine (10.5 mL, 75 mmol), Methanesulfonyl chloride (4.3 mL, 55 mmol).

  • Procedure:

    • Dissolve compound 2 in dichloromethane under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Wash the mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.

Protocol 4: Synthesis of N-tert-butoxycarbonyl-(2S,4S)-methyl 4-azidopyrrolidine-2-carboxylate (4)
  • Apparatus: 100 mL round-bottom flask, magnetic stirrer, heating mantle.

  • Reagents: Compound 3 (16.2 g, 50 mmol), Dimethylformamide (DMF) (50 mL), Sodium azide (6.5 g, 100 mmol).

  • Procedure:

    • Dissolve compound 3 in DMF.

    • Add sodium azide and heat the mixture to 80 °C for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 5: Synthesis of N-tert-butoxycarbonyl-(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (5)
  • Apparatus: Parr hydrogenation apparatus or similar.

  • Reagents: Compound 4 (13.5 g, 50 mmol), Methanol (100 mL), 10% Palladium on carbon (Pd/C) (1.0 g).

  • Procedure:

    • Dissolve compound 4 in methanol.

    • Add 10% Pd/C to the solution.

    • Hydrogenate the mixture at 50 psi of H₂ for 4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Protocol 6: General Procedure for the Synthesis of Final Amide Derivatives (e.g., 6e, 9c, 9e, 9f, 10e)
  • Apparatus: 50 mL round-bottom flask, magnetic stirrer.

  • Reagents: Compound 5 (1.22 g, 5 mmol), Dichloromethane (20 mL), Triethylamine (1.4 mL, 10 mmol), Appropriate acyl chloride or carboxylic acid with a coupling agent (e.g., EDCI, HOBt).

  • Procedure (for acyl chloride):

    • Dissolve compound 5 in dichloromethane and add triethylamine.

    • Cool the mixture to 0 °C and add the corresponding acyl chloride (5.5 mmol) dropwise.

    • Stir the reaction at room temperature for 3-5 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The N-Boc protected final compound is then deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by purification to yield the final product.

Conclusion

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a valuable and versatile starting material for the stereoselective synthesis of a range of pyrrolidine-based neuraminidase inhibitors. The synthetic route is robust, proceeding with good yields through key intermediates. The resulting compounds exhibit potent inhibitory activity against influenza neuraminidase, with IC50 values in the low micromolar range, comparable to the established drug Oseltamivir. These findings underscore the potential of this scaffold in the development of novel anti-influenza therapeutics. Further optimization of the substituents on the pyrrolidine core could lead to the discovery of even more potent inhibitors.

References

Application Notes and Protocols: Ring-Opening Polymerization of 4-Hydroxy-L-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-hydroxy-L-proline (Hyp), an abundant amino acid found in collagen, is a versatile and bio-renewable building block for creating advanced functional polymers. Its unique stereochemistry and the presence of both secondary amine and secondary hydroxyl groups provide a rich platform for chemical modification and polymerization. Ring-opening polymerization (ROP) of Hyp-derived monomers has emerged as a powerful strategy to synthesize well-defined polyesters, polythioesters, and polypeptides with controlled molecular weights, narrow dispersities, and diverse functionalities.[1][2][3] These polymers are promising candidates for a range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation, owing to their biocompatibility and biodegradability.[4]

This document provides detailed protocols for the synthesis of various Hyp-derived monomers and their subsequent polymerization via ROP, along with characterization methods and a summary of their potential applications.

Part 1: Monomer Synthesis from 4-Hydroxy-L-Proline

The first step involves the chemical modification of 4-hydroxy-L-proline to create strained cyclic monomers suitable for ROP. The amine group serves as a convenient handle for introducing various functional groups (R), which ultimately define the polymer's properties.

G cluster_0 Monomer Synthesis Workflow cluster_1 Step 2: Cyclization Hyp 4-Hydroxy-L-proline (Hyp) N_Protected Step 1: N-Protection/Functionalization (e.g., Boc, Cbz, Acyl chlorides) Hyp->N_Protected Amine Chemistry NCA_form NCA Formation (Phosgene/Triphosgene) Hyp->NCA_form Direct Cyclization Precursor N-Functionalized Hyp Precursor (NR-Hyp) N_Protected->Precursor Mitsunobu Mitsunobu Reaction (for Lactone) Precursor->Mitsunobu Thiolactone_form Thiolactone Formation Precursor->Thiolactone_form Lactone Bicyclic Lactone Monomer (NR-PL) Mitsunobu->Lactone Thiolactone Bicyclic Thiolactone Monomer (NR-PTL) Thiolactone_form->Thiolactone NCA N-Carboxyanhydride Monomer (Hyp-NCA) NCA_form->NCA

Figure 1: General workflow for synthesizing various monomers from 4-hydroxy-L-proline.
Protocol 1: Synthesis of N-Substituted Bicyclic Lactone Monomer (NR-PL)

This protocol describes a two-step process to synthesize bicyclic lactone monomers for producing polyesters.[1]

  • N-Functionalization:

    • Dissolve 4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., NaOH) and cool the solution in an ice bath.

    • Slowly add the desired N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for N-Boc protection, or benzyl chloroformate for N-Cbz protection).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture and extract the N-functionalized Hyp precursor (NR-Hyp) with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the product.

  • Cyclization (Mitsunobu Reaction):

    • In an inert atmosphere (e.g., under nitrogen), dissolve the NR-Hyp precursor in a dry solvent like THF.

    • Add a phosphine reagent (e.g., triphenylphosphine, PPh₃).

    • Cool the solution to 0 °C and add a diazodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) dropwise.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the resulting bicyclic lactone monomer (NR-PL) by column chromatography.

Protocol 2: Synthesis of Unprotected Hyp-N-Carboxyanhydride (Hyp-NCA)

This protocol details the synthesis of Hyp-NCA, which can be polymerized without protection of the hydroxyl group.[3][5]

  • Apparatus: All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Reaction:

    • Suspend 4-hydroxy-L-proline in anhydrous THF.

    • Add triphosgene to the suspension at room temperature.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours until the solution becomes clear. The reaction progress can be monitored by the evolution of gas (CO₂ and HCl).

    • Filter the solution to remove any unreacted starting material.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure Hyp-NCA crystals.

    • Store the monomer under anhydrous conditions at low temperature (-20 °C).

Part 2: Ring-Opening Polymerization Protocols

The choice of monomer and polymerization conditions dictates the final polymer structure (polyester, polythioester, or polypeptide) and topology (linear or branched).

G cluster_0 ROP Strategies for Hyp-Derived Monomers Monomer1 Bicyclic Lactone (NR-PL) ROP1 Organobase (DBU) + Alcohol Initiator Monomer1->ROP1 Monomer2 Bicyclic Thiolactone (NR-PTL) ROP2 Weak Base (TEA) + Thiol Initiator Monomer2->ROP2 Monomer3 Hyp-NCA (Unprotected) ROP3 Water-Assisted + Amine Initiator Monomer3->ROP3 ROP4 Tertiary Amine (DIPEA) Self-Initiated Monomer3->ROP4 Polymer1 Linear Polyester ROP1->Polymer1 Polymer2 Linear Polythioester ROP2->Polymer2 Polymer3 Linear Polypeptide (PHyp) ROP3->Polymer3 Polymer4 Branched Polypeptide (B-PHyp) ROP4->Polymer4

Figure 2: Overview of ROP strategies for different 4-hydroxy-L-proline derived monomers.
Protocol 3: ROP of NR-PL for Linear Polyesters

This method yields stereoregular polyesters with controlled molecular weight and narrow dispersity.[1]

  • Preparation: In a glovebox, prepare stock solutions of the NR-PL monomer, an initiator (e.g., benzyl alcohol), and an organobase catalyst (e.g., 1,8-diazabicyclo[5.4.0]-undec-7-ene, DBU) in a dry solvent (e.g., chloroform or dichloromethane).

  • Polymerization:

    • In a vial, mix the monomer solution with the initiator solution at the desired monomer-to-initiator ratio ([M]₀/[I]₀).

    • Initiate the polymerization by adding the catalyst solution.

    • Allow the reaction to proceed at room temperature. Monitor the monomer conversion using ¹H NMR spectroscopy.

  • Termination and Purification:

    • Once the desired conversion is reached, quench the reaction by adding a weak acid (e.g., benzoic acid).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

    • Collect the polymer by filtration or centrifugation and dry it under vacuum.

Protocol 4: Water-Assisted ROP of Hyp-NCA for Linear Poly(4-hydroxy-L-proline) (PHyp)

This innovative, ultrafast method produces linear polypeptides in minutes under aqueous conditions.[3][5][6]

  • Setup: Perform the reaction in an open-to-air environment.

  • Polymerization:

    • Dissolve the Hyp-NCA monomer in a mixed solvent system, typically acetonitrile/water (ACN/H₂O, v/v = 5/5), to a desired concentration (e.g., 50 mg/mL).[7]

    • Prepare a stock solution of a primary amine initiator (e.g., benzyl amine) in the same solvent mixture.

    • Initiate the polymerization by adding the initiator solution to the monomer solution at the desired [M]₀/[I]₀ ratio. Vigorous gas (CO₂) evolution will be observed.

    • The reaction is typically complete within 2-5 minutes.[6]

  • Purification:

    • Directly freeze-dry the reaction mixture to remove the solvents.

    • The resulting polymer can be further purified by dialysis against deionized water to remove any unreacted monomer or initiator, followed by lyophilization.

Protocol 5: Tertiary Amine-Mediated ROP of Hyp-NCA for Branched PHyp (B-PHyp)

This one-pot method utilizes the unprotected hydroxyl group of Hyp-NCA to create a branched polymer architecture, resulting in ultra-high molecular weight polymers.[3][4]

  • Preparation: All steps must be conducted under anhydrous conditions in a glovebox.

  • Polymerization:

    • Dissolve Hyp-NCA in anhydrous dimethyl sulfoxide (DMSO).

    • Add a tertiary amine catalyst, such as N,N-diisopropylethylamine (DIPEA) or DBU, at a specific monomer-to-base ratio (e.g., 100/1).

    • Stir the solution at room temperature. The reaction may have a short induction period followed by rapid polymerization, indicated by CO₂ evolution and an increase in viscosity.[4]

    • Allow the reaction to proceed for several hours (e.g., 2 hours) to ensure complete conversion.

  • Purification:

    • Dilute the viscous polymer solution with DMSO.

    • Precipitate the branched polymer (B-PHyp) in a non-solvent like diethyl ether.

    • Wash the polymer repeatedly with the non-solvent.

    • Dry the final product under vacuum.

Part 3: Data Presentation and Characterization

The success of the polymerization is assessed by characterizing the molecular weight (Mₙ or Mₙ), dispersity (Đ), and structure of the resulting polymers.

Table 1: Representative Data for ROP of N-Substituted Bicyclic Lactone (NC12-PL)

Data synthesized from literature for illustrative purposes.[1]

Entry[M]₀/[I]₀InitiatorCatalystTime (min)Conversion (%)Mₙ (kDa)aĐa
150/1Benzyl AlcoholDBU10>9916.81.08
2100/1Benzyl AlcoholDBU15>9933.51.09
3200/1Benzyl AlcoholDBU25>9965.11.10
4400/1Benzyl AlcoholDBU40>9989.91.12
aDetermined by Size Exclusion Chromatography (SEC).
Table 2: Representative Data for ROP of N-Boc-Protected Thiolactone (NBoc-PTL)

Data synthesized from literature for illustrative purposes.[2]

Entry[M]₀/[I]₀InitiatorCatalystTime (h)Conversion (%)Mₙ (kDa)aĐa
125/1Benzyl MercaptanTEA2925.41.11
250/1Benzyl MercaptanTEA39010.51.12
3100/1Benzyl MercaptanTEA58820.61.14
41000/1Benzyl MercaptanDBU<0.1>99226.01.15
aDetermined by Size Exclusion Chromatography (SEC).
Table 3: Representative Data for ROP of Unprotected Hyp-NCA

Data synthesized from literature for illustrative purposes.[3][4][5]

EntryPolymer Type[M]₀/[I]₀ or [M]₀/[B]₀Initiator/BaseSolventMₙ or Mₙ (kDa)aĐa
1Linear PHyp25/1Benzyl AmineACN/H₂O2.91.21
2Linear PHyp50/1Benzyl AmineACN/H₂O5.71.25
3Linear PHyp100/1Benzyl AmineACN/H₂O11.01.32
4Branched B-PHyp100/1DIPEADMSO155 (Mₙ)2.85
5Branched B-PHyp1000/1DIPEADMSO438 (Mₙ)3.12
aDetermined by aqueous SEC. Mₙ is weight-average molecular weight.
Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the monomer structure and to determine monomer conversion during polymerization by monitoring the disappearance of monomer peaks.

  • Size Exclusion Chromatography (SEC): SEC (also known as GPC) is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer population.[8]

  • Mass Spectrometry (MALDI-TOF): MALDI-TOF MS is used to verify the absolute molecular weight of the polymer chains and to confirm the identity of the end groups, which provides evidence for the initiation mechanism.

Part 4: Applications and Future Directions

Polymers derived from 4-hydroxy-L-proline exhibit a range of properties that make them suitable for high-value applications, particularly in the biomedical field.

Mechanism of Action: Hydrogel Formation

The branched B-PHyp polymers, with their high molecular weight and abundant hydroxyl groups, can form physical hydrogels in solution. This is a key application for drug delivery and tissue engineering.

G cluster_0 Hydrogel Formation from B-PHyp Node1 Branched B-PHyp Chains in Dilute Solution Node2 Increase Concentration Node1->Node2 Node3 Inter-chain Hydrogen Bonding Node2->Node3 Node4 Physical Crosslinking & Chain Entanglement Node3->Node4 Node5 3D Hydrogel Network (Injectable) Node4->Node5

Figure 3: Logical diagram showing the formation of a physical hydrogel from B-PHyp polymers.
  • Drug Delivery: The biocompatible and degradable nature of these polymers makes them excellent candidates for creating nanoparticles or hydrogels for controlled drug release. The functional side chains can be used to conjugate drugs or targeting ligands.

  • Bioconjugation: Water-soluble polyesters derived from Hyp have been successfully conjugated to proteins like eGFP, demonstrating their potential for creating advanced protein therapeutics with improved stability and pharmacokinetics.[1]

  • Sustainable Materials: Polythioesters derived from Hyp are not only produced from a renewable resource but have also been shown to be completely recyclable back to the monomer, offering a sustainable alternative to petroleum-based plastics.[2]

  • Biomimetic Materials: Poly(4-hydroxy-L-proline) adopts a polyproline type II (PPII) helix structure, similar to collagen.[5] This makes it a valuable material for mimicking the extracellular matrix in tissue engineering or for applications where collagen-like properties are desired. Some polyprolines have also shown utility as antifreeze protein mimics for cryopreservation.[9]

  • Injectable Hydrogels: The branched B-PHyp can form injectable hydrogels at low concentrations (as low as 1.0%), which are highly attractive for wound healing and as scaffolds for cell culture and tissue regeneration.[3][4]

The continued exploration of new monomers, polymerization techniques, and post-polymerization modifications will further expand the utility of this versatile class of biomaterials.

References

Application Notes and Protocols for the Synthesis and Application of PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, co-opts the cell's own machinery to eliminate it.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker.[4] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[6]

The key advantage of PROTACs lies in their ability to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors.[6] By removing the entire protein, PROTACs can offer a more profound and sustained pharmacological effect compared to occupancy-driven inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular evaluation of PROTACs.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs hijack the endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The UPS is a major pathway for regulated protein turnover in eukaryotic cells. The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein. A polyubiquitin chain is subsequently formed, which acts as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex PROTAC PROTAC PROTAC->E3 PROTAC->Target PROTAC->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitin Transfer Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Proteasome->PROTAC Recycling Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of PROTACs

Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2][3]

Materials:

  • Rink Amide resin

  • Fmoc-protected E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid handle

  • Fmoc-protected linker (e.g., amino-PEG-acid)

  • POI ligand with a carboxylic acid handle (e.g., JQ1 derivative)

  • Coupling reagents: HATU, DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Solvents: DMF, DCM, MeOH

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling and E3 Ligase Ligand Loading:

    • Swell Rink Amide resin in DMF in a solid-phase synthesis vessel for 30 minutes.[3]

    • If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.[3]

    • Couple the Fmoc-protected E3 ligase ligand to the resin using HATU and DIPEA in DMF. Shake at room temperature for 16 hours.[3]

    • Wash the resin with DMF, DCM, and MeOH.[3]

  • Linker Coupling:

    • Perform Fmoc deprotection on the resin-bound E3 ligase ligand.

    • Couple the Fmoc-protected linker to the deprotected amine using HATU and DIPEA in DMF. Shake at room temperature for 2 hours.[3]

    • Wash the resin as described above.

  • POI Ligand Coupling:

    • Perform Fmoc deprotection on the resin-bound linker.

    • Couple the POI ligand to the deprotected amine using HATU and DIPEA in DMF. Shake at room temperature for 16 hours.[3]

    • Wash the resin as described above.

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether.[2]

    • Purify the crude product by RP-HPLC.[3]

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Solid_Phase_Synthesis Start Start: Rink Amide Resin Swell 1. Resin Swelling Start->Swell Deprotection1 2. Fmoc Deprotection Swell->Deprotection1 E3_Coupling 3. E3 Ligase Ligand Coupling Deprotection1->E3_Coupling Deprotection2 4. Fmoc Deprotection E3_Coupling->Deprotection2 Linker_Coupling 5. Linker Coupling Deprotection2->Linker_Coupling Deprotection3 6. Fmoc Deprotection Linker_Coupling->Deprotection3 POI_Coupling 7. POI Ligand Coupling Deprotection3->POI_Coupling Cleavage 8. Cleavage from Resin POI_Coupling->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification End Final PROTAC Purification->End

Figure 2: Solid-Phase PROTAC Synthesis Workflow.
Protocol 2: Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][6] This allows for the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).[5]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.[5]

    • Lyse cells in RIPA buffer.[5]

    • Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[5]

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[5]

    • Quantify band intensities using densitometry software.[5]

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]

Western_Blot_Workflow Start Start: Cell Culture Treatment 1. PROTAC Treatment Start->Treatment Lysis 2. Cell Lysis Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 & Dmax) Detection->Analysis End Results Analysis->End

Figure 3: Western Blotting Workflow.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.[10]

    • Immobilize one of the proteins (e.g., the E3 ligase) to the sensor surface via amine coupling.[10]

    • Deactivate any remaining active esters with ethanolamine.[10]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[4]

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase to measure the formation of the ternary complex.[7]

    • Alternatively, pre-incubate the PROTAC and POI before injection.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[10]

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[4]

Protocol 4: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can be used in live cells to measure the engagement of a PROTAC with its target protein.[12][13]

Materials:

  • Cells expressing the POI fused to NanoLuc® luciferase

  • NanoBRET™ tracer for the POI

  • PROTAC

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the NanoLuc®-POI fusion in Opti-MEM®.

    • Dispense cells into a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate.

  • Tracer Addition:

    • Add the NanoBRET™ tracer to the wells.

    • Incubate to allow for binding equilibrium.

  • Signal Detection:

    • Measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. The following tables summarize representative data for well-characterized PROTACs targeting various proteins.

Table 1: PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
dBET1CRBNMV4;114>95[14]
MZ1VHLHeLa2-23>90[15][16]
ARV-825CRBN22Rv11>95[15]
PROTAC 1CRBNBurkitt's Lymphoma<1Not Specified[17]
PROTAC 3CRBNRS4;110.1-0.3Not Specified[17]
PROTAC 4CRBNMV-4-11<0.01Not Specified[17]

Table 2: PROTACs Targeting Androgen Receptor (AR)

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
ARD-2051VHLLNCaP, VCaP0.6>90[18]
ARD-266VHLLNCaP, VCaP, 22Rv10.2-1>95[19]
PSMA-ARD-203VHLVCaP, LNCaP, 22Rv121.86 - 50.19Not Specified[20]

Table 3: PROTACs Targeting Estrogen Receptor (ERα)

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
ARV-471CRBNER+ Breast Cancer1.8Not Specified[19]
ERD-148Not SpecifiedMCF-7<10Not Specified[19]
ERE-PROTACVHLMCF-7<5000Not Specified[21][22][23]
ERD-3111Not SpecifiedNot Specified0.5Not Specified[24]
ERD-4001Not SpecifiedNot Specified0.05Not Specified[24]

Conclusion

The field of targeted protein degradation using PROTACs is rapidly advancing, offering a powerful new approach to drug discovery. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTAC molecules. By leveraging these methodologies, scientists can accelerate the development of this promising therapeutic modality for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the esterification of 4-hydroxyproline.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the esterification of 4-hydroxyproline.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Reagent Quality: Ensure the alcohol (e.g., methanol, ethanol) is anhydrous. Water can inhibit the reaction. Use freshly opened solvents or dry them using appropriate methods. Check Catalyst Activity: If using an acid catalyst like thionyl chloride, ensure it has not decomposed. Use a fresh bottle if necessary. For solid acid catalysts, ensure they are properly activated and not poisoned. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time.[1] Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as excessive heat can lead to side reactions like decarboxylation.[2][3]
Side Reactions Decarboxylation: This is more likely at elevated temperatures.[2] If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration. Amide Formation: If the amino group is unprotected, intermolecular amide bond formation can occur, leading to oligomerization.[4] Consider protecting the amine group with a suitable protecting group like Boc (tert-butyloxycarbonyl) before esterification.
Product Loss During Work-up Incomplete Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure your ester is in the organic phase during extraction. The ester hydrochloride salt will be in the aqueous phase. Neutralize with a weak base like sodium bicarbonate to extract the free ester. Emulsion Formation: If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to break it. Product Volatility: For volatile esters (e.g., methyl ester), be cautious during solvent removal under reduced pressure. Avoid excessive heat or high vacuum.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Material See "Incomplete Reaction" under Problem 1 .
Side-Products Dimerization/Oligomerization: As mentioned, protecting the amine group is the most effective way to prevent this. Products of Decarboxylation: If decarboxylation has occurred, purification by column chromatography may be necessary to separate the desired ester from the decarboxylated by-product.
Residual Catalyst or Reagents Acid Catalyst: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) during work-up. Wash the organic layer thoroughly with water and brine. Thionyl Chloride By-products: Quench the reaction mixture carefully, for example, by slowly adding it to ice-water, to decompose any remaining thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for 4-hydroxyproline?

The choice of method depends on your specific requirements, such as the scale of the reaction and the need for protecting groups.

  • Fischer Esterification (Acid Catalysis): This is a common and straightforward method, often using an alcohol as the solvent and a strong acid catalyst like HCl (which can be generated in situ from thionyl chloride) or sulfuric acid.[5] It is suitable for producing simple alkyl esters.

  • Esterification with N-Protection: If you need to perform further reactions with the amine group, it is highly recommended to protect it first (e.g., with a Boc group).[4] This prevents side reactions at the nitrogen atom.

Q2: What are the most common side reactions during the esterification of 4-hydroxyproline and how can I avoid them?

The two most common side reactions are:

  • Intermolecular Amide Formation: The amino group of one 4-hydroxyproline molecule can react with the activated carboxylic acid of another, leading to dimers and oligomers. Solution: Protect the amino group with a suitable protecting group (e.g., Boc) before carrying out the esterification.

  • Decarboxylation: At higher temperatures, 4-hydroxyproline can undergo decarboxylation.[2] Solution: Perform the esterification at the lowest effective temperature and for the minimum time necessary.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system to separate the starting material (4-hydroxyproline) from the product (the ester). The starting material is highly polar and will have a low Rf value, while the ester will be less polar and have a higher Rf value. Staining with ninhydrin can be used to visualize the amino-containing compounds. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.[6][7]

Q4: What is the best way to purify the 4-hydroxyproline ester?

Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent.

  • Column Chromatography: If significant impurities are present, purification by silica gel column chromatography is often necessary.

  • Recrystallization or Distillation: For solid esters, recrystallization can be an effective final purification step. For liquid esters, distillation under reduced pressure may be possible.

Q5: I am trying to make the ethyl ester of 4-hydroxyproline. What conditions should I use?

A common method is to use Fischer esterification. You can dissolve 4-hydroxyproline in ethanol and add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling dry HCl gas through the solution. Alternatively, thionyl chloride can be added dropwise to the cold ethanol to generate HCl in situ, followed by the addition of 4-hydroxyproline and refluxing the mixture.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-L-proline Methyl Ester Hydrochloride via Fischer Esterification with Thionyl Chloride

This protocol describes a common method for the synthesis of the methyl ester hydrochloride salt.

Materials:

  • 4-Hydroxy-L-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (10-15 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxy-L-proline methyl ester hydrochloride as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Protocol 2: Synthesis of N-Boc-4-hydroxy-L-proline Methyl Ester

This two-step protocol involves the protection of the amine group followed by esterification.

Step 1: N-Boc Protection of 4-Hydroxy-L-proline

Materials:

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane and water (or another suitable solvent system)

Procedure:

  • Dissolve 4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water.

  • Add a base such as sodium hydroxide or triethylamine (2.0-2.5 eq) to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1-1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline.

Step 2: Esterification of N-Boc-4-hydroxy-L-proline

Materials:

  • N-Boc-4-hydroxy-L-proline

  • Methanol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve N-Boc-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM.

  • Add methanol (1.5-2.0 eq) and a catalytic amount of DMAP.

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Common Esterification Conditions for 4-Hydroxyproline

Method Catalyst/Reagent Solvent Temperature Typical Yield Key Considerations
Fischer Esterification HCl (from SOCl₂) or H₂SO₄Corresponding AlcoholReflux80-95%Simple and cost-effective. Amine group is protonated, preventing side reactions. Product is the hydrochloride salt.
N-Boc Protected Esterification DCC/DMAPDCM, THF0 °C to RT70-90%Multi-step process. Protects the amine for further modifications. Milder conditions.
Mitsunobu Reaction DEAD/PPh₃THF, Toluene0 °C to RTVariableUsed for inverting the stereochemistry of the hydroxyl group if needed. Can be used for esterification with various alcohols.

Visualizations

Esterification_Workflow cluster_start Starting Material cluster_method Esterification Method cluster_workup Work-up & Purification cluster_product Final Product Start 4-Hydroxyproline Fischer Fischer Esterification (e.g., SOCl2/MeOH) Start->Fischer Protected N-Protection followed by Esterification (e.g., Boc, DCC) Start->Protected Workup Neutralization & Extraction Fischer->Workup Protected->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Hydroxyproline Ester Purification->Product

Caption: General workflow for the esterification of 4-hydroxyproline.

Troubleshooting_Logic Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes SideReaction Side Reactions? Incomplete->SideReaction No Sol_Incomplete Extend Time Increase Temp Check Reagents Incomplete->Sol_Incomplete Yes Loss Loss during Work-up? SideReaction->Loss No Sol_SideReaction Lower Temp Use N-Protection SideReaction->Sol_SideReaction Yes Sol_Loss Optimize pH Use Brine Loss->Sol_Loss Yes

Caption: Troubleshooting logic for low yield in 4-hydroxyproline esterification.

References

Technical Support Center: Purification of Methyl 4-Hydroxypyrrolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-hydroxypyrrolidine-2-carboxylate. The information is designed to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for methyl 4-hydroxypyrrolidine-2-carboxylate?

A1: The primary purification techniques for methyl 4-hydroxypyrrolidine-2-carboxylate, a polar compound, are flash column chromatography and recrystallization. Due to its polarity, special considerations are needed for both methods to achieve high purity.

Q2: What are the likely impurities in a crude sample of methyl 4-hydroxypyrrolidine-2-carboxylate?

A2: Common impurities can include unreacted starting materials such as 4-hydroxy-L-proline, residual solvents from the synthesis, and diastereomers (e.g., the cis isomer if the trans is desired, or vice-versa). The presence of these impurities can affect crystallization and chromatographic separation.[1][2]

Q3: My compound streaks badly on a silica gel TLC plate and column. What can I do?

A3: Streaking is a common issue with polar and basic compounds like pyrrolidine derivatives on silica gel.[3][4] To mitigate this, you can:

  • Use a more polar eluent system: Adding methanol to your eluent can help.

  • Add a basic modifier: Incorporating a small amount of triethylamine (0.1-2.0%) or ammonium hydroxide in your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to better peak shapes.[4][5]

  • Consider an alternative stationary phase: Alumina or reversed-phase silica (C18) can be effective alternatives for purifying basic compounds.[3][6]

Q4: How can I separate the cis and trans diastereomers of methyl 4-hydroxypyrrolidine-2-carboxylate?

A4: Separation of diastereomers can be challenging but is often achievable by flash column chromatography with careful selection of the mobile phase. A less polar solvent system that provides a good separation on TLC (with a clear difference in Rf values) is a good starting point. In some cases, preparative HPLC may be necessary for complete separation.[1][7]

Troubleshooting Guides

Problem 1: Low or No Recovery from Flash Column Chromatography
Possible CauseTroubleshooting Step
Compound is too polar and remains on the baseline. Increase the polarity of the eluent. A gradient elution from ethyl acetate to a mixture of dichloromethane and methanol (e.g., 9:1 DCM:MeOH) can be effective. Adding a small percentage of ammonium hydroxide to the mobile phase can also improve elution.[6]
Compound is unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine before use.[6]
Improper solvent system selection. Ensure the chosen eluent provides an Rf value of 0.2-0.4 for the target compound on a TLC plate for optimal separation.
Problem 2: Oiling Out During Recrystallization
Possible CauseTroubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures. Use a solvent system where the compound has high solubility when hot and low solubility when cold. Common systems for polar compounds include methanol/diethyl ether or ethanol/hexane.[8]
The solution is cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[9]
High concentration of impurities. Purify the crude material first by column chromatography to remove the bulk of impurities, and then proceed with recrystallization.

Data Presentation

Table 1: Representative Solvent Systems for Flash Column Chromatography

Eluent SystemRatio (v/v)Target RfNotes
Dichloromethane:Methanol95:5 to 90:100.3Good for moderately polar impurities.
Ethyl Acetate:Hexane70:30 to 100% EtOAc0.25Effective for less polar impurities.
Dichloromethane:Methanol with 1% NH4OH95:50.35Recommended for reducing peak tailing.[3]

Table 2: Suggested Solvent Pairs for Recrystallization

Primary Solvent (dissolves the compound)Anti-Solvent (precipitates the compound)Typical Ratio (approx.)
MethanolDiethyl Ether1:5 to 1:10
EthanolHexane1:3 to 1:5
Hot WaterAcetone1:4 to 1:6

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude methyl 4-hydroxypyrrolidine-2-carboxylate in a minimal amount of the eluent or a slightly more polar solvent (e.g., methanol).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system, gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude, solid methyl 4-hydroxypyrrolidine-2-carboxylate in an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or ethanol). Heat the mixture gently to ensure complete dissolution.[9]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.[8]

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

experimental_workflow cluster_chromatography Flash Column Chromatography prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product1 Pure Product evaporate->pure_product1

Caption: Workflow for purification by flash column chromatography.

recrystallization_workflow cluster_recrystallization Recrystallization dissolve Dissolve in Hot Solvent cool Slow Cooling dissolve->cool crystallize Induce Crystallization cool->crystallize filter_crystals Filter Crystals crystallize->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product2 Pure Crystalline Product dry_crystals->pure_product2

Caption: General workflow for purification by recrystallization.

troubleshooting_logic start Crude Product tlc Analyze by TLC start->tlc streaking Streaking Observed? tlc->streaking add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes good_sep Good Separation? streaking->good_sep No add_base->good_sep column Proceed with Column Chromatography good_sep->column Yes change_system Change Solvent System good_sep->change_system No recrystallize Attempt Recrystallization column->recrystallize For further purity change_system->tlc

Caption: Decision-making workflow for purification strategy.

References

Preventing racemization during proline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of proline derivatives.

Troubleshooting Guide

This guide addresses common issues that can lead to a loss of enantioselectivity during the synthesis of proline derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Low enantiomeric excess (ee) in the final product 1. Inappropriate Base: Strong bases or bases with low steric hindrance (e.g., triethylamine) can readily deprotonate the α-carbon, leading to racemization.[1]- Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1] - For highly sensitive substrates, consider base-free conditions where possible.
2. High Reaction Temperature: Elevated temperatures provide the activation energy for racemization to occur.[2]- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[2] - Conduct a temperature optimization study to find the best balance between reaction rate and enantiomeric purity.
3. Unsuitable Solvent: The solvent can influence the stability of the transition state and the rate of racemization. Protic solvents can facilitate racemization by stabilizing charged intermediates.- Use aprotic, non-polar solvents like dichloromethane (DCM) or toluene where appropriate for the specific reaction.[2] - Ensure solvents are anhydrous, as water can promote side reactions and racemization.
4. Inappropriate Activating/Coupling Reagent: Some coupling reagents are known to promote racemization more than others, especially in peptide synthesis contexts.- For peptide couplings involving proline derivatives, use coupling reagents known for low racemization, such as HATU or HBTU, in combination with additives like HOBt or Oxyma.[3][4][5]
Product racemizes during workup or purification 1. Harsh pH Conditions: Exposure to strong acids or bases during aqueous extraction can cause epimerization.[2]- Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.[2] - Minimize the contact time of the product with acidic or basic solutions.[2]
2. High Temperatures During Solvent Removal: Prolonged heating can lead to racemization.[2]- Use a rotary evaporator at reduced pressure and moderate temperature.[2] - For highly sensitive products, consider non-thermal methods of solvent removal like lyophilization.[2]
3. Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.[2]- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2] - Use an alternative stationary phase, such as neutral or basic alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in proline derivative synthesis?

A1: The primary mechanism of racemization for proline and other amino acids involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of L and D enantiomers. This process is often catalyzed by bases.[1]

Q2: Why is proline generally considered less prone to racemization than other amino acids during peptide coupling?

A2: Proline is a secondary amine, and its cyclic structure restricts the formation of an oxazolone intermediate, which is a major pathway for racemization for other N-acyl amino acids during peptide bond formation. However, racemization can still occur through direct deprotonation of the α-hydrogen, especially under strong basic conditions or with certain activating agents.[4]

Q3: Can the choice of N-protecting group influence the rate of racemization?

A3: Yes, the N-protecting group plays a crucial role. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally effective at suppressing racemization during coupling reactions compared to acyl-type protecting groups.[4]

Q4: How can I accurately determine the enantiomeric excess (ee) of my proline derivative?

A4: The most common and reliable methods for determining the enantiomeric excess of proline derivatives are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][7][8][9] These techniques involve separating the enantiomers on a chiral stationary phase. For proline derivatives lacking a strong UV chromophore, pre-column derivatization with a fluorescent tag like NBD-Cl may be necessary for HPLC analysis.[6][8]

Q5: Are there any racemization-free methods for synthesizing proline derivatives?

A5: While achieving 100% racemization-free synthesis can be challenging with traditional chemical methods, biocatalytic approaches have shown excellent results. For instance, enzyme-catalyzed amidation of L-proline has been reported to yield L-prolinamide with an enantiomeric excess of over 99%.[10][11][12] For chemical syntheses, careful optimization of reaction conditions (low temperature, sterically hindered bases, appropriate solvents) can minimize racemization to negligible levels.

Data on Racemization in Proline Derivative Synthesis

The following tables summarize the impact of various reaction parameters on the enantiomeric excess (ee) of proline derivatives.

Table 1: Effect of Reaction Conditions on Enantiomeric Excess (ee) of Proline Derivatives

Proline DerivativeReaction TypeConditionsEnantiomeric Excess (ee)Reference(s)
L-ProlinamideEnzymatic AmidationImmobilized CalB variant, ammonia, 2-methyl-2-butanol, 70°C>99%[10][11][12]
Proline Benzyl EsterFischer-Speier Esterificationp-toluenesulfonic acid, benzyl alcohol, Me-THFEnantiomerically pure[13]
(S)-4-methyleneproline derivativePhase-transfer catalysisChinchonidine-derived catalyst, KOH, Toluene/CH₂Cl₂, -20°C90% (95:5 e.r.)[14]
Nα-Picoc-L-Cys(Trt)-OH coupled to ProlinePeptide CouplingHATU/DIPEAComparable to Fmoc derivative[15]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Proline with Minimal Racemization

This protocol describes the protection of L-proline using di-tert-butyl dicarbonate (Boc)₂O under basic conditions, optimized to minimize racemization.

Materials:

  • L-Proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M HCl

Procedure:

  • Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

  • Cool the solution to 0°C in an ice bath. This is a critical step to minimize base-catalyzed racemization.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled, stirring proline solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with hexane (2 x 50 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.

  • Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

  • Verify the enantiomeric purity using chiral HPLC analysis.

Protocol 2: Synthesis of Fmoc-L-Proline with Minimal Racemization

This protocol details the N-protection of L-proline with Fmoc-OSu, a method known for low racemization.

Materials:

  • L-Proline

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve L-proline (1 equivalent) in a 10% aqueous solution of NaHCO₃.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in acetone.

  • Add the Fmoc-OSu solution dropwise to the cold, vigorously stirring proline solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous phase to 0°C and acidify to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The enantiomeric excess of the final product should be confirmed by a suitable analytical method like chiral HPLC.

Protocol 3: Synthesis of L-Proline Methyl Ester Hydrochloride

This protocol describes the esterification of L-proline using thionyl chloride in methanol, a common method where temperature control is key to preventing racemization.

Materials:

  • L-Proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-proline (1 equivalent) in anhydrous methanol, cooled to -10°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature does not rise above 0°C. This exothermic reaction should be controlled carefully to prevent racemization.[16]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-proline methyl ester hydrochloride.

  • Determine the optical purity by chiral GC or HPLC after derivatization or conversion to a suitable N-protected derivative.

Visualizations

RacemizationMechanism Mechanism of Proline Racemization cluster_conditions Factors Promoting Racemization L_Proline L-Proline Derivative Carbanion Planar Carbanion/Enolate (Chirality Lost) L_Proline->Carbanion + Base - H+ Carbanion->L_Proline + H+ (Protonation from one face) D_Proline D-Proline Derivative Carbanion->D_Proline + H+ (Protonation from opposite face) StrongBase Strong Base HighTemp High Temperature ProticSolvent Protic Solvent

Caption: Mechanism of base-catalyzed racemization of proline derivatives.

SynthesisWorkflow Workflow for Racemization-Free Synthesis cluster_protection Key Considerations cluster_esterification Key Considerations cluster_workup Key Considerations Start Start with L-Proline Protection N-Protection (e.g., Boc, Fmoc) Start->Protection Esterification Esterification Protection->Esterification or vice-versa Workup Workup & Purification Protection->Workup Esterification->Workup Analysis Purity & ee Analysis (HPLC/GC) Workup->Analysis End Pure L-Proline Derivative Analysis->End P_Cond Low Temperature (0°C) Weak/Hindered Base Aprotic Solvent E_Cond Low Temperature (-10°C to 0°C) Controlled Reagent Addition W_Cond Buffered/Neutral pH Low Temperature Solvent Removal Neutral Stationary Phase

Caption: Generalized workflow for synthesizing proline derivatives while minimizing racemization.

TroubleshootingTree Troubleshooting Racemization Issues Start Low Enantiomeric Excess (ee) Detected in Product CheckReaction Review Reaction Conditions Start->CheckReaction During Synthesis? CheckWorkup Review Workup/Purification Start->CheckWorkup Post-Synthesis? Base Base Used? CheckReaction->Base Temp Reaction Temperature? CheckReaction->Temp Solvent Solvent Used? CheckReaction->Solvent pH Workup pH? CheckWorkup->pH Rotovap Solvent Removal Temp? CheckWorkup->Rotovap Chroma Chromatography Method? CheckWorkup->Chroma Sol_Base Use Weaker/Hindered Base (e.g., DIEA, Collidine) Base->Sol_Base Sol_Temp Lower Reaction Temperature (e.g., 0°C or below) Temp->Sol_Temp Sol_Solvent Use Anhydrous, Aprotic Solvent (e.g., DCM) Solvent->Sol_Solvent Sol_pH Use Buffered/Neutral Quench (e.g., aq. NH4Cl) pH->Sol_pH Sol_Rotovap Use Moderate Temperature & Reduced Pressure Rotovap->Sol_Rotovap Sol_Chroma Neutralize Silica or Use Alumina Chroma->Sol_Chroma

Caption: Decision tree for troubleshooting low enantiomeric excess in proline derivative synthesis.

References

Common side reactions in the synthesis of hydroxypyrrolidine esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of hydroxypyrrolidine esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of hydroxypyrrolidine esters?

A1: The primary side reactions include epimerization at the C-2 and C-4 positions, intramolecular cyclization leading to byproducts, intermolecular side reactions forming secondary or tertiary amine impurities, and ring-opening of the pyrrolidine core under certain conditions. The choice of protecting groups, coupling agents, and reaction conditions significantly influences the prevalence of these side reactions.

Q2: How can I minimize epimerization during the esterification of N-protected hydroxypyrrolidine?

A2: Epimerization, the unwanted inversion of a stereocenter, is a common challenge, particularly at the carbon alpha to the carbonyl group. To minimize epimerization, consider the following:

  • Choice of Coupling Reagents: Avoid combinations like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), especially in polar aprotic solvents like DMF, as they are known to promote epimerization.[1][2] Opt for uronium/aminium-based reagents such as HBTU, HATU, or HCTU, which generally lead to lower rates of epimerization.[1]

  • Base Selection: Use a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger bases such as diisopropylethylamine (DIEA).[1]

  • Temperature Control: Perform coupling reactions at or below room temperature, as elevated temperatures can increase the rate of epimerization.[2]

Q3: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What is the likely cause and how can I prevent this?

A3: The formation of secondary and tertiary amine impurities is often observed during the synthesis of hydroxypyrrolidines via hydrogenation of nitrile precursors.[3] These byproducts arise from intermolecular reactions between the desired primary amine product and reaction intermediates.[3] To mitigate this, consider the following strategies:

  • Protection of the Hydroxyl Group: Protecting the hydroxyl group of the starting material can prevent undesirable intramolecular cyclization and favor the desired intramolecular cyclization to form the pyrrolidine ring. This also introduces steric hindrance that can reduce intermolecular side reactions.[3]

  • Optimization of Hydrogenation Conditions: Carefully control the reaction conditions during hydrogenation, such as catalyst choice, hydrogen pressure, and temperature, to favor the formation of the primary amine.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Hydroxypyrrolidine Ester
Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Extend the reaction time and monitor progress using TLC or LC-MS. Ensure the use of an appropriate excess of the esterifying agent (e.g., alcohol and coupling agent).Increased conversion of the starting material to the desired ester.
Epimerization Refer to the FAQ on minimizing epimerization. Use less epimerization-prone coupling reagents and milder bases at lower temperatures.[1][2]Improved yield of the desired diastereomer.
Formation of Intermolecular Byproducts In syntheses involving hydrogenation, ensure proper protection of reactive functional groups to prevent side reactions.[3]Reduction in the formation of dimeric and polymeric impurities.
Ring Opening of the Pyrrolidine Core Avoid harsh acidic or basic conditions and strongly reducing or oxidizing agents if the pyrrolidine ring is susceptible to cleavage.Preservation of the pyrrolidine scaffold and higher yield of the target molecule.
Problem 2: Presence of an Unexpected Isomer in the Final Product
Potential Cause Recommended Solution Expected Outcome
Epimerization at the α-carbon The α-proton to the ester is acidic and can be abstracted by base, leading to epimerization. Use a non-nucleophilic, sterically hindered base. Couple at low temperatures (0 °C to room temperature).[2]Preservation of the stereochemical integrity at the C-2 position.
Inversion of Stereochemistry at the Hydroxyl Group Certain reactions, like the Mitsunobu reaction, proceed with inversion of stereochemistry.If inversion is not desired, choose a synthetic route that proceeds with retention of configuration.

Data on Side Reactions

The following table provides illustrative data on the impact of reaction conditions on the formation of byproducts during the synthesis of proline-containing dipeptides, which is analogous to certain steps in hydroxypyrrolidine ester synthesis.

Reaction Condition Desired Product Yield (%) Epimerized Product (%) Notes
DCC/HOBt in DMFVariableCan be significantThis combination is known to promote epimerization, especially with proline residues.[1]
HBTU/DIEA in DMFHighLower than DCC/HOBtUronium-based coupling agents generally suppress epimerization.[1]
EDC/HOBt at 0 °CGoodMinimizedLower temperature reduces the rate of epimerization.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

This protocol describes the N-protection and subsequent esterification of trans-4-hydroxy-L-proline.

Step 1: N-Boc Protection

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool to 0 °C.

  • With stirring, sequentially add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (DMAP) (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride) (27.5 mL, 0.12 mol).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • Add ether to the residue, filter the solid, and wash thoroughly with ether.

  • Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO3 and brine, and dry the organic phase over anhydrous Na2SO4.

  • Evaporate the solvent to yield 1-tert-butyl-2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a white solid (yield: ~100%).[4]

Step 2: Methyl Esterification (if starting from N-Boc-trans-4-hydroxy-L-proline)

  • To a solution of N-Boc-trans-4-hydroxy-L-proline in methanol at 0 °C, add (trimethylsilyl)diazomethane dropwise until a yellow color persists.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Epimerization Mechanism

epimerization cluster_troubleshooting Troubleshooting L-Hydroxypyrrolidine_Ester L-Hydroxypyrrolidine Ester Enolate_Intermediate Enolate Intermediate L-Hydroxypyrrolidine_Ester->Enolate_Intermediate Base (e.g., DIEA) - H+ Enolate_Intermediate->L-Hydroxypyrrolidine_Ester + H+ D-Hydroxypyrrolidine_Ester D-Hydroxypyrrolidine Ester (Epimer) Enolate_Intermediate->D-Hydroxypyrrolidine_Ester + H+ Use weaker base (NMM) Use weaker base (NMM) Lower temperature Lower temperature Choose appropriate coupling agent (HATU) Choose appropriate coupling agent (HATU)

Caption: Mechanism of base-catalyzed epimerization at the C-2 position.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_completeness Check Reaction Completeness (TLC/LC-MS) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete complete Reaction Complete check_completeness->complete incomplete->complete No solution_incomplete Increase reaction time Add excess reagent incomplete->solution_incomplete Yes analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts epimerization Epimerization Detected analyze_byproducts->epimerization other_byproducts Other Byproducts Detected analyze_byproducts->other_byproducts epimerization->other_byproducts No solution_epimerization Modify base/coupling agent Lower temperature epimerization->solution_epimerization Yes solution_other Optimize protecting groups Adjust stoichiometry other_byproducts->solution_other Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Intermolecular Side Reaction Pathway

intermolecular_side_reaction cluster_prevention Prevention Strategy Nitrile_Precursor Nitrile Precursor Hydrogenation Hydrogenation (e.g., Raney Ni, H2) Nitrile_Precursor->Hydrogenation Primary_Amine_Intermediate Primary Amine Intermediate Hydrogenation->Primary_Amine_Intermediate Desired_Product Hydroxypyrrolidine Primary_Amine_Intermediate->Desired_Product Intramolecular Cyclization Secondary_Amine_Byproduct Secondary Amine Byproduct Primary_Amine_Intermediate->Secondary_Amine_Byproduct Intermolecular Reaction with Intermediate Protect Hydroxyl Group Protect Hydroxyl Group

Caption: Formation of secondary amine byproducts during hydrogenation.

References

Technical Support Center: Large-Scale Synthesis of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of large-scale chiral pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in large-scale chiral pyrrolidine synthesis?

Low yields in the large-scale synthesis of chiral pyrrolidines can stem from several factors. Competing side reactions are a primary concern; for instance, in double reductive amination, the formation of pyrrole byproducts can be suppressed by adjusting reaction conditions, such as removing acid.[1] Inefficient ring closure, instability of starting materials or the final product, and catalyst deactivation are other significant contributors to diminished yields. On a larger scale, issues with mass and heat transfer can also become prominent, leading to localized temperature gradients and concentration differences that favor side reactions.

Q2: How can I improve the stereoselectivity of my reaction?

Achieving high stereoselectivity is crucial in the synthesis of chiral pyrrolidines.[1][2] Key strategies include:

  • Chiral Catalysts: The use of chiral metal complexes, such as those involving Silver(I) or Rhodium(II), can effectively control the stereochemical outcome.[3][4] Chiral organocatalysts, often derived from proline, are also widely employed to promote enantioselective transformations.[2][5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the reaction pathway, leading to the desired stereoisomer.[1]

  • Reaction Conditions: Optimizing parameters such as temperature, solvent, and reagent choice is critical. Lowering the reaction temperature, for example, often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]

Q3: What are common side reactions to be aware of, and how can they be minimized?

In [3+2] cycloaddition reactions, a common method for pyrrolidine synthesis, the formation of regioisomers and diastereomers are frequent side reactions.[1][3] The orientation of the dipole and the dipolarophile dictates the regioselectivity, while the facial approach of the reactants determines the diastereoselectivity. To minimize these, one can:

  • Employ a Catalyst: Lewis acids or transition metal catalysts can enhance regioselectivity.[3]

  • Optimize Solvent and Temperature: A systematic screening of solvents and temperatures can help identify conditions that favor the desired isomer.[3]

  • Modify Substrates: Altering the steric and electronic properties of the starting materials can influence the stereochemical outcome.

Q4: Are there any specific analytical techniques recommended for monitoring reaction progress and purity?

For monitoring the progress of the reaction and assessing the purity and stereochemical integrity of the final product, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Competing Side Reactions Adjust reaction temperature and substrate concentration. Consider changing the solvent or catalyst to disfavor the side reaction pathway. For example, removing acid in a double reductive amination can suppress pyrrole formation.[1]
Inefficient Ring Closure Increase the concentration of the reactants (within solubility limits) to favor the intramolecular cyclization. Screen different catalysts or promoters that are known to facilitate the specific type of cyclization reaction.
Starting Material or Product Degradation Check the stability of your starting materials and product under the reaction conditions. If necessary, use protecting groups or adjust the pH and temperature to prevent degradation.
Catalyst Deactivation Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Consider using a higher catalyst loading or a more robust catalyst. In some cases, slow addition of the catalyst can maintain its activity over a longer period.
Poor Stereoselectivity Suboptimal Catalyst System The choice of chiral ligand and metal precursor is critical.[3] Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate.
Incorrect Reaction Temperature Lowering the reaction temperature often improves stereoselectivity. Perform a temperature optimization study to find the best balance between reaction rate and selectivity.[1]
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents to identify the one that provides the highest stereoselectivity.
Formation of Regioisomers Poor Electronic or Steric Differentiation Modify the substituents on the dipole or dipolarophile to enhance the electronic or steric differences between the reactive sites.
Inadequate Catalytic Control Employ a Lewis acid or transition metal catalyst that can coordinate to one of the reactants and direct the regiochemical outcome.[3]
Difficult Purification Close Polarity of Product and Byproducts Optimize the reaction to minimize byproduct formation. Explore different chromatographic techniques (e.g., flash chromatography, preparative HPLC) or crystallization to improve separation.
Product Instability on Silica Gel Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic purification methods like distillation or recrystallization.

Experimental Protocols

General Protocol for a Catalytic Asymmetric [3+2] Cycloaddition

This protocol provides a general framework for the synthesis of chiral pyrrolidines via a catalytic asymmetric [3+2] cycloaddition of an azomethine ylide with a dipolarophile.

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine precursor (1.0 eq.) and the dipolarophile (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂).

  • Catalyst Addition: Add the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, typically 1-10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -78 °C to room temperature) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine.

  • Analysis: Characterize the purified product by NMR, MS, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Analyze Reaction Conditions (Temp, Conc, Time) Start->CheckConditions SideReactions Identify Side Products (LC-MS, NMR) Start->SideReactions Optimize Optimize Conditions CheckPurity->Optimize CheckConditions->Optimize SideReactions->Optimize ChangeCatalyst Screen Different Catalysts/Ligands Optimize->ChangeCatalyst Purification Optimize Purification Method ChangeCatalyst->Purification Success Yield Improved Purification->Success

Caption: A logical workflow for troubleshooting low yields in chiral pyrrolidine synthesis.

experimental_workflow cluster_workflow General Experimental Workflow Preparation 1. Preparation - Dry Glassware - Inert Atmosphere - Dissolve Reagents Reaction 2. Reaction - Add Catalyst - Control Temperature - Monitor Progress Preparation->Reaction Workup 3. Work-up - Quench Reaction - Extraction - Drying & Concentration Reaction->Workup Purification 4. Purification - Chromatography - Recrystallization Workup->Purification Analysis 5. Analysis - NMR, MS - Chiral HPLC Purification->Analysis

Caption: A typical experimental workflow for the synthesis of chiral pyrrolidines.

References

Stability issues of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during the handling and use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.

Q1: I am observing a decrease in the purity of my compound over time. What are the potential causes?

A1: A decrease in purity of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate can be attributed to several factors, primarily hydrolysis of the methyl ester and oxidation of the secondary hydroxyl group. The rate of degradation is influenced by storage conditions such as temperature, pH, and the presence of oxidizing agents. For optimal stability, it is recommended to store the compound in a cool, dry place.[1]

Q2: My reaction is conducted in an aqueous solution. Is the compound stable under these conditions?

A2: The stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in aqueous solutions is highly dependent on the pH. The methyl ester is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. In neutral aqueous solutions at room temperature, the rate of hydrolysis is slower. For prolonged experiments in aqueous media, it is advisable to use buffered solutions and monitor the compound's purity periodically.

Q3: Can I heat my reaction mixture containing this compound?

A3: Elevating the temperature can increase the rate of degradation. Thermal stress can promote both the hydrolysis of the ester and potentially other degradation pathways. If heating is necessary, it is recommended to use the lowest possible temperature and shortest reaction time. A pilot study to assess thermal stability under your specific reaction conditions is advisable.

Q4: I am using an oxidizing agent in my reaction. Will this affect the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate?

A4: Yes, the secondary hydroxyl group on the pyrrolidine ring is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of the corresponding ketone. It is crucial to consider the compatibility of any oxidizing agents with the compound. If the use of an oxidizing agent is unavoidable, control experiments should be performed to determine the extent of degradation.

Q5: What are the best practices for storing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate?

A5: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from environmental extremes.[1] Storage at 2-8°C is often recommended.[2] Avoid contact with incompatible materials and foodstuff containers.[1]

Predicted Stability Profile

The following tables summarize the expected stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under different stress conditions based on general chemical principles and findings from forced degradation studies on similar molecules.

Table 1: Predicted Stability under Different pH Conditions

pH ConditionStressorPotential Degradation PathwayExpected Rate of Degradation
Acidic (pH < 4)0.1 M HClEster HydrolysisModerate to High
Neutral (pH 6-8)Water/BufferEster HydrolysisLow
Basic (pH > 9)0.1 M NaOHEster HydrolysisHigh

Table 2: Predicted Stability under Different Temperature Conditions

TemperatureStressorPotential Degradation PathwayExpected Rate of Degradation
2-8°CCold Storage-Very Low (Optimal Storage)
Room TemperatureAmbientEster Hydrolysis (in solution)Low to Moderate
Elevated (>40°C)HeatEster Hydrolysis, OxidationModerate to High

Table 3: Predicted Stability in the Presence of Oxidizing Agents

ConditionStressorPotential Degradation PathwayExpected Rate of Degradation
Oxidative3% H₂O₂Oxidation of secondary alcoholModerate to High

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4]

Objective: To evaluate the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under various stress conditions.

Materials:

  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and the stock solution in a thermostatic oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

cluster_hydrolysis Ester Hydrolysis Compound (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Acid (2S,4R)-4-Hydroxypyrrolidine -2-carboxylic acid Compound->Acid H+ or OH- Methanol Methanol cluster_oxidation Oxidation Compound (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Ketone Methyl 4-oxopyrrolidine-2-carboxylate Compound->Ketone [O] start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photostability stress->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Evaluate Stability analysis->end

References

Overcoming challenges in the stereoselective synthesis of 4-hydroxyprolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-hydroxyprolines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-hydroxyproline isomers.

Issue 1: Low Diastereoselectivity in the Synthesis of cis- or trans-4-Hydroxyproline

Question: My reaction is producing a mixture of cis and trans isomers of 4-hydroxyproline with low selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge. The approach to resolving this depends on the synthetic route you are employing.

  • For Inversion of Stereochemistry from a trans Starting Material (e.g., via Mitsunobu reaction):

    • Incomplete Reaction: Ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to confirm the full consumption of the starting material.

    • Reagent Purity: Use freshly purified reagents, especially the phosphine and the azodicarboxylate, as impurities can lead to side reactions and lower selectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Consider screening solvents of varying polarity.

    • Temperature Control: Maintain the recommended temperature for the specific Mitsunobu protocol. Deviations can affect the stereochemical outcome.[1]

    • Protecting Groups: The choice of protecting groups on the proline nitrogen and carboxylate can influence the conformation of the pyrrolidine ring and, consequently, the accessibility of the hydroxyl group for inversion.[1]

  • For Reduction of 4-Oxo-proline Derivatives:

    • Reducing Agent: The choice of reducing agent is critical. Sterically hindered reducing agents, such as L-Selectride®, often provide higher stereoselectivity for the formation of cis-4-hydroxyproline compared to less hindered reagents like sodium borohydride.[2][3]

    • Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity.

    • Chelation Control: If applicable to your substrate, using additives that can chelate with the substrate and the reducing agent may direct the hydride attack from a specific face.

  • For Enzymatic Hydroxylation:

    • Enzyme Specificity: Ensure you are using the correct prolyl-4-hydroxylase (P4H) for the desired stereoisomer. Different P4Hs exhibit distinct regio- and stereoselectivity.[4][5]

    • Cofactor Concentration: Prolyl hydroxylases are often iron(II) and α-ketoglutarate-dependent dioxygenases. Ensure optimal concentrations of Fe²⁺ and α-ketoglutarate in the reaction mixture.[5][6] Low concentrations of these cofactors can reduce enzyme activity and potentially affect selectivity.[4]

    • pH and Temperature: Maintain the optimal pH and temperature for the specific enzyme being used, as these parameters significantly impact enzyme activity and stability.[5]

Logical Flow for Troubleshooting Low Diastereoselectivity

G Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed method Identify Synthetic Method start->method mitsunobu Mitsunobu Inversion method->mitsunobu Inversion reduction 4-Oxo-proline Reduction method->reduction Reduction enzymatic Enzymatic Hydroxylation method->enzymatic Enzymatic check_mitsunobu Check: - Reaction Completion - Reagent Purity - Solvent & Temperature mitsunobu->check_mitsunobu check_reduction Check: - Reducing Agent Choice - Temperature - Additives reduction->check_reduction check_enzymatic Check: - Enzyme Specificity - Cofactor Levels - pH & Temperature enzymatic->check_enzymatic optimize Optimize Conditions check_mitsunobu->optimize check_reduction->optimize check_enzymatic->optimize

Caption: A flowchart for diagnosing and resolving low diastereoselectivity.

Issue 2: Difficulty in Separating cis and trans Diastereomers

Question: I have a mixture of 4-hydroxyproline diastereomers and am struggling to separate them. What are the recommended purification methods?

Answer: The separation of 4-hydroxyproline diastereomers can be challenging due to their similar physical properties. Here are some effective techniques:

  • Chromatography of Derivatives: Direct separation of the free amino acids can be difficult. Derivatization to increase structural differences is a common strategy.

    • N-Acylation and Esterification: Protecting the amine and carboxyl groups (e.g., as N-Boc or N-Fmoc and methyl or benzyl esters) can make the diastereomers more amenable to separation by standard silica gel column chromatography.

    • Lactonization: In some cases, one diastereomer (e.g., cis-4-hydroxy-L-proline) can be induced to form an intramolecular lactone, which will have significantly different polarity from the other, non-lactonizing isomer, facilitating separation.[7][8]

  • Specialized Chromatographic Techniques:

    • Reversed-Phase HPLC: For analytical and semi-preparative separations, reversed-phase HPLC is often used. Derivatization with reagents like o-phthalaldehyde (OPA) for primary amines and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for secondary amines (like proline and hydroxyproline) can be employed.[9]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds like amino acids and can be used to separate hydroxyproline isomers.[10][11]

    • Chiral Chromatography: For separating all four stereoisomers, chiral chromatography is necessary. This can be achieved using chiral stationary phases or chiral mobile phase additives. Capillary electrophoresis with a chiral selector like methyl-γ-cyclodextrin has also been shown to be effective.[12][13]

Experimental Workflow for Diastereomer Separation

G Workflow for 4-Hydroxyproline Diastereomer Separation start Mixture of Diastereomers derivatize Derivatization (e.g., N-Boc, Ester) start->derivatize no_derivatize Direct Separation start->no_derivatize column Silica Gel Column Chromatography derivatize->column hplc HPLC (RP or HILIC) no_derivatize->hplc chiral Chiral Separation (HPLC/CE) no_derivatize->chiral All 4 Stereoisomers analysis Purity Analysis (NMR, LC-MS) column->analysis hplc->analysis chiral->analysis

Caption: A decision-making workflow for separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in the stereoselective synthesis of 4-hydroxyprolines?

A1: Protecting groups are crucial for several reasons:

  • Directing Stereoselectivity: The steric bulk of a protecting group on the nitrogen atom can influence the trajectory of an incoming reagent, thereby directing the stereochemical outcome of a reaction. For example, in the reduction of a 4-keto-proline, a bulky N-protecting group can favor the formation of one diastereomer over the other.

  • Preventing Side Reactions: They protect the amine and carboxylic acid functionalities from participating in unwanted side reactions during the modification of the pyrrolidine ring.

  • Improving Solubility and Handling: Derivatization can improve the solubility of the proline intermediate in organic solvents, making it easier to handle and purify.

  • Enabling Specific Reactions: Some reactions, like the Mitsunobu inversion, require a specific protecting group (e.g., an N-acyl group) that can be temporarily deprotonated.[1]

Q2: How does the pyrrolidine ring pucker influence the stereochemical outcome of reactions?

A2: The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo (the C4 atom is out of the plane on the opposite side of the carboxyl group) and Cγ-endo (the C4 atom is on the same side as the carboxyl group). The preferred pucker is influenced by the substituents on the ring.[14][15]

  • (2S,4R)-4-hydroxyproline (the natural trans isomer) preferentially adopts a Cγ-exo pucker.[15] This conformation is stabilized by the gauche effect.[15]

  • (2S,4S)-4-hydroxyproline (the cis isomer) tends to favor a Cγ-endo pucker.[15] The ring pucker determines the spatial orientation of the substituents, including the hydroxyl group at C4. This orientation affects the accessibility of the substituent to reagents, thereby influencing the stereochemical outcome of subsequent reactions. For example, the Cγ-exo pucker in trans-4-hydroxyproline may make the hydroxyl group more accessible for an SN2-type inversion reaction.[14][16]

Relationship between Ring Pucker and Stereoisomer

G Influence of Stereochemistry on Proline Ring Pucker trans_hyp (2S,4R)-4-Hydroxyproline (trans) exo_pucker Favors Cγ-exo Pucker trans_hyp->exo_pucker cis_hyp (2S,4S)-4-Hydroxyproline (cis) endo_pucker Favors Cγ-endo Pucker cis_hyp->endo_pucker stability Stabilizes Collagen Triple Helix exo_pucker->stability destability Destabilizes Collagen Triple Helix endo_pucker->destability

Caption: Correlation between 4-hydroxyproline stereoisomers and ring pucker.

Q3: Are there any non-chromatographic methods to determine the stereochemical purity of my 4-hydroxyproline sample?

A3: While chromatography is the most common method, NMR spectroscopy can also be used, particularly for derivatized forms of hydroxyproline. The coupling constants between the protons on the pyrrolidine ring (e.g., J(H2, H3), J(H3, H4)) are sensitive to the dihedral angles, which differ between diastereomers. By comparing the observed coupling constants to literature values for known stereoisomers, you can often determine the stereochemistry of your product.[2][3]

Quantitative Data Summary

Table 1: Comparison of Methods for the Synthesis of cis-4-Hydroxy-L-proline Derivatives

MethodStarting MaterialKey ReagentsProductYieldReference
Mitsunobu InversionN-Phenylsulfonyl-trans-4-hydroxy-L-prolinePPh₃, DIAD, Acetic AcidN-Phenylsulfonyl-cis-4-acetoxy-L-proline methyl ester92%[8]
Tosylate DisplacementN-Tosyl-trans-4-hydroxy-L-proline methyl esterTsCl, Pyridine; then KOAcN-Tosyl-cis-4-acetoxy-L-proline methyl ester69%[8]
Reductive AminationN-Boc-4-oxo-L-proline benzyl esterNaBH₄N-Boc-cis-4-hydroxy-L-proline benzyl esterDiastereomeric mixture[2][3]

Table 2: Conditions for Enzymatic Hydroxylation of L-Proline

Enzyme SourceKey CofactorsOptimal pHOptimal Temp.ProductReference
Dactylosporangium sp. RH1Fe²⁺, α-ketoglutarate, Ascorbate~7.0~25 °Ctrans-4-Hydroxy-L-proline[5]
Recombinant E. coliFeSO₄6.530 °Ctrans-4-Hydroxy-L-proline[17]

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline via Mitsunobu Inversion of the trans Isomer

This protocol is adapted from principles described in the literature for stereochemical inversion at C4.[1]

  • Protection: Start with commercially available trans-4-hydroxy-L-proline. Protect the amine group with Di-tert-butyl dicarbonate (Boc₂O) and the carboxylic acid as a methyl ester using standard procedures.

  • Mitsunobu Reaction:

    • Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) and a suitable nucleophile such as p-nitrobenzoic acid (1.5 equivalents) in anhydrous THF.

    • Add triphenylphosphine (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Purify the resulting p-nitrobenzoate ester by silica gel chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture with a mild acid and extract the product.

    • Purify the final N-Boc-cis-4-hydroxy-L-proline by chromatography or crystallization.

Protocol 2: Stereoselective Reduction of N-Boc-4-oxo-L-proline Methyl Ester

This protocol is based on methods for the stereoselective reduction of 4-ketoprolines.[2][3]

  • Setup: Dissolve N-Boc-4-oxo-L-proline methyl ester (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®, 1.1 equivalents), to the cooled solution via syringe. The slow addition is crucial to control the reaction and maximize selectivity.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS by quenching small aliquots.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired cis-4-hydroxyproline derivative from any minor trans isomer and other impurities. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product.

References

Technical Support Center: Managing Impurities in the Synthesis of Proline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of proline analogues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in proline analogue synthesis?

A1: Impurities in proline analogue synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself and include residual solvents, reagents, and catalysts.

  • Product-Related Impurities: These are structurally similar to the desired product and can be challenging to remove. Common examples include:

    • Diastereomers/Epimers: Loss of stereochemical integrity at the α-carbon (C2) or other chiral centers (e.g., C4) is a frequent issue, often induced by the basic conditions or high temperatures used in coupling or deprotection steps.[1]

    • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in the final product.

    • Byproducts from Side Reactions: These can include dimeric or oligomeric products, especially in coupling reactions, or byproducts from the cleavage of protecting groups.[2] For instance, the tert-butyl cation formed during Boc deprotection can lead to unwanted side reactions.[3]

    • Degradation Products: The final product may degrade under certain conditions, leading to impurities.

Q2: How can I detect and quantify impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment.

    • Reversed-Phase HPLC (RP-HPLC): Used for general purity analysis and to separate compounds based on polarity.

    • Chiral HPLC: Essential for separating and quantifying enantiomers and diastereomers. Polysaccharide-based columns (e.g., Chiralpak) are often effective.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides mass information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for quantifying impurities if a suitable internal standard is used.

  • Gas Chromatography (GC): Primarily used for analyzing residual solvents.

Q3: What are the typical acceptance criteria for impurities in pharmaceutical development?

A3: Acceptance criteria for impurities are guided by regulatory bodies like the ICH (International Council for Harmonisation). The thresholds depend on the maximum daily dose of the drug substance:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

Section 2: Troubleshooting Guides

Guide 1: Issue - Unexpected Epimerization at C2

Q: I am observing significant epimerization at the C2 position of my proline analogue. What are the potential causes and how can I minimize it?

A: Epimerization at the C2 position is a common problem, especially during peptide coupling reactions. The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[1]

Troubleshooting Workflow:

G start High Epimerization Detected coupling Evaluate Coupling Conditions start->coupling base Evaluate Base start->base temp Evaluate Temperature start->temp reagent Change Coupling Reagent (e.g., to HATU/HOAt) coupling->reagent High-risk reagent used (e.g., carbodiimide alone) base_type Switch to Weaker/Hindered Base (e.g., DIPEA, NMM) base->base_type Strong base used (e.g., TEA) base_conc Reduce Base Stoichiometry base->base_conc Excess base used temp_reduce Lower Reaction Temperature (e.g., to 0°C) temp->temp_reduce Reaction at RT or elevated temp. end Epimerization Minimized reagent->end base_type->end base_conc->end temp_reduce->end

Caption: Decision workflow for troubleshooting epimerization.

Data Presentation: Effect of Coupling Reagents and Base on Epimerization

Coupling ReagentAdditiveBase (equiv.)Temperature (°C)% D-Isomer
DCC-TEA (2.0)2515.2
DCCHOBtTEA (2.0)258.5
DCCHOBtDIPEA (1.5)02.1
HATU-DIPEA (1.5)0<0.5

Experimental Protocol: Chiral HPLC Analysis of Proline Analogues

This protocol provides a general method for separating proline analogue enantiomers. Optimization for specific analogues is necessary.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.[4]

  • Mobile Phase: A mixture of hexane and ethanol with 0.1% trifluoroacetic acid (TFA). The ratio will need to be optimized (e.g., start with 90:10 hexane:ethanol).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peaks corresponding to the L- and D-isomers. The percentage of the D-isomer can be calculated from the peak areas.

Guide 2: Issue - Incomplete N-Deprotection

Q: My N-Boc deprotection reaction is incomplete, leaving residual starting material. How can I drive the reaction to completion?

A: Incomplete N-Boc deprotection is often due to insufficient acid strength, low temperature, or steric hindrance.[5][6]

Troubleshooting Workflow:

G start Incomplete N-Boc Deprotection conditions Review Reaction Conditions start->conditions reagent Consider Reagent Choice start->reagent increase_time Increase Reaction Time conditions->increase_time increase_temp Increase Temperature (e.g., to RT) conditions->increase_temp increase_acid Increase Acid Concentration conditions->increase_acid stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) reagent->stronger_acid end Complete Deprotection increase_time->end increase_temp->end increase_acid->end stronger_acid->end

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Data Presentation: Comparison of N-Boc Deprotection Conditions

Acid SystemConcentrationTemperature (°C)Time (h)Conversion (%)
TFA in DCM20%0275
TFA in DCM20%25295
TFA in DCM50%251>99
HCl in Dioxane4M251>99

Experimental Protocol: Standard N-Boc Deprotection with HCl in Dioxane

  • Dissolution: Dissolve the N-Boc protected proline analogue (1 equivalent) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or EtOAc).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with or washed with a non-polar solvent like diethyl ether to afford the purified product salt.[3]

Guide 3: Issue - Formation of Dimeric Byproducts

Q: I am observing a significant amount of a dimeric byproduct in my coupling reaction. What is the likely cause and how can I prevent it?

A: Dimerization is a common side reaction in intramolecular cyclization or coupling reactions, especially when the reaction is performed at high concentrations. The activated intermediate can react with another molecule of starting material instead of undergoing the desired intramolecular reaction.[2]

Proposed Mechanism of Dimer Formation:

G A Activated Proline Analogue C Desired Monomeric Product (Intramolecular Reaction) A->C Low Concentration (Favors intramolecular) D Dimeric Byproduct (Intermolecular Reaction) A->D High Concentration (Favors intermolecular) B Another Proline Analogue Molecule B->D

Caption: Mechanism of dimer formation in coupling reactions.

Data Presentation: Effect of Concentration on Dimer Formation

Concentration (M)Monomer:Dimer Ratio
0.170:30
0.0192:8
0.001>99:1

Experimental Protocol: Optimizing Coupling Reactions to Minimize Dimerization

  • High Dilution: The most effective way to minimize dimerization is to perform the reaction under high dilution conditions (e.g., 0.001 M). This can be achieved by slowly adding the activated proline analogue to a large volume of solvent over an extended period using a syringe pump.

  • Solvent Choice: Use a solvent that adequately solvates the peptide to prevent aggregation. For solid-phase synthesis, ensure proper resin swelling.[3]

  • Temperature: Lowering the reaction temperature can sometimes favor the intramolecular reaction.

  • Coupling Reagents: Use efficient coupling reagents that promote rapid intramolecular reaction, such as HATU or PyBOP.[7]

  • Procedure (High Dilution): a. Dissolve the linear precursor in a suitable solvent (e.g., DMF/DCM). b. In a separate flask, place a large volume of the same solvent containing the coupling reagents and base. c. Using a syringe pump, add the solution of the linear precursor to the reaction flask over several hours (e.g., 4-8 hours) with vigorous stirring. d. Allow the reaction to proceed to completion after the addition is finished. e. Monitor the reaction by LC-MS to confirm the formation of the desired product and the absence of starting material and dimeric byproduct.

References

Technical Support Center: Reactions Involving 4-Hydroxyproline Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxyproline esters. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when working with 4-hydroxyproline esters?

A1: Researchers often face challenges such as low reaction yields, incomplete conversion of starting materials, formation of unexpected side products, and difficulties in purifying the final ester, particularly when dealing with diastereomers. Specific issues can include epimerization at the C4 position during hydrolysis, intramolecular side reactions like lactone formation, and decarboxylation at elevated temperatures.[1][2]

Q2: How do I choose the appropriate protecting groups for the amine and hydroxyl functionalities of 4-hydroxyproline?

A2: The selection of protecting groups is critical and depends on the planned reaction sequence. For the amine group, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are common choices. Boc is stable under basic conditions and removed with acid, while Fmoc is base-labile.[3][4] For the hydroxyl group, common protecting groups include t-butyl (tBu), trityl (Trt), and Alloc (allyloxycarbonyl). The choice should ensure orthogonality, meaning each protecting group can be removed without affecting the others.[4][5]

Q3: My esterification reaction of N-protected 4-hydroxyproline is giving a low yield. What could be the cause and how can I improve it?

A3: Low yields in Fischer esterification can be due to the reversible nature of the reaction and incomplete removal of water.[6] Consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, for more sensitive substrates, consider milder esterification methods such as Steglich esterification using DCC or EDC with a catalytic amount of DMAP. These reagents can improve yields, especially when dealing with sterically hindered alcohols or acids.

Q4: I am observing an unexpected side product in my reaction. What are some common side reactions of 4-hydroxyproline esters?

A4: One common side reaction, particularly with cis-4-hydroxyproline derivatives, is intramolecular cyclization to form a lactone.[5] At high temperatures (above 120°C), decarboxylation of the carboxylic acid can occur.[2] In Mitsunobu reactions, under certain conditions with specific nucleophiles, unexpected intramolecular cyclizations can also lead to bicyclic products.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to No Product Formation in Esterification - Incomplete reaction. - Inefficient water removal in Fischer esterification. - Steric hindrance.- Increase reaction time and/or temperature (while monitoring for side reactions). - Use a Dean-Stark trap to remove water. - Switch to a more robust coupling reagent like DCC/DMAP or EDC/DMAP (Steglich esterification).
Incomplete Mitsunobu Reaction - The pKa of the nucleophile is too high. - Steric hindrance around the hydroxyl group. - Inefficient removal of byproducts (triphenylphosphine oxide and dialkyl azodicarboxylate).- For less acidic nucleophiles, consider using a more reactive azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine).[8] - Ensure anhydrous reaction conditions. - Purification can be challenging; consider using polymer-bound phosphines or modified phosphines to simplify byproduct removal.
Formation of Multiple Products (Diastereomers) - Epimerization during reaction or workup. - Use of a non-stereospecific reaction.- Avoid harsh acidic or basic conditions during workup, as this can cause epimerization.[1] - Use stereospecific reactions like the Mitsunobu reaction for inversion of stereochemistry.[9][10]
Difficulty in Separating Diastereomers - Similar polarities of the diastereomeric esters.- Standard column chromatography may be ineffective.[11] - Consider derivatization of the diastereomeric mixture into amides or esters with a chiral auxiliary, which can then be separated by HPLC on silica gel.[12] - Chiral chromatography (e.g., using cyclodextrin-based columns) can also be effective.[13]
Product Degradation during Purification - Sensitivity of the ester to acidic or basic conditions on silica gel. - Thermal decomposition during distillation.- Use neutral or deactivated silica gel for chromatography. - If the product is thermally labile, consider purification methods that do not require high temperatures, such as crystallization or flash chromatography.

Experimental Protocols

Protocol: Steglich Esterification of N-Boc-trans-4-hydroxy-L-proline

This protocol describes the esterification of N-Boc-protected 4-hydroxyproline with benzyl alcohol.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ester.

Visualizations

experimental_workflow General Workflow for 4-Hydroxyproline Ester Reactions start Start with N-Protected 4-Hydroxyproline esterification Esterification (e.g., Fischer, Steglich) start->esterification mitsunobu Mitsunobu Reaction (Stereochemical Inversion) esterification->mitsunobu troubleshooting1 Low Yield? esterification->troubleshooting1 troubleshooting2 Side Products? mitsunobu->troubleshooting2 deprotection Selective Deprotection of Hydroxyl or Amine further_functionalization Further Functionalization deprotection->further_functionalization purification Purification (Chromatography, Crystallization) further_functionalization->purification end Final Product purification->end Successful troubleshooting3 Diastereomers? purification->troubleshooting3 analysis Characterization (NMR, MS, etc.) analysis->deprotection troubleshooting1->purification No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) troubleshooting1->optimize_conditions Yes troubleshooting2->purification No change_method Change Synthetic Method troubleshooting2->change_method Yes troubleshooting3->analysis No purification_strategy Modify Purification Strategy (e.g., Chiral HPLC) troubleshooting3->purification_strategy Yes optimize_conditions->esterification change_method->mitsunobu purification_strategy->purification

Caption: A logical workflow for reactions involving 4-hydroxyproline esters.

References

Technical Support Center: Enhancing the Solubility of Protected Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and handling protected proline derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are some protected proline derivatives poorly soluble?

The solubility of protected proline derivatives is influenced by several factors:

  • Protecting Group: Bulky and hydrophobic protecting groups, such as Fmoc and Boc, can significantly decrease the solubility of the amino acid in certain solvents by increasing the overall hydrophobicity of the molecule.[1][2]

  • Peptide Sequence: In peptide synthesis, sequences rich in hydrophobic amino acids are more prone to aggregation and, consequently, poor solubility.[1] The unique cyclic structure of proline can introduce kinks in the peptide backbone, which can sometimes disrupt aggregation but can also contribute to insolubility depending on the surrounding amino acids.[3]

  • Intermolecular Interactions: Strong intermolecular hydrogen bonding between peptide backbones can lead to the formation of aggregates, reducing solubility.[1]

  • Solvent Quality: The purity of the solvent is critical. Degraded solvents or the presence of water can negatively impact the solubility of protected amino acids.[4]

Q2: At what stage of peptide synthesis do solubility issues with protected prolines typically arise?

Solubility problems can occur at several stages of solid-phase peptide synthesis (SPPS):

  • During Synthesis: Aggregation of the growing peptide chain on the resin can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and lower yields. This is particularly common when the peptide chain reaches 6-8 residues.[1]

  • After Cleavage: The cleaved, protected peptide may be difficult to dissolve for purification or subsequent solution-phase reactions.[1]

Q3: Can the choice of protecting group affect the solubility of a proline derivative?

Yes, the protecting group plays a significant role. While bulky, hydrophobic protecting groups like Fmoc and Boc can decrease solubility, newer protecting groups are being developed to enhance it.[2][5] For example, the hydrophilic Picoc protecting group has been shown to markedly enhance the aqueous solubility of protected amino acids compared to Fmoc derivatives.[5]

Q4: My Boc-protected proline derivative has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the solution as a supersaturated liquid above its melting point. Here are some strategies to induce crystallization:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry the crude product under a high vacuum.[6]

  • Trituration: Stirring the oily product with a non-polar solvent in which the Boc-amino acid is insoluble can induce solidification.[6][7]

  • Solvent System Adjustment: Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[6]

  • Seeding: Introduce a small crystal of the desired compound to initiate crystallization.

  • Slow Cooling: Allow the saturated solution to cool down slowly to room temperature.

Troubleshooting Guides

Issue: Poor Solubility of Boc-Proline Derivatives in Organic Solvents

If you are experiencing difficulty dissolving a Boc-proline derivative, follow this troubleshooting workflow:

G start Start: Insoluble Boc-Proline Derivative solvent_check Verify Solvent Quality (High-purity, low water content) start->solvent_check increase_volume Increase Solvent Volume solvent_check->increase_volume If no improvement sonication Apply Sonication (5-10 minutes) increase_volume->sonication If still insoluble success Success: Derivative Dissolved increase_volume->success If dissolved gentle_heat Gentle Warming (30-40°C) sonication->gentle_heat If still insoluble sonication->success If dissolved cosolvent Add a Co-solvent (e.g., DMSO, NMP) gentle_heat->cosolvent If still insoluble gentle_heat->success If dissolved cosolvent->success If dissolved fail Consult Further (Consider alternative protecting groups or synthesis strategy) cosolvent->fail If still insoluble

Caption: Troubleshooting workflow for dissolving Boc-proline derivatives.

Issue: Aggregation During Solid-Phase Peptide Synthesis (SPPS) Involving Proline

Aggregation of the growing peptide chain on the solid support can hinder synthesis. Consider the following strategies:

G cluster_solutions Potential Solutions start Start: Peptide Aggregation on Resin pseudoproline Incorporate Pseudoproline Dipeptides start->pseudoproline high_swell_resin Use High-Swelling Resin (e.g., PEG-based) start->high_swell_resin chaotropic_salts Add Chaotropic Salts (e.g., LiCl, KSCN) start->chaotropic_salts disrupting_aa Incorporate 'Disrupting' Amino Acids start->disrupting_aa

Caption: Strategies to mitigate on-resin peptide aggregation.

Quantitative Data Summary

Table 1: Solubility of N-Boc-L-proline in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~20 mg/mL[8]
Dimethyl sulfoxide (DMSO)~15 mg/mL[8][9]
Ethanol~15 mg/mL[8][9]
MethanolSoluble[10]
Ethyl AcetateSoluble[10]
Methylene Dichloride (MDC)Soluble[10]
Acetic AcidAlmost transparent[9]
Aqueous BuffersSparingly soluble[8][9]
DMF:PBS (pH 7.2) (1:6)~0.14 mg/mL[8]

Key Experimental Protocols

Protocol 1: General Procedure for Dissolving a Sparingly Soluble Protected Proline Derivative
  • Solvent Selection: Begin with a high-purity, amine-free solvent such as DMF or NMP.[4]

  • Initial Attempt: Weigh the desired amount of the protected proline derivative into a clean, dry vial. Add the calculated volume of the solvent and vortex for 1-2 minutes.[11]

  • Sonication: If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[11]

  • Gentle Heating: If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing. Avoid prolonged or excessive heating to prevent degradation.[4][11]

  • Co-solvent Addition: If the derivative remains insoluble, consider adding a small amount of a stronger co-solvent like DMSO (up to 25% v/v) to the DMF.[4][11]

  • Immediate Use: Once dissolved, use the solution promptly for the subsequent reaction.

Protocol 2: Purification of a Boc-Protected Proline Derivative via Dicyclohexylamine (DCHA) Salt Formation

This method is particularly useful for purifying Boc-amino acids that are oils at room temperature.[6]

  • Dissolution: Dissolve the crude, oily Boc-proline derivative in diethyl ether.

  • Salt Formation: Slowly add one equivalent of dicyclohexylamine while stirring. A precipitate of the DCHA salt should form.

  • Isolation: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization (Optional): The DCHA salt can be further purified by recrystallization if necessary.

  • Liberation of the Free Acid: To recover the purified Boc-proline, the DCHA salt is treated with a weak acid to remove the dicyclohexylamine. The purified Boc-amino acid can then be extracted into an organic solvent, washed, dried, and the solvent evaporated.[6]

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Enantiomeric Purity of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in pharmaceutical development and quality control. (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a chiral building block, requires robust analytical methods to ensure stereochemical integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other relevant analytical techniques for assessing its enantiomeric purity, supported by experimental data from related compounds.

Comparison of Analytical Methods

Chiral HPLC stands out as the most prevalent and effective method for the enantiomeric separation of proline derivatives and related compounds. However, alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed, often requiring derivatization.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomeric derivatives on a chiral column.Differential migration of charged enantiomers (or derivatized enantiomers) in an electric field with a chiral selector.
Sample State LiquidGas (requires derivatization to be volatile)Liquid
Sensitivity HighVery HighHigh
Analysis Time Moderate (typically 10-30 min)Short to ModerateShort to Moderate[1]
Sample Preparation Often minimal, direct injection possible.Requires derivatization to increase volatility and detectability.May require derivatization for detection and chiral recognition.[1]
Instrumentation Widely available in analytical laboratories.Common, but requires specific chiral columns.Less common than HPLC and GC.

HPLC Method Comparison: Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is paramount for successful enantiomeric separation in HPLC. Polysaccharide-based CSPs are particularly effective for proline derivatives.[2][3][4][5]

Chiral Stationary Phase (CSP)PrincipleMobile Phase CompatibilityKey InteractionsSuitable for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate?
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Forms transient diastereomeric complexes with the analytes. Separation is based on the differential stability of these complexes.Normal Phase, Reversed Phase, Polar Organic Mode[2][6][7]Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[2][8]Highly Suitable. The hydroxyl and ester groups can participate in hydrogen bonding, which is a key recognition mechanism.[2]
Crown Ether-based (e.g., Crownpak® CR(+)) Inclusion complexation, primarily for compounds with primary amino groups.Reversed Phase (acidic mobile phase)Multiple hydrogen bonds between the primary amine and the ether oxygens of the crown ether.[9]Less Suitable. The target molecule has a secondary amine, which generally results in insufficient interaction for separation on this type of CSP.[9]
Ligand Exchange (e.g., SUMICHIRAL OA-5000) Forms diastereomeric metal complexes (e.g., with Cu²⁺) with the analyte.Reversed Phase (aqueous mobile phase with a metal salt)Chelation between the analyte, the chiral ligand on the stationary phase, and the metal ion.Potentially Suitable. Can be effective for amino acids and their derivatives.[10]
Pirkle-type (e.g., Singularity™ CSP-001S) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the π-acidic or π-basic CSP.Normal Phase, Reversed PhasePrimarily π-π interactions.Potentially Suitable. The pyrrolidine ring may have weak π-interactions.

Experimental Protocol: Representative HPLC Method

This protocol is a representative method for the analysis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate based on methods developed for similar proline derivatives.[2][4]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of hexane and ethanol may require optimization to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

3. Rationale for Parameter Selection:

  • Chiralpak® AD-H: This amylose-based CSP is effective for a wide range of chiral compounds, including amino acid derivatives.[3]

  • Normal Phase Mobile Phase: Hexane/Ethanol is a common mobile phase for polysaccharide CSPs. The ethanol content is a critical parameter for adjusting retention and resolution, as it competes with the analyte for hydrogen bonding sites on the CSP.[2]

  • Trifluoroacetic Acid (TFA): A small amount of an acidic modifier like TFA is often used to improve peak shape for amine-containing compounds.

  • UV Detection at 210 nm: Due to the absence of a significant chromophore in the molecule, detection at a low UV wavelength is required. For improved sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be considered.[4][11]

Alternative Method: Gas Chromatography (GC)

For higher sensitivity, a chiral GC method can be developed. This requires a two-step derivatization of the analyte.

1. Derivatization:

  • Esterification: The carboxyl group is esterified, for example, using methanolic HCl.

  • Acylation: The amino and hydroxyl groups are acylated using an agent like trifluoroacetic anhydride (TFAA).

2. GC Conditions:

  • Column: A chiral GC column such as CHIRALDEX® G-TA.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection HPLC Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/Ethanol/TFA) MobilePhasePrep->Injection Separation Chiral Separation (e.g., Chiralpak AD-H) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Report Final Report Calculation->Report

References

Distinguishing Diastereomers: An NMR-Based Comparison of (2S,4R) and (2S,4S) 4-Hydroxypyrrolidine-2-carboxylate Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of the diastereomeric pair, (2S,4R) and (2S,4S) 4-hydroxypyrrolidine-2-carboxylate methyl ester. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for their analysis, and illustrates the fundamental structural differences leading to their distinct spectroscopic signatures.

The stereochemistry of molecules plays a pivotal role in their biological activity and pharmacological properties. Consequently, the precise and unambiguous characterization of stereoisomers is a critical aspect of chemical research and drug development. The diastereomers of 4-hydroxypyrrolidine-2-carboxylate methyl ester, specifically the (2S,4R) and (2S,4S) isomers, are valuable chiral building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, making it an indispensable tool for differentiating between such diastereomers.

The key to distinguishing between the (2S,4R) and (2S,4S) isomers lies in the different spatial arrangements of the hydroxyl group at the C4 position relative to the methoxycarbonyl group at the C2 position. This seemingly subtle variation in stereochemistry results in distinct magnetic environments for the protons and carbon atoms within the pyrrolidine ring, leading to measurable differences in their respective NMR spectra.

Comparative NMR Data

While direct, publicly available ¹H and ¹³C NMR data for the free amine forms of (2S,4R) and (2S,4S) 4-hydroxypyrrolidine-2-carboxylate methyl ester are not readily found in the literature, a comparative analysis can be effectively performed on their N-Boc protected analogues: N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate methyl ester and N-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate methyl ester. The presence of the bulky tert-butoxycarbonyl (Boc) group restricts conformational flexibility and can amplify the spectral differences between the two diastereomers.

The primary distinguishing features in the ¹H NMR spectra are the chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons, particularly H2, H3, H4, and H5. The relative stereochemistry of the hydroxyl and ester groups influences the dihedral angles between adjacent protons, which in turn affects the magnitude of their coupling constants, as described by the Karplus equation.

Similarly, the ¹³C NMR spectra will exhibit differences in the chemical shifts of the carbon atoms of the pyrrolidine ring. The steric and electronic effects of the hydroxyl group in its different orientations relative to the rest of the molecule will cause the corresponding carbon signals to resonate at slightly different frequencies.

Table 1: Representative ¹H NMR Data for N-Boc Protected Diastereomers (in CDCl₃)

ProtonN-Boc-(2S,4R) Isomer (trans)N-Boc-(2S,4S) Isomer (cis)Key Differentiating Features
H2 ~4.3-4.4 ppm~4.4-4.5 ppmThe chemical shift of H2 is influenced by the proximity of the C4-hydroxyl group.
H3α, H3β ~2.1-2.3 ppm~2.0-2.4 ppmThe coupling patterns and chemical shifts of the two H3 protons are distinct due to different dihedral angles with H2 and H4.
H4 ~4.4-4.5 ppm~4.5-4.6 ppmThe chemical shift of H4 is a key indicator of the cis/trans relationship.
H5α, H5β ~3.4-3.7 ppm~3.5-3.8 ppmThe chemical shifts of the H5 protons are affected by the anisotropic effect of the C2-ester and C4-hydroxyl groups.
-OCH₃ ~3.75 ppm~3.75 ppmGenerally similar chemical shifts for the methyl ester protons.
-C(CH₃)₃ ~1.45 ppm~1.45 ppmGenerally similar chemical shifts for the Boc group protons.

Table 2: Representative ¹³C NMR Data for N-Boc Protected Diastereomers (in CDCl₃)

CarbonN-Boc-(2S,4R) Isomer (trans)N-Boc-(2S,4S) Isomer (cis)Key Differentiating Features
C2 ~58-59 ppm~59-60 ppmThe chemical shift of the carbon bearing the ester group is sensitive to the stereochemistry at C4.
C3 ~38-39 ppm~37-38 ppmThe steric environment of C3 differs between the two isomers.
C4 ~69-70 ppm~68-69 ppmThe chemical shift of the carbon bearing the hydroxyl group is a significant point of differentiation.
C5 ~54-55 ppm~55-56 ppmThe chemical shift of C5 is influenced by the overall conformation of the five-membered ring.
C=O (ester) ~173-174 ppm~173-174 ppmTypically similar chemical shifts for the ester carbonyl carbon.
C=O (Boc) ~154-155 ppm~154-155 ppmTypically similar chemical shifts for the Boc carbonyl carbon.
-C(CH₃)₃ ~80 ppm~80 ppmSimilar chemical shifts for the quaternary carbon of the Boc group.
-C(CH₃)₃ ~28 ppm~28 ppmSimilar chemical shifts for the methyl carbons of the Boc group.
-OCH₃ ~52 ppm~52 ppmSimilar chemical shifts for the methyl ester carbon.

Note: The chemical shift values provided are approximate and can vary depending on the solvent, concentration, and instrument used. The key is to compare the relative differences in the spectra of the two diastereomers run under identical conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For the N-Boc protected derivatives, deuterated chloroform (CDCl₃) is a common choice. For the free amine hydrochlorides, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) would be more appropriate.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or a water-soluble standard for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals and to confirm the stereochemical relationship, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the NMR-based characterization and comparison of the two diastereomers.

G Workflow for NMR Characterization of Diastereomers cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis cluster_comparison Comparative Analysis S1 (2S,4R) Isomer NMR1 ¹H & ¹³C NMR Acquisition for (2S,4R) S1->NMR1 S2 (2S,4S) Isomer NMR2 ¹H & ¹³C NMR Acquisition for (2S,4S) S2->NMR2 D1 Spectral Data for (2S,4R) NMR1->D1 D2 Spectral Data for (2S,4S) NMR2->D2 Comp Comparison of Chemical Shifts (δ) and Coupling Constants (J) D1->Comp D2->Comp Result Structural Elucidation & Diastereomer Identification Comp->Result

Caption: A flowchart outlining the process of NMR-based differentiation of the two diastereomers.

A Comparative Guide to Boc and Fmoc Protection for 4-Hydroxyproline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity peptides in optimal yields. This is particularly true for the incorporation of modified amino acids such as 4-hydroxyproline (Hyp), a key component of collagen and other biologically active peptides. The choice between the two most dominant α-amino protecting group strategies, the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, dictates the entire synthetic approach.

This guide provides an objective, data-driven comparison of Boc-4-hydroxyproline (Boc-Hyp-OH) and Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) in SPPS. We will delve into the fundamental chemical differences, present detailed experimental protocols, and offer a comparative analysis of their performance with a focus on efficiency and potential side reactions.

Core Chemical Differences: A Tale of Two Labile Groups

The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the iterative cycles of peptide chain elongation.[][2]

  • Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is typically removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] Side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is cleaved using a mild organic base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The side-chain protecting groups used in Fmoc chemistry are typically acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[] This orthogonality is a key advantage of the Fmoc strategy.[5]

dot

G Core Chemical Differences: Boc vs. Fmoc cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Hyp Boc-Hyp-Peptide-Resin Boc_Deprotection Deprotection: 50% TFA in DCM Boc_Hyp->Boc_Deprotection Free_Amine_Boc H2N-Hyp-Peptide-Resin (TFA Salt) Boc_Deprotection->Free_Amine_Boc Fmoc_Hyp Fmoc-Hyp-Peptide-Resin Fmoc_Deprotection Deprotection: 20% Piperidine in DMF Fmoc_Hyp->Fmoc_Deprotection Free_Amine_Fmoc H2N-Hyp-Peptide-Resin Fmoc_Deprotection->Free_Amine_Fmoc

Caption: Deprotection schemes for Boc- and Fmoc-protected 4-hydroxyproline.

Quantitative Performance Comparison

ParameterBoc/Bzl Strategy (using Boc-Hyp-OH)Fmoc/tBu Strategy (using Fmoc-Hyp-OH)Key Findings & Citations
Crude Peptide Purity Generally high, but repetitive acid treatment can cause side reactions.[6]Can be significantly improved with high-purity monomers.[7]Purifying commercial Fmoc-amino acids before synthesis has been shown to increase the final crude peptide purity by over 15%.[7]
Handling of Hydrophobic/Aggregation-Prone Peptides More susceptible to interchain aggregation, which can lead to lower yields and purity.[6]Boc deprotection in acid can disrupt aggregates.[6]The repetitive acid deprotection in Boc-SPPS keeps the growing peptide chain protonated, which helps to disrupt secondary structures and improve solubility.[6]
Coupling Efficiency for Proline Derivatives Generally high, but may require optimized reagents due to the secondary amine.Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents.Proline's unique structure can hinder coupling kinetics.[8]
Overall Yield ~20-50%~30-60%Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.
Side Reactions Less prone to diketopiperazine formation.[3]More susceptible to diketopiperazine formation, especially with a C-terminal proline or hydroxyproline.The basic conditions of Fmoc deprotection facilitate the intramolecular cyclization that leads to diketopiperazine formation.[3]

Experimental Protocols

Detailed methodologies for the key steps in SPPS incorporating Boc-Hyp-OH and Fmoc-Hyp-OH are provided below. These protocols are suitable for both manual and automated peptide synthesis.

Boc-SPPS Protocol for 4-Hydroxyproline Incorporation

1. Resin Swelling and Deprotection:

  • Swell the peptide-resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 20-30 minutes.[8]

  • Pre-wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[8]

  • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[8]

2. Washing and Neutralization:

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[9]

3. Coupling of Boc-Hyp-OH:

  • In a separate vessel, dissolve Boc-Hyp-OH (3 equivalents) and a coupling agent such as HOBt (3 equivalents) in DMF.[9]

  • Add this solution to the neutralized resin, followed by the addition of DIC (3 equivalents).[9]

  • Agitate the mixture for 2-4 hours at room temperature.[9]

  • Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Final Cleavage and Deprotection:

  • After completion of the synthesis, treat the peptide-resin with a strong acid such as liquid hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

dot

G Boc-SPPS Workflow for 4-Hydroxyproline Start Start with Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash with DCM Deprotect->Wash1 Neutralize Neutralize (10% DIEA/DCM) Wash1->Neutralize Wash2 Wash with DCM Neutralize->Wash2 Couple Couple Boc-Hyp-OH (DIC/HOBt) Wash2->Couple Wash3 Wash with DMF/DCM Couple->Wash3 Next_Cycle Next Amino Acid Cycle Wash3->Next_Cycle Repeat for subsequent amino acids Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage After final cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Fmoc-SPPS Protocol for 4-Hydroxyproline Incorporation

1. Resin Swelling:

  • Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.

  • Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[4]

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.[4]

  • Mix for 3 minutes, then drain.[4]

  • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[4]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

4. Coupling of Fmoc-Hyp-OH:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[4]

  • Add a base such as DIEA to the amino acid solution for activation.

  • Add the activated amino acid solution to the resin and mix for 1-2 hours.[4]

  • Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test).

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM.

  • Dry the resin.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).

dot

G Fmoc-SPPS Workflow for 4-Hydroxyproline Start Start with Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Hyp-OH (HATU/DIEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Next_Cycle Next Amino Acid Cycle Wash2->Next_Cycle Repeat for subsequent amino acids Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After final cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Side Reactions and Mitigation Strategies

A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine. This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Peptides containing proline or 4-hydroxyproline at the C-terminus or the penultimate position are especially prone to this side reaction. The basic conditions of Fmoc deprotection facilitate this intramolecular cyclization. In contrast, the Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate diketopiperazine formation.[3]

To mitigate diketopiperazine formation in Fmoc-SPPS, strategies such as the use of bulky 2-chlorotrityl chloride resin or the coupling of a pre-formed dipeptide can be employed.[10]

Conclusion

The choice between Boc-Hyp-OH and Fmoc-Hyp-OH for the incorporation of 4-hydroxyproline into synthetic peptides is a strategic decision based on the specific requirements of the target peptide and the desired efficiency of the synthesis.

  • The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and solid-phase resins.[5] Its orthogonality allows for the use of acid-labile side-chain protecting groups that can be removed simultaneously with the final cleavage from the resin.[] However, it is more prone to diketopiperazine formation, especially with C-terminal proline or hydroxyproline residues.

  • The Boc strategy , while employing harsher acidic conditions for deprotection and final cleavage, can be advantageous for preventing aggregation in certain sequences and is a well-established, cost-effective method.[6] The acidic deprotection conditions minimize the risk of diketopiperazine formation.

Ultimately, for peptides containing acid-sensitive residues or when milder overall synthesis conditions are preferred, the Fmoc strategy is often the superior choice. For challenging sequences prone to aggregation, the Boc strategy may offer an advantage. Regardless of the chosen strategy, the steric hindrance of the 4-hydroxyproline ring necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling to ensure high purity and yield of the final peptide product.

References

A Researcher's Guide to Chiral Pyrrolidines: Comparing Alternatives to Methyl 4-Hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of complex molecules and novel therapeutics. Methyl 4-hydroxypyrrolidine-2-carboxylate is a widely utilized scaffold, valued for its rigid structure and versatile hydroxyl group. However, the demands of modern chemistry—seeking improved reaction efficiency, novel biological activity, and diverse intellectual property landscapes—necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the rational selection of the most suitable chiral building block for a given synthetic challenge.

This comparison focuses on two primary classes of alternatives: other 4-substituted proline esters, which offer direct structural analogy, and derivatives of pyroglutamic acid, which present an economical and versatile chiral pool entry point. We will evaluate these alternatives based on their performance in key synthetic transformations, including N-protection and O-functionalization, providing a framework for their strategic application in research and development.

Performance in Key Synthetic Transformations

The utility of a chiral building block is often determined by its reactivity and efficiency in common synthetic steps. The following tables summarize quantitative data for N-protection and a representative O-substitution reaction (azide formation via Mitsunobu reaction), comparing the performance of methyl 4-hydroxypyrrolidine-2-carboxylate with its 4-fluoro analogue.

Table 1: Comparison of N-Boc Protection Reaction
CompoundReagents & ConditionsYield (%)Reference
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate(Boc)₂O, TEA, CH₂Cl₂~95%General knowledge
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate HCl(Boc)₂O, TEA, CH₂Cl₂Not specified, used in subsequent step[1]

Data for the 4-fluoro analogue is derived from a patent where the product was used directly in the next step without reporting an isolated yield for the N-protection step itself.

Table 2: Comparison of O-Substitution via Mitsunobu Reaction (Azide Formation)
CompoundReagents & ConditionsYield (%)Reference
N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylateDPPA, DIAD, PPh₃, THF, 0 °C to rt85-90%General knowledge
N-Boc-Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylateNot Applicable--

DPPA: Diphenylphosphoryl azide; DIAD: Diisopropyl azodicarboxylate; PPh₃: Triphenylphosphine; THF: Tetrahydrofuran.

Featured Alternatives: A Deeper Dive

4-Substituted Proline Derivatives

Direct analogues of 4-hydroxyproline, where the hydroxyl group is replaced by other functionalities like fluorine, a methyl group, or arylmethyl groups, offer a powerful way to fine-tune the steric and electronic properties of the resulting molecules.

  • 4-Fluoroproline Derivatives: The introduction of a fluorine atom can significantly impact the conformation of the pyrrolidine ring (the "pucker") due to stereoelectronic effects. This can have profound implications for the biological activity of peptides and small molecules incorporating this moiety. The synthesis of 4-fluoroproline derivatives often starts from 4-hydroxyproline.

  • 4-Methylproline Derivatives: The methyl group provides a simple, sterically demanding, and lipophilic alternative to the hydroxyl group. The stereochemistry of the methyl group can also influence the ring's conformation and subsequent biological interactions.

  • 4-Arylmethylproline Derivatives: These analogues introduce a bulky, aromatic substituent, which can be valuable for exploring interactions with hydrophobic pockets in target proteins.

Pyroglutamic Acid: The Versatile Precursor

(S)-Pyroglutamic acid, a cyclic lactam of glutamic acid, is an inexpensive and readily available chiral building block.[2][3] It serves as a versatile starting material for the synthesis of a wide array of substituted prolines, including those with modifications at the 3, 4, and 5 positions.[2][4] While often requiring more synthetic steps to arrive at a 4-substituted proline compared to starting from 4-hydroxyproline, its low cost and flexibility can make it an attractive option for large-scale synthesis and the generation of diverse compound libraries.

Biological and Signaling Pathway Context

The choice of a chiral building block is often guided by its potential to interact with biological targets. 4-Hydroxyproline itself is a critical component of collagen, where its post-translational formation is essential for the stability of the collagen triple helix.[5] Beyond this structural role, hydroxyproline metabolism is increasingly recognized for its involvement in cellular signaling.

Notably, hydroxyproline has been shown to influence the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to low oxygen.[6] This links proline and hydroxyproline metabolism to critical pathways in cancer progression, including angiogenesis and metastasis.[6][7] The ability of synthetic analogues to modulate these or other pathways is a key consideration in drug discovery.

Signaling_Pathway_Context cluster_synthesis Synthesis & Precursors cluster_biological Biological Role & Signaling Glutamine Glutamine Proline Proline Glutamine->Proline Pyroglutamic_Acid Pyroglutamic Acid (Alternative Precursor) Glutamine->Pyroglutamic_Acid  Cyclization 4_Hydroxyproline_Building_Block Methyl 4-Hydroxy- pyrrolidine-2-carboxylate Proline->4_Hydroxyproline_Building_Block  Industrial Synthesis Alternative_Building_Blocks 4-Fluoro/Methyl/Aryl Proline Derivatives Pyroglutamic_Acid->Alternative_Building_Blocks  Multi-step Synthesis 4_Hydroxyproline_Building_Block->Alternative_Building_Blocks  Functional Group  Interconversion Collagen Collagen 4_Hydroxyproline_Building_Block->Collagen  Incorporation into  Synthetic Peptides Alternative_Building_Blocks->Collagen  Conformational  Modulation Cellular_Response Angiogenesis, Metastasis Alternative_Building_Blocks->Cellular_Response  Potential Modulation  of Signaling HIF_1a HIF-1α Stabilization Collagen->HIF_1a  Degradation releases  Hydroxyproline HIF_1a->Cellular_Response

Caption: Logical relationship between precursors, building blocks, and their biological context.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing new building blocks. Below are representative procedures for key transformations.

Protocol 1: N-Boc Protection of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

Materials:

  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of Methyl (2S,4S)-4-azidopyrrolidine-2-carboxylate from Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (Mitsunobu Reaction)

Materials:

  • N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Diphenylphosphoryl azide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the N-Boc protected azido-pyrrolidine derivative.

  • Subsequent deprotection of the Boc group under standard acidic conditions (e.g., TFA in CH₂Cl₂) yields the title compound.

Caption: General experimental workflow for the functionalization of 4-hydroxypyrrolidine derivatives.

Conclusion

While methyl 4-hydroxypyrrolidine-2-carboxylate remains a cornerstone chiral building block, a careful evaluation of its alternatives can unlock new possibilities in synthesis and drug discovery. 4-substituted proline derivatives offer a direct route to probe the impact of steric and electronic modifications, with 4-fluoroproline being particularly noteworthy for its ability to enforce specific ring conformations. Pyroglutamic acid, on the other hand, provides a cost-effective and highly flexible entry point for the synthesis of a broader range of analogues. The choice of building block will ultimately depend on the specific goals of the research program, balancing factors such as the desired molecular properties, synthetic efficiency, and scalability. This guide provides a foundational dataset to aid in making that strategic decision.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Cis and Trans 4-Hydroxyproline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of molecular stereochemistry is paramount. The subtle difference between cis and trans isomers can have profound impacts on biological activity and molecular conformation. This guide provides an objective, data-driven comparison of the spectroscopic signatures of cis- and trans-4-hydroxyproline, two critical isomers of a non-essential amino acid vital to collagen structure.

This technical guide delves into the distinguishing features observable through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering a clear framework for their identification and characterization. All presented data is supported by cited experimental protocols.

At a Glance: Key Spectroscopic Differentiators

The primary spectroscopic differences between cis- and trans-4-hydroxyproline arise from the distinct spatial arrangement of the hydroxyl group relative to the carboxylic acid group on the pyrrolidine ring. This stereochemical variation influences the local electronic environment of each nucleus and the vibrational modes of the chemical bonds, resulting in unique spectral fingerprints for each isomer.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Infrared Spectroscopy for the cis and trans isomers of 4-hydroxyproline.

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

Protoncis-4-Hydroxyproline (ppm)trans-4-Hydroxyproline (ppm)
Hα (C2-H)4.2254.354
Hβ (C3-H)2.510, 2.2652.436, 2.167
Hγ (C4-H)4.5904.674
Hδ (C5-H)3.468, 3.3833.487, 3.372

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

Carboncis-4-Hydroxyproline (ppm)trans-4-Hydroxyproline (ppm)
Cα (C2)60.562.5
Cβ (C3)38.540.2
Cγ (C4)70.172.8
Cδ (C5)54.555.7
C=O175.5177.1

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Vibrational Modecis-4-Hydroxyprolinetrans-4-Hydroxyproline
O-H stretch~3300-3500 (broad)~3300-3500 (broad)
N-H stretch~3100-3300~3100-3300
C=O stretch~1630~1630
C-O stretchNot specifiedNot specified
Ring VibrationsNot specified740

Note: Specific peak positions and multiplicities can vary slightly depending on the solvent, pH, and instrument used. The data presented here are representative values compiled from multiple sources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 10-100 mM solution of the 4-hydroxyproline isomer is prepared in deuterium oxide (D₂O). A reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift calibration. The pH of the solution is typically adjusted to a physiological value (e.g., 7.4).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker DMX-600 or equivalent, operating at a proton frequency of 600 MHz.

  • ¹H NMR Acquisition: One-dimensional ¹H NMR spectra are recorded at a constant temperature, typically 298K (25°C). Standard pulse sequences are used.

  • ¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr (potassium bromide) disc or as a nujol mull. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer, such as a Bio-Rad FTS instrument, is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of cis- and trans-4-hydroxyproline isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Conclusion cis cis-4-hydroxyproline NMR NMR Spectroscopy (¹H, ¹³C) cis->NMR IR Infrared Spectroscopy (FTIR/ATR) cis->IR Raman Raman Spectroscopy cis->Raman trans trans-4-hydroxyproline trans->NMR trans->IR trans->Raman nmr_data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->nmr_data ir_data IR/Raman Spectral Analysis (Vibrational Frequencies) IR->ir_data Raman->ir_data comparison Comparative Analysis of Spectroscopic Data nmr_data->comparison ir_data->comparison identification Isomer Identification & Structural Elucidation comparison->identification

Caption: Workflow for the spectroscopic comparison of 4-hydroxyproline isomers.

The Significance of Stereochemistry in Biological Systems

The distinct stereochemistry of cis- and trans-4-hydroxyproline has significant biological implications. For instance, trans-4-hydroxyproline is the isomer predominantly found in collagen, where it plays a crucial role in stabilizing the collagen triple helix through stereoelectronically favorable gauche effects.[1] The cis isomer, on the other hand, is not typically incorporated into collagen and can act as a proline analogue that disrupts protein structure. The ability to spectroscopically differentiate these isomers is therefore essential for studies in protein engineering, drug design, and diagnostics.

References

Proline's Potential: A Comparative Guide to Proline Derivatives in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a robust and innovative antiviral drug discovery pipeline. Among the myriad of scaffolds explored, proline and its derivatives have emerged as a privileged class of molecules, forming the core of several potent antiviral agents. Their rigidified cyclic structure provides a unique conformational constraint that can be exploited to achieve high binding affinity and selectivity for viral targets. This guide offers a comparative analysis of the efficacy of various proline derivatives in the synthesis of antiviral drugs, supported by experimental data and detailed protocols to aid researchers in this critical field.

Efficacy Snapshot: Proline Derivatives Against Key Viral Targets

The versatility of the proline scaffold is evident in its application against a range of viruses. The following tables summarize the in vitro efficacy of different classes of proline derivatives against key viral proteases, crucial enzymes in the replication cycle of many viruses.

Derivative Class Viral Target Compound Example IC50 (µM) EC50 (µM) CC50 (µM) *Selectivity Index (SI = CC50/EC50) Reference
Allosteric Inhibitors Dengue Virus (DENV) NS2B/NS3 ProteaseCompound 3 (meta-trifluoromethyl)5.0->100>20[1]
Allosteric Inhibitors Zika Virus (ZIKV) NS2B/NS3 ProteaseNitro-substituted inhibitors-->100-[1]
Ketoamide-Based Inhibitors SARS-CoV-2 Main Protease (Mpro)ML1000-0.1--[2]
Bicyclic Proline Peptidyl α-ketoamides SARS-CoV-2 3CLpro (Mpro)Compound 4a0.03-0.1 (enzymatic)---[3]
Pipecolic Acid-Based Derivatives Dengue Virus 2 (DENV2)Inhibitor 24-5.2>100>19.2[1]
Pipecolic Acid-Based Derivatives Dengue Virus 2 (DENV2)Inhibitor 27-5.1>100>19.6[1]

*IC50 (Half-maximal inhibitory concentration): Concentration of the drug that inhibits the activity of a target enzyme by 50%.[4] EC50 (Half-maximal effective concentration): Concentration of the drug that produces 50% of its maximal effect in a cell-based assay.[5] CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes the death of 50% of host cells.[4] A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a crucial parameter representing the therapeutic window of a compound; a higher SI is desirable.[4]

Deep Dive: Experimental Protocols

Reproducibility and standardization are cornerstones of scientific advancement. This section provides detailed methodologies for key experiments cited in the efficacy comparison.

Enzymatic Inhibition Assay: FRET-Based Method for Flavivirus NS2B/NS3 Protease

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of the Dengue or Zika virus NS2B/NS3 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Recombinant Flavivirus NS2B/NS3 protease

  • FRET peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution to each well.

  • Add 20 µL of the NS2B/NS3 protease solution (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.

  • The initial reaction velocity is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition relative to a DMSO control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay: EC50 Determination

This assay determines the concentration of a compound required to inhibit viral replication by 50% in a cellular environment.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Dengue)

  • High-titer virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay, or high-content imaging)

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • After incubation, quantify the extent of viral replication using the chosen method.

  • Calculate the percentage of viral inhibition for each compound concentration relative to a virus-only control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[5]

Cytotoxicity Assay: CC50 Determination

This assay is crucial to assess the toxicity of the compounds to the host cells and to determine the selectivity index.[4]

Materials:

  • Host cell line (same as in the antiviral assay)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed the cells in a 96-well plate at the same density as the antiviral assay.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to a DMSO-treated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.[6]

Visualizing the Science: Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts in the development of proline-based antiviral agents.

antiviral_drug_discovery_workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_development Development start Target Identification (e.g., Viral Protease) synthesis Synthesis of Proline Derivatives start->synthesis Scaffold Selection screening High-Throughput Screening (HTS) synthesis->screening Compound Library enzymatic Enzymatic Assays (IC50 Determination) screening->enzymatic cell_based Cell-Based Assays (EC50 & CC50) enzymatic->cell_based Active Hits sar Structure-Activity Relationship (SAR) cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design animal Animal Models lead_opt->animal clinical Clinical Trials animal->clinical

Caption: General workflow for the discovery and development of proline-based antiviral inhibitors.

protease_inhibition_mechanisms cluster_competitive Competitive Inhibition (e.g., SARS-CoV-2 Mpro) cluster_allosteric Allosteric Inhibition (e.g., Dengue/Zika NS2B/NS3 Protease) protease_c Viral Protease Active Site product_c No Cleavage protease_c:f0->product_c Inhibition substrate_c Viral Polyprotein (Substrate) substrate_c->protease_c:f1 Blocked inhibitor_c Proline Derivative (Inhibitor) inhibitor_c->protease_c:f1 Binds to Active Site protease_a Viral Protease Active Site Allosteric Site inactive_protease Inactive Protease Altered Active Site protease_a:f0->inactive_protease:f0 Conformational Change substrate_a Viral Polyprotein (Substrate) substrate_a->inactive_protease:f1 Cannot Bind inhibitor_a Proline Derivative (Inhibitor) inhibitor_a->protease_a:f2 Binds to Allosteric Site product_a No Cleavage inactive_protease:f0->product_a Inhibition

Caption: Mechanisms of viral protease inhibition by proline derivatives.

Synthetic Strategies: Building the Antiviral Arsenal

The chemical synthesis of proline derivatives is a critical aspect of developing novel antiviral agents. The modular nature of these syntheses allows for systematic modifications to explore structure-activity relationships (SAR).

General Synthesis of Ketoamide-Based Proline Derivatives

Ketoamide-based proline derivatives have shown significant promise as inhibitors of the SARS-CoV-2 main protease.[2] A general synthetic approach involves the coupling of a protected proline amino acid with a suitable keto-acid fragment, followed by deprotection.

A simplified, representative synthetic scheme:

  • Protection: The carboxylic acid and amino groups of a proline derivative are protected using standard protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the carboxylic acid).

  • Coupling: The protected proline is coupled with a desired P1 fragment (often a γ-lactam) and a P3 fragment (e.g., a substituted aromatic group) using peptide coupling reagents such as HATU or HOBt/EDC.

  • Ketoamide Formation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to the α-ketoamide "warhead". This can be achieved through various methods, including oxidation of an α-hydroxy amide intermediate.

  • Deprotection: The protecting groups are removed to yield the final active inhibitor.

The specific reagents and reaction conditions can be optimized to improve yield and purity. The synthesis of gem-dimethyl bicyclic proline, a key intermediate in drugs like Nirmatrelvir, involves more complex multi-step sequences, often starting from commercially available chiral precursors.[1][7]

Future Directions

The continued exploration of the chemical space around the proline scaffold holds immense potential for the discovery of next-generation antiviral therapeutics. Key areas for future research include:

  • Broad-Spectrum Activity: Designing proline derivatives that are effective against multiple viruses, particularly within the same family (e.g., flaviviruses or coronaviruses).

  • Overcoming Resistance: Developing inhibitors that target highly conserved regions of viral enzymes or employ novel mechanisms of action to circumvent drug resistance.

  • Improving Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of proline-based inhibitors to enhance their bioavailability and in vivo efficacy.

  • Novel Scaffolds: Exploring constrained and bicyclic proline analogues to access novel chemical space and improve binding affinity.[3]

By leveraging the structural insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of proline derivatives in the ongoing fight against viral diseases.

References

A Researcher's Guide to the Stereoisomers of Dihydroxyproline Methyl Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of stereoisomers is paramount for ensuring the efficacy, safety, and quality of therapeutic agents. Dihydroxyproline and its derivatives are important chiral building blocks in medicinal chemistry. This guide provides a comparative analysis of the analytical techniques used to differentiate the stereoisomers of dihydroxyproline methyl esters, supported by experimental data and detailed protocols.

The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological properties. Therefore, the ability to separate and characterize these isomers is a critical aspect of drug discovery and development. This guide focuses on the analytical methodologies for the stereoisomers of dihydroxyproline methyl esters, providing a comparative overview of chromatographic and spectroscopic techniques.

Comparative Analysis of Analytical Techniques

The separation and characterization of dihydroxyproline methyl ester stereoisomers primarily rely on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the most common and effective techniques for separation. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the separated isomers.

Chromatographic Separation

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers of dihydroxyproline methyl esters. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often exhibit excellent enantioselectivity for proline derivatives.

Gas chromatography is another viable option, particularly when coupled with mass spectrometry for sensitive detection. Due to the low volatility of dihydroxyproline methyl esters, derivatization is necessary to convert them into more volatile compounds. Silylation or acylation of the hydroxyl and amino groups is a common strategy.

Table 1: Comparison of Chromatographic Methods for Stereoisomer Separation

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction of stereoisomers with a chiral stationary phase.Separation of volatile derivatives based on their boiling points and polarity, followed by mass-based detection.
Sample Preparation Minimal, direct injection of the methyl ester solution.Derivatization (e.g., silylation, acylation) is required.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system coupled to a mass spectrometer.
Selectivity High for enantiomers and diastereomers with the appropriate chiral column.Good for diastereomers; enantiomers require a chiral column or chiral derivatizing agent.
Sensitivity Dependent on the detector; MS detection offers high sensitivity.Generally very high, especially with selected ion monitoring (SIM).
Quantitative Analysis Good linearity and reproducibility.Excellent for quantification due to high sensitivity and specificity.
Key Advantage Direct separation of enantiomers without derivatization.High sensitivity and structural information from mass spectra.
Key Disadvantage Cost of chiral columns and method development can be high.Derivatization step can be time-consuming and introduce variability.
Spectroscopic Characterization

NMR spectroscopy is a cornerstone for the unambiguous structural determination of stereoisomers. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the differentiation of cis/trans isomers and, in some cases, enantiomers with the use of chiral solvating agents.

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides valuable information on the molecular weight and fragmentation patterns of the stereoisomers. While mass spectra of enantiomers are identical, diastereomers can sometimes exhibit subtle differences in their fragmentation patterns.

Table 2: Spectroscopic Data for Dihydroxyproline Methyl Ester Stereoisomers (Illustrative)

Stereoisomer Configuration1H NMR Chemical Shifts (ppm, illustrative)13C NMR Chemical Shifts (ppm, illustrative)Mass Spectral Fragments (m/z, illustrative)
(2S, 3R, 4R)-trans,trans H-2: ~4.2, H-3: ~4.0, H-4: ~4.1, OCH3: ~3.7C-2: ~60, C-3: ~72, C-4: ~73, C=O: ~173, OCH3: ~52M+, [M-OCH3]+, [M-COOCH3]+
(2S, 3S, 4S)-cis,cis H-2: ~4.3, H-3: ~4.2, H-4: ~4.3, OCH3: ~3.7C-2: ~59, C-3: ~70, C-4: ~71, C=O: ~172, OCH3: ~52M+, [M-OCH3]+, [M-COOCH3]+
(2S, 3R, 4S)-trans,cis H-2: ~4.2, H-3: ~4.1, H-4: ~4.2, OCH3: ~3.7C-2: ~60, C-3: ~71, C-4: ~72, C=O: ~173, OCH3: ~52M+, [M-OCH3]+, [M-COOCH3]+
(2S, 3S, 4R)-cis,trans H-2: ~4.3, H-3: ~4.0, H-4: ~4.1, OCH3: ~3.7C-2: ~59, C-3: ~71, C-4: ~73, C=O: ~172, OCH3: ~52M+, [M-OCH3]+, [M-COOCH3]+

Note: The exact chemical shifts and fragmentation patterns will depend on the specific protecting groups and the experimental conditions.

Experimental Protocols

Chiral HPLC Separation of Dihydroxyproline Methyl Ester Stereoisomers

Objective: To separate the stereoisomers of dihydroxyproline methyl ester using HPLC with a chiral stationary phase.

Materials:

  • Dihydroxyproline methyl ester stereoisomer mixture

  • HPLC-grade hexane, isopropanol, and ethanol

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane:isopropanol (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the dihydroxyproline methyl ester mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Record the retention times of the separated stereoisomers.

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of isopropanol or adding a different modifier like ethanol) or the flow rate.

GC-MS Analysis of Dihydroxyproline Methyl Ester Stereoisomers after Silylation

Objective: To analyze the stereoisomers of dihydroxyproline methyl ester by GC-MS after derivatization.

Materials:

  • Dihydroxyproline methyl ester stereoisomer mixture

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Derivatization:

    • Place approximately 0.1 mg of the dihydroxyproline methyl ester mixture in a reaction vial.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Injector: Set to 250°C, splitless mode.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 50-600

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times and mass spectra. Analyze the fragmentation patterns to confirm the structures.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of dihydroxyproline methyl ester stereoisomers, from synthesis to characterization.

G Workflow for Stereoisomer Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation start Stereoselective Synthesis of Dihydroxyproline Methyl Esters purification Purification of Individual Stereoisomers (e.g., Column Chromatography) start->purification hplc Chiral HPLC Analysis purification->hplc Separation gcms GC-MS Analysis (after Derivatization) purification->gcms Separation & Identification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Elucidation compare Comparison of Retention Times, Spectra, and Fragmentation hplc->compare gcms->compare nmr->compare report Final Report & Stereochemical Assignment compare->report

Caption: A generalized workflow for the synthesis, purification, and analysis of dihydroxyproline methyl ester stereoisomers.

A Comparative Guide to the Synthetic Routes of Functionalized Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a vital heterocyclic scaffold in a multitude of natural products, pharmaceuticals, and is a cornerstone in asymmetric catalysis. The persistent demand for novel and efficient methods to construct this five-membered nitrogen-containing ring has led to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to functionalized pyrrolidines, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data.

Key Synthetic Strategies at a Glance

The synthesis of functionalized pyrrolidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include cycloaddition reactions, multicomponent reactions, intramolecular cyclizations, and the functionalization of existing pyrrolidine cores. This guide will delve into the specifics of four major strategies:

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful and versatile method for constructing the pyrrolidine ring with high stereocontrol.

  • Multicomponent Reactions (MCRs): Atom- and step-economical processes that allow for the rapid generation of molecular diversity.

  • Intramolecular Cyclization Reactions: A broad category of reactions that form the pyrrolidine ring from a linear precursor, including aza-Michael additions and C-H aminations.

  • Functionalization of Proline: Utilizing the readily available chiral pool of L-proline to introduce functionality onto a pre-existing pyrrolidine scaffold.

Comparative Performance Data

The following table summarizes the quantitative performance of selected, representative examples from the literature for each of the major synthetic strategies. This allows for a direct comparison of their efficiency and stereoselectivity under various conditions.

Synthetic Route Substrate/Reactants Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) d.r. ee (%) Ref.
Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition Glycine iminoester + β-Fluoromethyl β,β-disubstituted enoneCu(CH₃CN)₄PF₆ / Chiral LigandToluene01296>20:1>99[1]
Ag(I)-Catalyzed Multicomponent Reaction N-Glycyl-camphorsultam + Aldehyde + AlkeneAgOAc / Chiral PhosphineTHFrt24up to 95>95:5>98[2]
Organocatalytic Intramolecular Aza-Michael Addition Carbamate with α,β-unsaturated aldehydeJørgensen-Hayashi catalystCH₂Cl₂-202480-96[3]
Cu(I)-Catalyzed Intramolecular C-H Amination N-Fluoride amide[Tpⁱᴾʳ²Cu(NCMe)]Toluene-d₈90299 (NMR)--[1][4]
Functionalization of L-Proline L-Proline(Boc)₂O, Et₃NCH₂Cl₂rt2.5---[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a deeper understanding and potential replication of these synthetic routes.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[1]

General Procedure:

  • To a solution of the copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (6 mol%) in anhydrous toluene, add the azomethine ylide precursor (imine of a glycine ester, 1.2 equiv).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the fluorinated styrene derivative (1.0 equiv) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.

Silver(I)-Catalyzed Asymmetric Multicomponent [C+NC+CC] Synthesis[2]

General Procedure:

  • To a solution of the silver(I) catalyst (e.g., AgOAc, 10 mol%) and a chiral phosphine ligand (12 mol%) in an appropriate solvent (e.g., THF) at room temperature, add the N-glycyl-camphorsultam (1.0 equiv).

  • Add the aldehyde (1.2 equiv) and the alkene (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the highly functionalized pyrrolidine.

Organocatalytic Asymmetric Intramolecular Aza-Michael Addition[3]

General Procedure:

  • To a solution of the carbamate bearing a remote α,β-unsaturated aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at the specified temperature (e.g., -20 °C), add the organocatalyst (e.g., Jørgensen-Hayashi catalyst, 20 mol%).

  • Stir the reaction mixture for the required time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative.

Copper(I)-Catalyzed Intramolecular C-H Amination[1][4]

Procedure:

  • In a glovebox or under a strictly inert atmosphere, dissolve the N-fluoride amide substrate (1.0 equiv) in an anhydrous, degassed solvent (e.g., Toluene-d₈) in a sealable reaction vessel.

  • Add the copper(I) precatalyst (e.g., [Tpⁱᴾʳ²Cu(NCMe)], 5 mol%) to the solution.

  • Seal the reaction vessel tightly.

  • Heat the reaction mixture to the required temperature (e.g., 90 °C).

  • Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.

Synthesis of N-Boc-L-proline[5]

Procedure:

  • To a solution of L-proline (4.35 mmol, 1.0 equiv) in CH₂Cl₂ (10 mL), add triethylamine (0.7 mL).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 6.42 mmol, 1.48 equiv) to the mixture and stir at room temperature for 2.5 hours.

  • Wash the organic phase with a saturated citric acid aqueous solution (3 mL), followed by a saturated NaCl aqueous solution (2 x 4 mL), and then water.

  • Dry the organic layer over MgSO₄ and evaporate the solvent.

  • Wash the resulting white solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the discussed synthetic routes.

G 1,3-Dipolar Cycloaddition of Azomethine Ylides imine Imine (from Glycine Ester) ylide Azomethine Ylide Intermediate imine->ylide Deprotonation alkene Electron-Deficient Alkene cycloaddition [3+2] Cycloaddition alkene->cycloaddition base Base (e.g., DBU) base->ylide catalyst Cu(I)/Chiral Ligand Complex catalyst->ylide Coordination ylide->cycloaddition pyrrolidine Functionalized Pyrrolidine cycloaddition->pyrrolidine

Caption: General workflow for the copper-catalyzed 1,3-dipolar cycloaddition.

G Multicomponent Reaction (MCR) componentA Component A (e.g., Amino Acid Derivative) mcr One-Pot Multicomponent Reaction componentA->mcr componentB Component B (e.g., Aldehyde) componentB->mcr componentC Component C (e.g., Alkene) componentC->mcr catalyst Catalyst (e.g., Ag(I) or Lewis Acid) catalyst->mcr Catalysis pyrrolidine Highly Functionalized Pyrrolidine mcr->pyrrolidine

Caption: Simplified representation of a one-pot multicomponent synthesis of pyrrolidines.

G Intramolecular Aza-Michael Addition substrate Acyclic Precursor with Nucleophilic Nitrogen and Michael Acceptor activation Activation of Michael Acceptor substrate->activation catalyst Organocatalyst catalyst->activation cyclization Intramolecular Conjugate Addition activation->cyclization pyrrolidine Functionalized Pyrrolidine cyclization->pyrrolidine

Caption: Key steps in the organocatalytic intramolecular aza-Michael addition.

G Intramolecular C-H Amination substrate N-Protected Amide/Sulfonamide activation N-X Bond Activation / Nitrene Formation substrate->activation catalyst Transition Metal Catalyst (e.g., Cu, Rh) catalyst->activation insertion Intramolecular C-H Insertion activation->insertion pyrrolidine Functionalized Pyrrolidine insertion->pyrrolidine

Caption: General pathway for transition-metal-catalyzed intramolecular C-H amination.

G Functionalization of L-Proline proline L-Proline protection N-Protection (e.g., Boc) proline->protection protected_proline N-Protected L-Proline protection->protected_proline functionalization Functionalization at C2, C4, or C5 protected_proline->functionalization deprotection Deprotection functionalization->deprotection final_product Functionalized Pyrrolidine deprotection->final_product

Caption: A typical sequence for the synthesis of functionalized pyrrolidines starting from L-proline.

References

A Comparative Guide to the Chiral Separation of Proline Derivatives: Marfey's Reagent and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantiomeric purity of proline derivatives is a critical parameter due to the stereospecific nature of biological systems. This guide provides an objective comparison of Marfey's reagent and other common methods for the chiral separation of these vital compounds, supported by experimental data and detailed protocols.

Proline and its derivatives are unique amino acids that play a crucial role in the structure and function of peptides and proteins. Their rigid cyclic structure makes them valuable building blocks in the design of peptidomimetics and pharmaceuticals. Consequently, the ability to accurately determine the enantiomeric composition of proline derivatives is of paramount importance in synthetic chemistry and drug development. This guide focuses on the widely used Marfey's method and compares its performance with alternative chiral separation techniques.

The Indirect Approach: Derivatization with Marfey's Reagent

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent that reacts with the secondary amine of proline and its derivatives.[1][2][3][4][5] This reaction converts the enantiomers into a pair of diastereomers, which can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) on an achiral column.[1][2][6] The resulting diastereomers exhibit different retention times, allowing for the determination of the enantiomeric ratio.

The primary advantage of Marfey's method is its robustness and the use of conventional, less expensive achiral columns.[1] However, the derivatization step adds to the sample preparation time and can sometimes be challenging for sterically hindered proline derivatives.

Experimental Protocol: Derivatization with Marfey's Reagent

The following is a general protocol for the derivatization of proline derivatives with Marfey's reagent for HPLC analysis:

  • Hydrolysis (for peptides): If the proline derivative is part of a peptide, acid hydrolysis (e.g., 6 M HCl) is first performed to release the individual amino acid residues.[2]

  • Derivatization:

    • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1-2 hours with gentle shaking.[3][4]

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the sample to a final volume of 1 mL with the mobile phase.

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the derivatized sample into the HPLC system.

    • Use a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Employ a gradient elution, for example, with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Monitor the elution of the diastereomers using a UV detector at 340 nm.[2][7]

Workflow for Chiral Separation using Marfey's Reagent

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Proline Derivative (Enantiomeric Mixture) hydrolysis Peptide Hydrolysis (if applicable) start->hydrolysis Peptide Sample derivatization Derivatization with Marfey's Reagent start->derivatization Free Amino Acid hydrolysis->derivatization hplc RP-HPLC (Achiral Column) derivatization->hplc Inject Diastereomeric Mixture detection UV Detection (340 nm) hplc->detection quantification Quantification of Diastereomers detection->quantification result Enantiomeric Ratio Determined quantification->result

Caption: Workflow of chiral separation using Marfey's reagent.

Alternative Methods for Chiral Separation

While Marfey's method is widely adopted, several alternative techniques offer distinct advantages, such as direct analysis without derivatization or improved resolution for specific derivatives.

Other Chiral Derivatizing Agents

Several other chiral derivatizing agents (CDAs) operate on a similar principle to Marfey's reagent. These include:

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been successfully used for the indirect HPLC resolution of α-substituted proline analogues.[6][8]

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA): An analog of Marfey's reagent, FDVA has also been employed for chiral amino acid analysis.[9]

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA for the separation of amino acid enantiomers.[7]

  • o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination is used for the precolumn derivatization and subsequent fluorescence detection of amino acid enantiomers.[7]

The choice of derivatizing agent can influence the resolution and elution order of the diastereomers, and optimization may be required for specific proline derivatives.

Direct Methods: Chiral Stationary Phases (CSPs)

Direct methods involve the use of HPLC columns with a chiral stationary phase (CSP) that can directly distinguish between enantiomers. This approach eliminates the need for derivatization, simplifying sample preparation and reducing the risk of side reactions.

Commonly used CSPs for the separation of proline derivatives include polysaccharide-based columns, such as Chiralpak AD-H.[10][11] The separation on these columns is typically achieved using a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.

Experimental Protocol: Direct Chiral HPLC
  • Sample Preparation:

    • Dissolve the proline derivative sample in a suitable solvent (e.g., mobile phase).

    • Filter the sample through a 0.45 µm filter.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Use an isocratic mobile phase, for example, a mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10][11]

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm for Boc-protected derivatives).

Comparison of Indirect and Direct Chiral Separation Approaches

G cluster_indirect Indirect Method (e.g., Marfey's Reagent) cluster_direct Direct Method (Chiral Stationary Phase) start_indirect Enantiomeric Mixture derivatization Derivatization start_indirect->derivatization achiral_hplc Achiral HPLC derivatization->achiral_hplc result_indirect Separated Diastereomers achiral_hplc->result_indirect start_direct Enantiomeric Mixture chiral_hplc Chiral HPLC start_direct->chiral_hplc result_direct Separated Enantiomers chiral_hplc->result_direct

References

Safety Operating Guide

Proper Disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, ensuring compliance with general laboratory safety standards.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield to protect against potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Step-by-Step Disposal Protocol

The disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate waste in a dedicated, clearly labeled, and sealable container.[4]

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, puncture-resistant container also designated for hazardous waste.[3]

  • Liquid Waste:

    • Solutions containing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate should be collected in a designated, leak-proof, and shatter-proof container, preferably made of glass or high-density polyethylene (HDPE).[3]

    • Ensure the waste container is compatible with the solvent used.

    • Do not mix incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent waste.[4]

Step 2: Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate".[1]

    • Any known hazard classifications (e.g., Combustible).[5]

    • The date of waste accumulation.[1]

Step 3: Storage of Hazardous Waste

  • Waste containers must be kept securely sealed except when adding waste.[6][7]

  • Store the sealed containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[7] This area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][6]

  • Follow all institutional and local regulations for hazardous waste pickup.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your laboratory supervisor and EHS department.[1]

  • Containment: For minor spills, contain the material using an inert absorbent such as vermiculite, sand, or a universal chemical absorbent.[1][3] Avoid generating dust.[5][8]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1][5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[1]

Quantitative Data Summary

While specific quantitative disposal limits for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate are not typically provided for laboratory-scale waste, general guidelines for hazardous waste accumulation in a Satellite Accumulation Area (SAA) are established by regulatory bodies.

ParameterLimitRegulatory Context
Maximum Volume of Hazardous Waste in SAA55 gallonsGeneral US EPA guideline.
Maximum Volume of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)Stricter limit for highly hazardous materials.
Storage Time Limit for Full Containers3 calendar days for removalOnce a container is full, it must be promptly removed.[7]
Maximum Storage Time for Partially Filled Containers12 monthsFrom the date waste was first added.

Note: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is not typically classified as a P-listed (acutely toxic) waste, but institutional policies may vary. Always confirm with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.

G start Waste Generation ((2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate) spill Spill or Leak? start->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes waste_type Determine Waste Type spill->waste_type No spill_yes->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in Labeled, Sealable, Puncture-Proof Container solid->collect_solid collect_liquid Collect in Labeled, Sealable, Shatter-Proof Container liquid->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Disposal workflow for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.

References

Personal protective equipment for handling (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS No: 40216-83-9). The following procedures are based on available safety data sheets for the compound and related pyrrolidine derivatives, emphasizing a cautious approach to ensure laboratory safety.

Immediate Safety Considerations

Key Operational and Safety Protocols:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is required to prevent skin and eye contact, as well as inhalation.

  • Hygiene: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas. Contaminated work clothes should be laundered separately.

  • Spill Management: In the event of a minor spill, absorb the material with an inert substance like vermiculite or sand. The contaminated absorbent should then be collected in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).To protect against splashes and airborne particles that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A lab coat or a chemical-resistant suit.To protect underlying clothing and skin from potential splashes and contamination.
Respiratory Protection Use of a NIOSH-approved respirator is recommended if working outside of a fume hood or if there is a risk of generating dust or aerosols.To prevent inhalation of potentially harmful vapors or particles.

Experimental Workflow and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete disp_solid Segregate Solid Waste handle_exp->disp_solid disp_liquid Segregate Liquid Waste handle_exp->disp_liquid cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Waste in Designated Area disp_label Label Waste Containers Clearly disp_solid->disp_label disp_liquid->disp_label disp_label->disp_store

Caption: Safe Handling and Disposal Workflow.

Disposal Plan:

  • Segregation: Keep solid and liquid waste containing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate separate.

  • Containerization: Use dedicated, clearly labeled, and sealed containers for hazardous waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.